H-Ser(tBu)-OMe.HCl
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3.ClH/c1-8(2,3)12-5-6(9)7(10)11-4;/h6H,5,9H2,1-4H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIABNBULSRKSU-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584967 | |
| Record name | Methyl O-tert-butyl-L-serinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17114-97-5 | |
| Record name | Methyl O-tert-butyl-L-serinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
H-Ser(tBu)-OMe.HCl: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
H-Ser(tBu)-OMe.HCl, also known as O-tert-Butyl-L-serine methyl ester hydrochloride, is a pivotal protected amino acid derivative extensively utilized in the field of peptide chemistry and pharmaceutical development. Its strategic deployment of tert-butyl and methyl protecting groups on the side-chain hydroxyl and carboxyl functionalities, respectively, renders it an invaluable building block in the synthesis of complex peptides and other bioactive molecules. This technical guide provides an in-depth overview of its chemical properties, analytical methodologies, and a detailed experimental protocol for its application in peptide synthesis.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] The hydrochloride salt form enhances its stability and handling properties. The tert-butyl ether protecting group on the serine side chain is stable to a wide range of reaction conditions, including basic and nucleophilic reagents, but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), which is a common final step in solid-phase peptide synthesis (SPPS). The methyl ester provides protection for the carboxylic acid, which can be selectively deprotected if further C-terminal elongation is required.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈ClNO₃ | [2] |
| Molecular Weight | 211.69 g/mol | [3] |
| CAS Number | 17114-97-5 | [2][3] |
| Appearance | White to off-white powder/crystal | [1][4] |
| Melting Point | 157 - 167 °C | [5] |
| Optical Rotation | +6.8 to +8.2° (c=1, DMF) | [4] |
| Purity | ≥98% | [1][2][4] |
Table 2: Solubility and Stability
| Parameter | Information | Reference |
| Solubility | Soluble in Dimethylformamide (DMF) and water. | [2][4] |
| Storage | Store in a cool, dry place at 0-8 °C. Keep container tightly closed. | [1][2][5] |
| Stability | Stable under recommended storage conditions. | [2] |
Analytical Characterization
A comprehensive analysis of this compound is crucial to ensure its purity and identity before its use in synthesis. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of this compound. A typical method would involve a reversed-phase column with a gradient elution.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of water and acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectroscopy is used to confirm the chemical structure of this compound. The expected proton signals are as follows:
-
A singlet at approximately 1.1-1.3 ppm corresponding to the nine protons of the tert-butyl group.
-
A multiplet in the range of 3.5-4.0 ppm for the methylene (B1212753) protons (-CH₂-) of the serine backbone.
-
A singlet around 3.7-3.8 ppm for the three protons of the methyl ester group.
-
A triplet or multiplet around 4.0-4.2 ppm for the alpha-proton (-CH-) of the serine backbone.
-
A broad singlet for the amine protons (-NH₃⁺), the chemical shift of which can be variable and dependent on the solvent and concentration.
Application in Peptide Synthesis: A Detailed Protocol
This compound is a cornerstone in both solution-phase and solid-phase peptide synthesis. The following is a detailed experimental protocol for a solution-phase peptide coupling reaction to form a dipeptide.
Experimental Protocol: Synthesis of Boc-Ala-Ser(tBu)-OMe
This protocol describes the coupling of N-Boc-protected Alanine (Boc-Ala-OH) with this compound using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) as the coupling agent and N,N-Diisopropylethylamine (DIPEA) as the base.
-
Materials:
-
This compound
-
Boc-Ala-OH
-
HBTU
-
DIPEA
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1N HCl solution
-
Saturated NaHCO₃ solution
-
Saturated NaCl solution (brine)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
-
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) and Boc-Ala-OH (1.05 equivalents) in anhydrous DMF.
-
Activation: To the stirred solution, add HBTU (1.05 equivalents).
-
Basification: Cool the reaction mixture in an ice bath and slowly add DIPEA (2.5 equivalents). The pH of the reaction mixture should be around 8-9.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: The crude dipeptide can be purified by silica (B1680970) gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visualizing the Workflow
The following diagrams illustrate the chemical structure of this compound and the experimental workflow for the peptide coupling reaction described above.
Caption: Chemical Structure of this compound.
Caption: Workflow for Solution-Phase Dipeptide Synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. Methyl O-tert-butyl-L-serinate--hydrogen chloride (1/1) | C8H18ClNO3 | CID 16218549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. O-tert-Butyl-L-serine Methyl Ester Hydrochloride 17114-97-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. O-tert-Butyl-L-serine methyl ester hydrochloride | 17114-97-5 [sigmaaldrich.com]
A Technical Guide to H-Ser(tBu)-OMe.HCl: Structure, Synthesis, and Application in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of O-tert-Butyl-L-serine methyl ester hydrochloride, commonly abbreviated as H-Ser(tBu)-OMe.HCl. This serine derivative is a critical building block in modern peptide synthesis and drug discovery, valued for its strategic use of protecting groups that facilitate the controlled assembly of complex peptide chains. This document details its chemical structure and properties, provides an experimental protocol for its synthesis, and outlines its application in solid-phase peptide synthesis (SPPS).
Chemical Structure and Properties
This compound is the hydrochloride salt of the methyl ester of L-serine, where the side-chain hydroxyl group is protected by a tert-butyl ether. This strategic protection prevents unwanted side reactions during peptide synthesis. The methyl ester protects the C-terminus, while the tert-butyl group shields the serine hydroxyl function. The free N-terminal amine is protonated in the hydrochloride form, enhancing stability and shelf-life.
The chemical structure of this compound is as follows:
Caption: 2D representation of this compound structure.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C8H18ClNO3 | [1] |
| Molecular Weight | 211.68 g/mol | [1] |
| IUPAC Name | methyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride | [1] |
| CAS Number | 17114-97-5 | [2] |
| Appearance | White to off-white solid/powder | [3] |
| Purity | ≥98% | [3][4] |
| Storage Conditions | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [5] |
Spectroscopic Data
The structural identity of this compound is confirmed by various spectroscopic methods. Key data from Nuclear Magnetic Resonance (NMR) spectroscopy are summarized below.
Table 2: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | |||
| 1.15 | s | (CH₃)₃C- | |
| 3.55 | m | β-CH₂ | |
| 3.75 | s | -OCH₃ | |
| 4.00 | m | α-CH | |
| 8.60 | br s | -NH₃⁺ | |
| ¹³C NMR | |||
| 27.2 | (CH₃)₃C- | ||
| 52.8 | -OCH₃ | ||
| 54.0 | α-CH | ||
| 62.0 | β-CH₂ | ||
| 74.5 | (CH₃)₃C- | ||
| 169.0 | C=O |
Note: NMR data is generalized from typical spectra and may vary slightly based on solvent and instrument conditions.[6]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from L-serine. The first step involves the esterification of the carboxylic acid, followed by the protection of the side-chain hydroxyl group as a tert-butyl ether.[7]
Caption: Workflow for the synthesis of this compound.
Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride (H-Ser-OMe.HCl)
-
Suspend L-serine in anhydrous methanol.
-
Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂) or bubble hydrogen chloride (HCl) gas through the mixture.
-
Allow the reaction to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure to yield crude H-Ser-OMe.HCl.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol/ether) to obtain pure H-Ser-OMe.HCl.
Step 2: Synthesis of O-tert-Butyl-L-serine Methyl Ester Hydrochloride (this compound)
-
To a reaction flask, add tert-butyl acetate, perchloric acid, and the H-Ser-OMe.HCl synthesized in Step 1.[7]
-
Add a catalytic amount of sulfuric acid.
-
Stir the mixture at room temperature for 3-4 days. The reaction progress can be monitored by TLC.[7]
-
Upon completion, quench the reaction by adding water and adjust the pH to be slightly basic (pH 8-9) with a suitable base (e.g., NaOH solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting free base can be converted to the hydrochloride salt by dissolving in a suitable solvent (e.g., ether) and treating with ethereal HCl.
-
The precipitate is then collected by filtration and dried to yield this compound. A total yield of approximately 72% or higher can be expected for this step.[7]
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a precursor to the commonly used Fmoc-Ser(tBu)-OH for Fmoc-based SPPS. The N-α-Fmoc protecting group is typically introduced before its use in a peptide synthesizer. The following protocol outlines the general steps for incorporating a Ser(tBu) residue into a growing peptide chain on a solid support using the N-α-Fmoc protected form.
Caption: General workflow for incorporating a Ser(tBu) residue in SPPS.
Protocol for Coupling of Fmoc-Ser(tBu)-OH:
-
Resin Preparation: Start with a resin-bound peptide chain with a free N-terminal amine. If the N-terminus is Fmoc-protected, proceed with the deprotection step.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in N,N-dimethylformamide (DMF) to remove the Fmoc group. This is typically done in two steps (e.g., 5 minutes followed by 15 minutes).
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and cleaved Fmoc adducts.
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (typically 3-5 equivalents relative to the resin loading), an activating agent (e.g., HBTU, HATU), and a base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF.[8]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours with agitation.[8]
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion (a negative result indicates a complete reaction). If the test is positive, a second coupling may be required.[8]
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the desired peptide sequence.
Upon completion of the peptide assembly, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tert-butyl group on serine) are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).
Conclusion
This compound is a valuable and versatile derivative of L-serine, essential for the synthesis of complex peptides. Its strategic protection of the hydroxyl and carboxyl groups allows for controlled and efficient peptide chain elongation. The synthetic route is well-established, and its application in solid-phase peptide synthesis is a cornerstone of modern drug discovery and biochemical research. This guide provides the foundational technical information for researchers and scientists to effectively utilize this important chemical entity in their work.
References
- 1. Methyl O-tert-butyl-L-serinate--hydrogen chloride (1/1) | C8H18ClNO3 | CID 16218549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. innospk.com [innospk.com]
- 4. O-tert-Butyl-L-serine Methyl Ester Hydrochloride 17114-97-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. O-tert-Butyl-L-serine methyl ester hydrochloride(17114-97-5) 13C NMR spectrum [chemicalbook.com]
- 7. Preparation method of O-tert-butyl-L-serine methyl ester and O-tert-butyl-L-serine aqueous solution - Eureka | Patsnap [eureka.patsnap.com]
- 8. benchchem.com [benchchem.com]
H-Ser(tBu)-OMe.HCl: A Comprehensive Technical Guide for Researchers
CAS Number: 17114-97-5
This in-depth technical guide provides core information for researchers, scientists, and drug development professionals on H-Ser(tBu)-OMe.HCl (O-tert-Butyl-L-serine methyl ester hydrochloride). The document details the compound's properties, synthesis, and its pivotal role as a building block in peptide synthesis.
Compound Data
The quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 17114-97-5 | [1] |
| Molecular Formula | C8H18ClNO3 | [1] |
| Molecular Weight | 211.69 g/mol | [1] |
| Appearance | White to off-white powder or crystals | [1] |
| Purity | ≥98% | [1] |
| Boiling Point | 240.2°C at 760 mmHg | [1] |
| Flash Point | 80.3°C | [1] |
| Storage Temperature | 0-5°C | [1] |
Synthesis of this compound
The synthesis of this compound is a two-step process that involves the esterification of L-serine followed by the tert-butylation of the hydroxyl group. The following protocol is a representative method based on literature procedures.[2][3]
Experimental Protocol: Synthesis
Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-serine in anhydrous methanol.
-
Esterification: Cool the suspension to 0-10°C in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension.
-
Reaction: After the addition is complete, heat the reaction mixture to 35-40°C and maintain for 24-48 hours.[3]
-
Isolation: Cool the reaction mixture to induce crystallization. The resulting solid is collected by filtration, washed with cold methanol, and dried under vacuum to yield L-serine methyl ester hydrochloride.[3]
Step 2: Synthesis of O-tert-Butyl-L-serine Methyl Ester Hydrochloride
-
Reaction Setup: In a suitable reaction vessel, dissolve the L-serine methyl ester hydrochloride obtained from Step 1 in tert-butyl acetate.
-
Catalysis: Add a catalytic amount of a strong acid, such as perchloric acid or sulfuric acid.[2]
-
tert-Butylation: Stir the reaction mixture at room temperature for several days. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]
-
Workup and Isolation: Upon completion, quench the reaction and adjust the pH. The product is then extracted, and the solvent is removed under reduced pressure to yield O-tert-butyl-L-serine methyl ester.
-
Salt Formation: Dissolve the free base in a suitable solvent and treat with hydrochloric acid to precipitate the hydrochloride salt, this compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a crucial building block in peptide synthesis, particularly in the Fmoc/tBu orthogonal strategy.[4][5] The tert-butyl (tBu) group serves as a stable protecting group for the hydroxyl side chain of serine, preventing unwanted side reactions during peptide chain elongation.[4] For incorporation into a peptide sequence, the free amine of this compound is typically protected with an Fmoc group to yield Fmoc-Ser(tBu)-OMe. The methyl ester is then saponified to the corresponding carboxylic acid, Fmoc-Ser(tBu)-OH, which is the form used in SPPS.
Experimental Protocol: Incorporation of Ser(tBu) in SPPS
The following is a generalized protocol for the incorporation of an Fmoc-Ser(tBu)-OH residue into a growing peptide chain during manual solid-phase peptide synthesis.[4][6]
-
Resin Swelling: Swell the solid support (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[4]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide by treating with a 20% solution of piperidine (B6355638) in DMF for a specified time. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. Add diisopropylethylamine (DIPEA) (6-10 equivalents) to activate the carboxylic acid.[4]
-
Coupling: Add the activated Fmoc-Ser(tBu)-OH solution to the deprotected resin. Agitate the mixture to ensure complete coupling. Monitor the reaction for completion using a colorimetric test (e.g., ninhydrin (B49086) test).
-
Washing: After complete coupling, wash the resin extensively with DMF to remove excess reagents and byproducts. The cycle of deprotection and coupling is repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: Once the peptide sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups, including the tert-butyl group from serine, are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[4]
Relevance in Signaling Pathways
Serine is a fundamental amino acid residue in proteins and plays a critical role in various signaling pathways, primarily through post-translational modifications like phosphorylation. The mechanistic target of rapamycin (B549165) (mTOR) is a key serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[7][8] While there is no direct evidence of this compound modulating mTOR activity, understanding the mTOR pathway provides context for the importance of serine residues in cellular signaling.
The mTOR signaling pathway integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and other anabolic processes.[7] mTOR forms two distinct complexes, mTORC1 and mTORC2.[8] mTORC1, when activated, phosphorylates downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1) to promote protein synthesis.[8] These substrate proteins contain serine residues that are the sites of phosphorylation by mTORC1.
References
- 1. innospk.com [innospk.com]
- 2. Preparation method of O-tert-butyl-L-serine methyl ester and O-tert-butyl-L-serine aqueous solution - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to H-Ser(tBu)-OMe.HCl: A Key Building Block in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of H-Ser(tBu)-OMe.HCl, a crucial protected amino acid derivative utilized in solid-phase peptide synthesis (SPPS). The document details its physicochemical properties, its role in synthetic peptide production, and a generalized experimental workflow for its application.
Physicochemical Properties of this compound
This compound, also known as O-tert-Butyl-L-serine methyl ester hydrochloride, is a serine derivative where the side-chain hydroxyl group is protected by a tert-butyl group and the C-terminus is a methyl ester.[1][2] This protection scheme is fundamental to its application in the Fmoc/tBu strategy of peptide synthesis.[3] The hydrochloride salt form enhances its stability and handling.
| Property | Value | Source |
| Molecular Weight | 211.68 g/mol | [1][2] |
| Molecular Formula | C8H18ClNO3 | [1][2] |
| CAS Number | 17114-97-5 | [1] |
| Appearance | White to off-white solid | [4] |
| IUPAC Name | methyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride | [1] |
| Synonyms | O-tert-Butyl-L-serine methyl ester hydrochloride, H-Ser(tBu)-Ome HCl | [1] |
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound serves as a building block for introducing a protected serine residue into a growing peptide chain during SPPS. SPPS is a cornerstone of peptide and protein synthesis, allowing for the efficient and controlled assembly of amino acids on a solid resin support.[1][5]
The tert-butyl (tBu) protecting group on the serine side chain is acid-labile.[5] In the widely used Fmoc (9-fluorenylmethyloxycarbonyl) orthogonal protection strategy, the N-terminal Fmoc group is removed with a base (like piperidine), while the tBu side-chain protecting groups are stable to these conditions.[3] The tBu group, along with other side-chain protecting groups, is typically removed at the final stage of synthesis during the cleavage of the peptide from the resin, using a strong acid such as trifluoroacetic acid (TFA).[6]
Experimental Protocol: Generalized Use in Fmoc SPPS
The following is a generalized protocol for the incorporation of a serine residue using an Nα-Fmoc protected version of this compound (Fmoc-Ser(tBu)-OH) in automated or manual solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acids (e.g., Fmoc-Ser(tBu)-OH)
-
Solid support resin (e.g., Rink amide or Wang resin)
-
Deprotection solution: 20% piperidine (B6355638) in N,N-dimethylformamide (DMF)
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIEA (N,N-Diisopropylethylamine) in DMF
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
Procedure:
-
Resin Preparation: The synthesis begins with a suitable resin, which is swelled in a solvent like DMF within a reaction vessel.[3]
-
Deprotection: The Fmoc protecting group from the resin-bound amino acid or the last coupled amino acid is removed by treating the resin with a 20% piperidine solution in DMF.[7] This exposes a free amine group for the next coupling reaction. The resin is then thoroughly washed with DMF to remove residual piperidine and byproducts.[1]
-
Amino Acid Activation and Coupling: The next amino acid to be added (in this case, Fmoc-Ser(tBu)-OH) is pre-activated. This is typically achieved by dissolving the protected amino acid with coupling reagents like HBTU/HOBt and an activator base such as DIEA in DMF.[7] This activated amino acid solution is then added to the resin. The reaction is allowed to proceed to completion, forming a new peptide bond.
-
Washing: Following the coupling step, the resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts, ensuring a clean reaction for the subsequent cycle.[7]
-
Cycle Repetition: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the desired peptide sequence.[5][6]
-
Final Cleavage and Deprotection: Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the tBu group from the serine residue) are removed simultaneously. This is accomplished by treating the resin with a strong acid cleavage cocktail (e.g., TFA/TIS/H2O).[6]
-
Peptide Precipitation and Purification: The cleaved peptide is typically precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and then lyophilized.[7] Final purification is achieved using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow and Logical Diagrams
The following diagrams illustrate the logical flow of incorporating a protected amino acid like this compound within a standard SPPS cycle and the broader context of peptide synthesis.
Caption: A single cycle of Solid-Phase Peptide Synthesis (SPPS).
Caption: Overall workflow of synthetic peptide production.
References
- 1. bachem.com [bachem.com]
- 2. Methyl O-tert-butyl-L-serinate--hydrogen chloride (1/1) | C8H18ClNO3 | CID 16218549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. medchemexpress.com [medchemexpress.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. rsc.org [rsc.org]
Synthesis of H-Ser(tBu)-OMe.HCl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthesis pathways for H-Ser(tBu)-OMe.HCl (O-tert-butyl-L-serine methyl ester hydrochloride), a crucial intermediate in peptide synthesis and drug development.[1][2] This document provides a comprehensive overview of the methodologies, including detailed experimental protocols and quantitative data, to assist researchers in the effective production of this compound.
Introduction
This compound, with the CAS number 17114-97-5, is a derivative of the amino acid L-serine.[1] Its chemical structure features a tert-butyl ether protecting the hydroxyl group and a methyl ester protecting the carboxylic acid. This dual protection strategy makes it a valuable building block in solid-phase peptide synthesis (SPPS), where the temporary Boc (tert-butoxycarbonyl) protecting group on the α-amino group can be selectively removed under acidic conditions.[3][4] The stability of the tert-butyl ether under these conditions allows for the stepwise elongation of peptide chains.[3]
Core Synthesis Pathways
Two primary synthetic routes are commonly employed for the preparation of this compound. The first pathway initiates with unprotected L-serine, involving sequential esterification and O-tert-butylation. The second, and more contemporary, approach starts with a pre-protected derivative, N-Boc-O-tert-butyl-L-serine (Boc-Ser(tBu)-OH).
Pathway 1: From L-Serine
This traditional pathway involves a two-step process starting from the readily available amino acid L-serine.
Step 1: Esterification of L-Serine
The initial step is the esterification of the carboxylic acid of L-serine to form L-serine methyl ester hydrochloride. This is typically achieved by reacting L-serine with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas.[5][6][7][8]
Step 2: O-tert-Butylation
The subsequent step involves the protection of the hydroxyl group of L-serine methyl ester hydrochloride with a tert-butyl group. This is commonly accomplished by reacting the intermediate with isobutene or tert-butyl acetate (B1210297) in the presence of a strong acid catalyst like p-toluenesulfonic acid, perchloric acid, or sulfuric acid.[5][6]
Pathway 2: From Boc-Ser(tBu)-OH
This modern approach offers a more direct route to the final product, starting from the commercially available N-Boc-O-tert-butyl-L-serine.
Step 1: Esterification of Boc-Ser(tBu)-OH
The carboxylic acid of Boc-Ser(tBu)-OH is first esterified to yield N-Boc-O-tert-butyl-L-serine methyl ester (Boc-Ser(tBu)-OMe).
Step 2: Deprotection of the N-Boc Group
The final step involves the selective removal of the N-Boc protecting group under acidic conditions to yield the desired product, this compound.[3] This method is advantageous as it avoids the handling of gaseous reagents like isobutene.
Quantitative Data Summary
The following tables summarize the quantitative data associated with the synthesis of this compound and its intermediates.
| Step | Reactants | Reagents | Solvent | Yield | Purity | Reference |
| Pathway 1: Step 1 | L-Serine | Methanol, Thionyl Chloride | - | 98% | - | [5] |
| Pathway 1: Overall | L-Serine Methyl Ester Hydrochloride | tert-Butyl Acetate, Perchloric Acid, Sulfuric Acid | - | ≥ 72% | - | [5] |
| Final Product | - | - | - | - | ≥ 98% | [1] |
Experimental Protocols
Pathway 1: From L-Serine
Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride [5][7]
-
To a reaction vessel containing anhydrous methanol (600g), add L-serine (20g).
-
While stirring, slowly add thionyl chloride (28g) to the mixture.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete (disappearance of L-serine), concentrate the solution under reduced pressure.
-
The resulting solid is crystallized and dried to obtain L-serine methyl ester hydrochloride.
Step 2: Synthesis of O-tert-butyl-L-serine methyl ester (H-Ser(tBu)-OMe) [5]
-
In a new reaction flask, add tert-butyl acetate (410g), perchloric acid (50g), and the L-serine methyl ester hydrochloride (29g) obtained from the previous step.
-
Add sulfuric acid (10g) as a catalyst.
-
Stir the reaction mixture at room temperature for 3 days.
-
Monitor the reaction by TLC until the L-serine methyl ester hydrochloride is consumed.
-
Add water (60g) to the reaction flask.
-
Adjust the pH of the solution to 9 with a NaOH solution.
-
Allow the layers to separate and isolate the organic layer containing the product.
Final purification to obtain the hydrochloride salt would typically involve dissolving the free base in a suitable solvent and treating it with HCl.
Pathway 2: From Boc-Ser(tBu)-OH (General Procedure)
Step 1: Synthesis of Boc-Ser(tBu)-OMe
While a specific protocol for this exact transformation was not found in the initial search, a general esterification method for N-Boc protected amino acids is provided below.[9]
-
Dissolve Boc-Ser(tBu)-OH in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate.
-
Add an excess of a methylating agent, such as methyl iodide.
-
Stir the reaction mixture at room temperature until completion as monitored by TLC.
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the crude product by chromatography to obtain Boc-Ser(tBu)-OMe.
Step 2: Synthesis of this compound
This step involves the standard procedure for Boc-deprotection.[3]
-
Dissolve the Boc-Ser(tBu)-OMe in a suitable solvent like dioxane or ethyl acetate.
-
Add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane).
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
The product, this compound, will often precipitate from the reaction mixture and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure to yield the product.
Synthesis Pathway Diagrams
Caption: Synthesis Pathway 1 starting from L-Serine.
Caption: Synthesis Pathway 2 starting from Boc-Ser(tBu)-OH.
Logical Workflow of Synthesis
The following diagram illustrates the logical progression and key transformations in the synthesis of this compound.
Caption: Logical workflow illustrating the key chemical transformations.
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Boc-Ser(tBu)-OH | 13734-38-8 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Preparation method of O-tert-butyl-L-serine methyl ester and O-tert-butyl-L-serine aqueous solution - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN101284803A - Synthetic method of N-fluorenylmethoxycarbonyl-O-tert-butyl serine - Google Patents [patents.google.com]
- 7. CN104163848A - Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH - Google Patents [patents.google.com]
- 8. l-Serine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
In-Depth Technical Guide: Solubility Profile of H-Ser(tBu)-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of O-tert-Butyl-L-serine methyl ester hydrochloride (H-Ser(tBu)-OMe.HCl), a key intermediate in peptide synthesis and drug development.[1] Understanding the solubility of this compound is critical for its effective handling, formulation, and application in various synthetic protocols. This document presents available quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of its application in a standard experimental workflow.
Core Concepts in Solubility of Amino Acid Derivatives
This compound is a protected amino acid derivative, where the carboxylic acid is esterified to a methyl group and the hydroxyl group of the serine side chain is protected by a tert-butyl group.[1] This protection strategy enhances its stability and, notably, its solubility in organic solvents compared to its parent amino acid, L-serine. The hydrochloride salt form further influences its solubility profile, generally promoting solubility in more polar solvents.
Quantitative Solubility Data
Precise, publicly available quantitative solubility data for this compound is limited. However, key data points have been reported and are summarized below. For comparative purposes, data for the related, less sterically hindered compound, L-Serine methyl ester hydrochloride, is also included.
| Compound | Solvent | Solubility | Molar Equivalent | Method | Notes |
| This compound | Dimethyl sulfoxide (B87167) (DMSO) | 175 mg/mL[2][3] | 826.68 mM | Not Specified | Requires sonication for dissolution. It is also noted that hygroscopic DMSO can significantly impact solubility; freshly opened solvent is recommended.[2][3] |
| L-Serine methyl ester hydrochloride | Water (H₂O) | ≥ 100 mg/mL | 642.76 mM | Not Specified | Saturation was not reached at this concentration. |
| L-Serine methyl ester hydrochloride | Dimethyl sulfoxide (DMSO) | 100 mg/mL | 642.76 mM | Not Specified | Requires sonication for dissolution. |
Experimental Protocols for Solubility Determination
While a specific, detailed experimental protocol for determining the solubility of this compound is not widely published, a standard gravimetric method is commonly employed for amino acids and their derivatives.[4][5] The following protocol is a representative example of how such a determination would be conducted.
Protocol: Gravimetric Determination of Solubility
1. Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.
2. Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, methanol)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Micropipettes
-
Pre-weighed sample vials
-
Drying oven or vacuum desiccator
-
0.22 µm syringe filters
3. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C) to allow the solution to equilibrate. Equilibration time can vary and should be determined empirically (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, carefully remove the vial from the shaker, ensuring the temperature is maintained.
-
To separate the undissolved solid, centrifuge the vial at a high speed (e.g., 10,000 x g for 10 minutes).
-
Carefully withdraw a precise volume of the clear supernatant using a pre-warmed micropipette to prevent precipitation due to temperature changes. It is crucial not to disturb the solid pellet.
-
For further clarification, the supernatant can be passed through a 0.22 µm syringe filter.
-
-
Gravimetric Analysis:
-
Transfer the collected supernatant to a pre-weighed, dry sample vial.
-
Record the total weight of the vial and the supernatant.
-
Evaporate the solvent in a drying oven set to a temperature that will not degrade the solute, or use a vacuum desiccator until a constant weight is achieved.
-
Once the solvent is fully evaporated, re-weigh the vial containing the dried solute.
-
-
Calculation:
-
Weight of the solute = (Weight of vial + dried solute) - (Weight of empty vial)
-
Weight of the solvent = (Weight of vial + supernatant) - (Weight of vial + dried solute)
-
Solubility ( g/100 g of solvent) = (Weight of solute / Weight of solvent) x 100
-
Application in Peptide Synthesis: An Experimental Workflow
This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). The tert-butyl protecting group on the serine side chain prevents unwanted side reactions during peptide chain elongation. The following diagram illustrates a typical workflow for the incorporation of a Ser(tBu) residue into a growing peptide chain.
Caption: Workflow for incorporating this compound in SPPS.
Conclusion
While comprehensive quantitative solubility data for this compound across a wide range of solvents remains to be fully documented in publicly accessible literature, its high solubility in DMSO is established. Its structural characteristics as a protected amino acid ester hydrochloride suggest good solubility in various organic solvents commonly used in peptide synthesis, such as DMF and NMP. The provided experimental protocol offers a standardized method for researchers to determine the solubility in specific solvent systems relevant to their work. The workflow diagram illustrates its central role in the well-established methodology of solid-phase peptide synthesis, highlighting its importance for drug development and scientific research.
References
An In-Depth Technical Guide to the Stability and Storage of H-Ser(tBu)-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for H-Ser(tBu)-OMe.HCl (O-tert-Butyl-L-serine methyl ester hydrochloride), a key amino acid derivative utilized in peptide synthesis and pharmaceutical research. Understanding the stability profile of this reagent is critical for ensuring the integrity of research and the quality of synthesized products.
Chemical Profile and Intrinsic Stability
This compound, with the CAS number 17114-97-5, is a derivative of the amino acid L-serine.[1][2] Its structure incorporates two key protecting groups: a tert-butyl (tBu) ether on the side-chain hydroxyl group and a methyl ester (OMe) on the C-terminus. These protecting groups enhance its solubility in organic solvents and its stability under specific conditions, making it a valuable building block in synthetic chemistry.[1]
The inherent stability of this compound is largely dictated by the chemical properties of its functional groups:
-
Tert-Butyl Ether: This group is generally stable to nucleophiles, basic conditions, and mild oxidizing and reducing agents. However, it is susceptible to cleavage under acidic conditions due to the formation of a stable tert-butyl cation.
-
Methyl Ester: The methyl ester is prone to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid.
-
Amine Hydrochloride: The hydrochloride salt of the primary amine enhances the compound's stability and crystallinity.
Recommended Storage Conditions
To maintain the purity and integrity of this compound, it is imperative to adhere to the recommended storage conditions. Different suppliers provide slightly varied recommendations, which are summarized below.
Data Presentation: Recommended Storage Conditions
| Supplier/Source | Form | Temperature | Duration | Additional Notes |
| MedChemExpress | Powder | -20°C | 3 years | Store sealed, away from moisture.[3] |
| Powder | 4°C | 2 years | Store sealed, away from moisture.[3] | |
| In Solvent (DMSO) | -80°C | 6 months | Aliquot to prevent repeated freeze-thaw cycles.[3] Use newly opened, hygroscopic DMSO for best results.[3] | |
| In Solvent (DMSO) | -20°C | 1 month | Aliquot to prevent repeated freeze-thaw cycles.[3] | |
| Aapptec | Solid | Refrigerator | N/A | Refer to the Certificate of Analysis for lot-specific data.[2] |
| Unnamed Manufacturer | Solid (White Powder) | 0-5°C | N/A | Store in a tightly sealed container in a cool, dry environment to protect from moisture and temperature fluctuations.[1] |
General Handling Guidelines:
-
Keep the container tightly closed when not in use.
-
Avoid exposure to moisture and atmospheric humidity.
-
For solutions, it is recommended to prepare them fresh. If storage is necessary, follow the guidelines in the table above and consider sterile filtering for aqueous solutions.
Potential Degradation Pathways
Hydrolytic Degradation
Acidic Conditions: Under acidic conditions, two primary degradation pathways are anticipated:
-
Cleavage of the tert-butyl ether: This is a significant degradation route, leading to the formation of H-Ser-OMe.HCl and tert-butanol.
-
Hydrolysis of the methyl ester: This reaction would yield H-Ser(tBu)-OH.HCl.
The relative rates of these two reactions would depend on the specific acid concentration and temperature.
Basic Conditions: In the presence of a base, the primary degradation pathway is the saponification (hydrolysis) of the methyl ester to form the corresponding carboxylate salt of H-Ser(tBu)-OH. The tert-butyl ether is generally stable under basic conditions.
Oxidative Degradation
Amino acids and their derivatives can be susceptible to oxidative degradation. Potential sites of oxidation on this compound include the amine group and the carbon backbone. Oxidative conditions could be induced by exposure to peroxides or atmospheric oxygen, potentially accelerated by light or metal ions.
Thermal Degradation
Elevated temperatures can promote various degradation reactions, including the hydrolysis of the ester and potential decomposition of the amino acid structure itself, which can lead to the formation of Strecker aldehydes.
Photodegradation
Exposure to UV or visible light can induce photodegradation. While the molecule itself does not contain a strong chromophore, impurities or the generation of reactive oxygen species in solution can lead to degradation.
Mandatory Visualization: Potential Degradation Pathways
Caption: Predicted degradation pathways of this compound under various stress conditions.
Experimental Protocols: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop and validate a stability-indicating analytical method. The following is a generalized protocol based on ICH guidelines that can be adapted for this compound.
Objective
To investigate the stability of this compound under various stress conditions (hydrolysis, oxidation, thermal, and photolytic) and to facilitate the development of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Materials and Reagents
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (B78521) (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%)
-
Buffers of various pH values
-
Calibrated analytical balance, pH meter, HPLC system with a suitable detector (e.g., UV or MS), photostability chamber, and oven.
Experimental Workflow
Mandatory Visualization: Forced Degradation Workflow
Caption: A general workflow for conducting a forced degradation study on this compound.
Detailed Methodologies
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or methanol) to a known concentration (e.g., 1 mg/mL).
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of an acidic solution (e.g., 0.1 M or 1 M HCl).
-
Incubate the mixture at a specific temperature (e.g., room temperature or 60°C).
-
Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of base (e.g., 0.1 M or 1 M NaOH).
-
Dilute to a suitable concentration for analysis.
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of a basic solution (e.g., 0.1 M NaOH).
-
Incubate at room temperature.
-
Withdraw and neutralize samples with an equivalent amount of acid (e.g., 0.1 M HCl) at specified time points.
-
Dilute for analysis.
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of hydrogen peroxide solution (e.g., 3%).
-
Keep the mixture at room temperature, protected from light.
-
Withdraw samples at various time points.
-
Dilute for analysis. A control sample with only the drug substance in the solvent should also be analyzed.
Thermal Degradation:
-
For solid-state analysis, place a known amount of this compound powder in a vial and keep it in an oven at an elevated temperature (e.g., 80°C).
-
For solution-state analysis, incubate the stock solution at an elevated temperature.
-
Sample at various time points, cool to room temperature, and dilute for analysis.
Photostability Testing:
-
Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, dissolve the solid sample and dilute both the solid and solution samples for analysis.
Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products. Peak purity analysis of the parent peak is crucial.
Data Presentation: Example Forced Degradation Results (Illustrative)
Note: The following data is illustrative to demonstrate how results would be presented. Actual data would need to be generated experimentally.
| Stress Condition | Time (hours) | Assay of this compound (%) | Major Degradation Product (% Peak Area) |
| 0.1 M HCl at 60°C | 8 | 85.2 | RRT 0.8 (12.1%) |
| 0.1 M NaOH at RT | 4 | 90.5 | RRT 0.7 (8.5%) |
| 3% H₂O₂ at RT | 24 | 98.1 | RRT 1.2 (1.5%) |
| Thermal (80°C, solid) | 48 | 99.5 | N/A |
| Photolytic (ICH Q1B, solution) | - | 97.8 | RRT 1.1 (1.8%) |
RRT = Relative Retention Time
Conclusion
This compound is a stable compound when stored under the recommended conditions, primarily cool, dry, and dark environments. Its stability is influenced by its susceptibility to hydrolysis, particularly under acidic conditions which can cleave the tert-butyl ether protecting group, and under both acidic and basic conditions which can hydrolyze the methyl ester. A thorough understanding of these potential degradation pathways and the implementation of forced degradation studies are essential for researchers and drug development professionals to ensure the quality and reliability of their work involving this important synthetic building block.
References
A Technical Guide to H-Ser(tBu)-OMe.HCl for Researchers and Drug Development Professionals
Introduction
H-Ser(tBu)-OMe.HCl, chemically known as O-tert-butyl-L-serine methyl ester hydrochloride, is a synthetically modified amino acid derivative crucial for the advancement of peptide-based therapeutics and research. Its unique structure, featuring protective groups on both the side chain and the carboxyl terminus, makes it an indispensable building block in solid-phase peptide synthesis (SPPS). This guide provides an in-depth overview of its commercial availability, key quality attributes, and the technical protocols for its application and synthesis, tailored for researchers, scientists, and drug development professionals.
Commercial Availability and Quantitative Data
A variety of chemical suppliers offer this compound, catering to a range of research and development needs from small-scale laboratory use to bulk quantities for preclinical and clinical manufacturing. The selection of a supplier often depends on factors such as purity, cost, available quantities, and the quality of documentation provided (e.g., Certificate of Analysis). Below is a comparative summary of offerings from prominent commercial suppliers.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| Parchem | 17114-97-5 | C8H18ClNO3 | 211.69 | Not specified | Bulk and specialty chemicals |
| Sobekbio Biosciences (via Angene Chemical) | 17114-97-5 | C8H18ClNO3 | 211.69 | 98% | 1g, 5g, 25g, 100g |
| Henan Allgreen Chemical Co.,Ltd. | 17083-26-0 | C8H18ClNO3 | 211.69 | Not specified | Not specified |
| MedChemExpress | 17114-97-5 | C8H18ClNO3 | 211.69 | 99.16% | 10g |
| Aapptec Peptides | 17114-97-5 | C8H17NO3·HCl | 211.7 | Lot-specific | Not specified |
| Bachem | Not specified | Not specified | 211.69 | Not specified | 1g, 5g, 25g |
| Carbolution | Not specified | Not specified | Not specified | 96% | Not specified |
| Tokyo Chemical Industry (TCI) | 17114-97-5 | C8H17NO3·HCl | 211.69 | >98.0% | 1g, 5g |
Core Applications in Peptide Synthesis
The primary application of this compound lies in its role as a protected amino acid building block in solid-phase peptide synthesis (SPPS). The tert-butyl (tBu) group on the serine side chain and the methyl ester (OMe) on the C-terminus provide crucial protection against unwanted side reactions during the stepwise elongation of the peptide chain.
The Role of Protective Groups:
-
O-tert-butyl (tBu) group: This bulky group sterically hinders the hydroxyl side chain of serine, preventing it from participating in undesired reactions such as esterification or acylation during peptide coupling steps. It is stable to the basic conditions used for Fmoc deprotection but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) during the final cleavage of the peptide from the solid support.
-
Methyl ester (OMe): The methyl ester protects the C-terminal carboxylic acid, preventing it from reacting during the activation and coupling of the next amino acid in the sequence.
The hydrochloride salt form enhances the stability and handling of the compound.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the general workflow for incorporating a Ser(tBu) residue into a peptide sequence using Fmoc-based SPPS.
Materials:
-
Fmoc-protected amino acids
-
This compound
-
Solid support resin (e.g., Wang resin, Rink amide resin)
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Diethyl ether
Methodology:
-
Resin Swelling: Swell the solid support resin in DMF for 30-60 minutes.
-
First Amino Acid Coupling: If this compound is the C-terminal residue, it needs to be coupled to the resin first. This is typically done in solution phase before attachment to the resin or by using a pre-loaded resin. For subsequent additions, proceed as follows.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, pre-activate the next Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
-
Coupling: Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence. When the sequence calls for a serine residue, Fmoc-Ser(tBu)-OH would be used in the activation and coupling steps.
-
Final Deprotection: After the final amino acid has been coupled, remove the terminal Fmoc group as described in step 3.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and simultaneously remove the side-chain protecting groups, including the tert-butyl group from the serine residue(s).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Synthesis of this compound
The synthesis of this compound typically involves a two-step process starting from L-serine.[1]
Step 1: Esterification of L-Serine
-
Suspend L-serine in anhydrous methanol.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) dropwise while maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Remove the solvent under reduced pressure to obtain L-serine methyl ester hydrochloride as a white solid.
Step 2: Tert-butylation of the Side Chain
-
Dissolve the L-serine methyl ester hydrochloride in a suitable solvent such as tert-butyl acetate.[1]
-
Add a catalyst, for example, a strong acid like perchloric acid or sulfuric acid.[1]
-
Stir the reaction at room temperature for several days.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, quench the reaction and work up to isolate the O-tert-butyl-L-serine methyl ester.
-
The hydrochloride salt can be formed by treating the free base with a solution of HCl in a suitable solvent.
Quality Control Methodologies
The purity of this compound is critical for successful peptide synthesis. Several analytical techniques are employed to assess its quality.
-
High-Performance Liquid Chromatography (HPLC): This is the standard method for determining the purity of amino acid derivatives. A reverse-phase column is typically used with a UV detector. The purity is calculated based on the area of the main peak relative to the total area of all peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound and to identify any organic impurities.
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, confirming its identity.
-
Elemental Analysis: The percentage of carbon, hydrogen, nitrogen, and chlorine are measured and compared to the theoretical values for the molecular formula.
-
Specific Rotation: The optical rotation is measured to confirm the stereochemical integrity of the L-enantiomer.
Visualizations
Logical Workflow for Supplier Selection
Caption: A flowchart for the selection of a commercial supplier for this compound.
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: A simplified workflow for the incorporation of this compound in SPPS.
Synthesis Pathway of this compound
Caption: The synthetic route to this compound from L-Serine.
References
A Comprehensive Technical Guide to H-Ser(tBu)-OMe.HCl for Researchers and Drug Development Professionals
An In-depth Review of the Synthesis, Properties, and Applications of O-tert-Butyl-L-serine Methyl Ester Hydrochloride in Modern Chemistry and Biology.
Introduction
H-Ser(tBu)-OMe.HCl, chemically known as O-tert-Butyl-L-serine methyl ester hydrochloride, is a pivotal protected amino acid derivative extensively utilized in the fields of peptide synthesis, drug discovery, and biotechnology. Its unique structural features, namely the tert-butyl ether protection on the serine hydroxyl group and the methyl ester protection on the carboxyl group, make it an invaluable building block for the synthesis of complex peptides and other bioactive molecules. The hydrochloride salt form enhances its stability and handling properties. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical and physical properties, detailed synthesis protocols, applications in experimental workflows, and its relevance in biological signaling pathways.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. The tert-butyl group provides steric hindrance, preventing unwanted side reactions of the hydroxyl group during chemical synthesis, while the methyl ester protects the carboxylic acid. Both protecting groups can be selectively removed under specific conditions, allowing for controlled peptide chain elongation and modification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₈ClNO₃ | PubChem[1] |
| Molecular Weight | 211.68 g/mol | PubChem[1] |
| CAS Number | 17114-97-5 | PubChem[1] |
| Appearance | White to off-white solid | MedChemExpress |
| Purity | Typically ≥98% | Various Suppliers |
| Boiling Point | 240.2 °C at 760 mmHg | Exploring O-tert-Butyl-L-serine Methyl Ester Hydrochloride |
| Flash Point | 80.3 °C | Exploring O-tert-Butyl-L-serine Methyl Ester Hydrochloride |
| Solubility | Soluble in DMSO (175 mg/mL) | MedChemExpress |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | MedChemExpress |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Chemical Shift (ppm) or Characteristic Peaks | Source |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.74 (br s, 3H, NH₃⁺), 4.37 (m, 1H, α-CH), 4.00 (dd, 1H, β-CH₂), 3.88 (dd, 1H, β-CH₂), 3.82 (s, 3H, OCH₃), 1.21 (s, 9H, C(CH₃)₃) | ChemicalBook |
| ¹³C NMR | A spectrum is available, but specific peak assignments require further analysis. | ChemicalBook[2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically involves a two-step process starting from L-serine: esterification of the carboxylic acid followed by etherification of the hydroxyl group.
Step 1: Synthesis of L-serine methyl ester hydrochloride (H-Ser-OMe.HCl)
-
Suspend L-serine in anhydrous methanol.
-
Cool the suspension in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the suspension or add thionyl chloride dropwise with stirring.
-
Allow the reaction to proceed for 15-36 hours at room temperature.
-
Remove the solvent under reduced pressure to yield L-serine methyl ester hydrochloride as a white solid.
Step 2: Synthesis of O-tert-butyl-L-serine methyl ester (H-Ser(tBu)-OMe)
Method A: Reaction with Isobutylene (B52900)
-
Suspend L-serine methyl ester hydrochloride in a suitable solvent such as dioxane or dichloromethane.
-
Add a catalytic amount of a strong acid, for instance, p-toluenesulfonic acid.
-
Introduce isobutylene gas into the reaction mixture and stir for 48-96 hours.
-
Work-up the reaction mixture to isolate the O-tert-butyl-L-serine methyl ester.
Method B: Reaction with tert-Butyl Acetate
-
Add L-serine methyl ester hydrochloride to tert-butyl acetate.
-
Add a catalyst, such as perchloric acid or sulfuric acid.
-
Stir the reaction at room temperature for several days.
-
Upon completion, neutralize the reaction mixture and extract the product. This method is reported to have a total yield of 72% or above.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude O-tert-butyl-L-serine methyl ester in a suitable organic solvent.
-
Introduce dry hydrogen chloride gas or add a solution of HCl in an organic solvent.
-
The hydrochloride salt will precipitate and can be collected by filtration and then dried.
Caption: Synthesis workflow for this compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a precursor to Fmoc-Ser(tBu)-OH, a commonly used building block in Fmoc-based solid-phase peptide synthesis. The tert-butyl protecting group on the serine side chain is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) but is readily cleaved by strong acids (e.g., trifluoroacetic acid) during the final cleavage from the resin.
General SPPS Cycle using Fmoc-Ser(tBu)-OH:
-
Resin Swelling: The solid support (e.g., Rink amide resin) is swollen in a suitable solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc group on the resin or the growing peptide chain is removed by treatment with a solution of piperidine (B6355638) in DMF.
-
Washing: The resin is thoroughly washed to remove excess piperidine and by-products.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-Ser(tBu)-OH) is activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIEA) and added to the resin.
-
Washing: The resin is washed to remove unreacted reagents.
-
Repeat: The cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled.
-
Final Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (including the tert-butyl group from serine) are removed simultaneously by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Role in Biological Pathways and Drug Development
While this compound is primarily a synthetic building block, the serine residue it carries is of immense biological importance. Serine metabolism is intricately linked to various cellular processes, including nucleotide biosynthesis and redox homeostasis. Recent research has highlighted the crucial role of serine metabolism in the innate immune system, particularly in the context of the cGAS-STING signaling pathway.
The cGAS-STING pathway is a key component of the innate immune response to cytosolic DNA, which can originate from pathogens or cellular damage. Activation of this pathway leads to the production of type I interferons and other inflammatory cytokines. Studies have shown that serine metabolism is essential for the proper functioning of T cells and can influence innate immune responses. While a direct role for O-tert-butylated serine in signaling is not established, the ability to synthesize peptides containing selectively protected serine residues is critical for creating tools to probe these pathways. For instance, synthetic peptides with modified serine residues can be used to study protein-protein interactions or the effects of post-translational modifications within the cGAS-STING pathway.
In drug development, this compound is a key intermediate in the synthesis of peptide-based therapeutics. The ability to incorporate protected serine residues allows for the creation of peptides with enhanced stability, bioavailability, and specific biological activities.
Caption: Relevance of this compound to biological studies.
Conclusion
This compound is a cornerstone of modern peptide chemistry, enabling the synthesis of complex and biologically relevant molecules. Its well-defined chemical properties and the established protocols for its synthesis and use in solid-phase peptide synthesis make it an indispensable tool for researchers in both academia and industry. As our understanding of the intricate roles of serine in biological pathways like the cGAS-STING innate immune response grows, the demand for versatile synthetic tools such as this compound will undoubtedly continue to increase, paving the way for new discoveries and therapeutic interventions.
References
The Strategic Imperative of the Tert-Butyl Group in Serine Protection: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and drug development, the precise control of reactive functional groups is paramount to achieving high yields, purity, and ultimately, the desired biological activity of the target molecule. The hydroxyl group of the serine side chain, with its inherent nucleophilicity, presents a significant challenge during the stepwise assembly of peptide chains. Unprotected, this hydroxyl group can lead to a cascade of undesirable side reactions, including O-acylation, esterification, and the formation of branched peptides, thereby compromising the integrity of the final product.[1] To circumvent these issues, a robust protection strategy is essential. The tert-butyl (tBu) ether has emerged as a cornerstone for the side-chain protection of serine, particularly within the widely adopted Fmoc/tBu orthogonal strategy in solid-phase peptide synthesis (SPPS).[2] This technical guide provides a comprehensive overview of the function of the tert-butyl protecting group in serine, detailing its application, the underlying chemical principles, and a practical examination of the experimental protocols involved.
Core Function and Orthogonality
The primary function of the tert-butyl group is to mask the reactivity of the serine hydroxyl group, preventing it from participating in unwanted chemical transformations during peptide synthesis.[1] This is achieved by forming a stable tert-butyl ether linkage with the side-chain oxygen. The efficacy of the tBu group lies in its remarkable stability under the basic conditions required for the removal of the temporary Nα-9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is typically accomplished using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[2]
Conversely, the tert-butyl ether is readily cleaved under strong acidic conditions, most commonly with trifluoroacetic acid (TFA), during the final step of peptide cleavage from the solid support and global deprotection of all acid-labile side-chain protecting groups.[2] This differential lability to basic and acidic reagents is the essence of the orthogonal protection strategy , which allows for the selective deprotection of the Nα-amino group for chain elongation without premature removal of the side-chain protecting groups.[2][3][4]
Data Presentation: Performance in Peptide Synthesis
The efficiency of incorporating Fmoc-Ser(tBu)-OH into a growing peptide chain is influenced by several factors, including the choice of coupling reagent, reaction time, and the nature of the peptide sequence itself. While generally high coupling efficiencies are observed, challenging sequences prone to aggregation may require optimization.
| Parameter | Condition/Reagent | Observation | Reference |
| Purity | Standard Peptide Synthesis | High crude purity (>90%) is achievable with standard coupling reagents. | [5] |
| Yield | Difficult Sequences (e.g., poly-serine) | Yield may be compromised due to aggregation; use of Fmoc-Ser(Trt)-OH may be superior in these cases. | [5] |
| Racemization | Base (e.g., DIPEA) | N,N-Diisopropylethylamine (DIPEA) has been reported to induce racemization during the coupling of Fmoc-Ser(tBu)-OH. | [5][6] |
| Coupling Reagents | HBTU, HATU, HCTU, DIC/HOBt | These are all effective for coupling Fmoc-Ser(tBu)-OH, with HATU and HCTU often allowing for shorter reaction times. | [7] |
Table 1: Performance Metrics for Fmoc-Ser(tBu)-OH in SPPS
| Protecting Group | Lability | Advantages | Disadvantages | Primary Application |
| tert-Butyl (tBu) | Acid-labile (TFA) | Highly stable to base, integral to the Fmoc/tBu orthogonal strategy, good solubility. | Requires strong acid for cleavage which can be harsh on sensitive peptides; can lead to t-butyl cation side products. | Standard protection for serine in routine Fmoc-SPPS. |
| Trityl (Trt) | Very Acid-labile (dilute TFA) | Can be removed under milder acidic conditions, useful for preparing protected peptide fragments. | More sterically hindered which can slow coupling kinetics; higher cost. | Synthesis of protected peptide fragments and difficult sequences. |
| Benzyl (Bzl) | Strong acid-labile (HF) or hydrogenolysis | Stable to both TFA and piperidine. | Requires harsh cleavage conditions (e.g., HF), making it less compatible with standard Fmoc-SPPS. | Predominantly used in Boc-SPPS. |
Table 2: Comparison of Common Side-Chain Protecting Groups for Serine in Fmoc-SPPS
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Ser(tBu)-OH
This protocol is suitable for small-scale synthesis (0.1 mmol) on a rink amide or Wang resin.
1. Resin Swelling:
-
Place the desired resin (0.1 mmol) in a reaction vessel with a sintered glass frit.
-
Add N,N-dimethylformamide (DMF, ~5 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF (~5 mL) to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
3. Coupling of Fmoc-Ser(tBu)-OH:
-
In a separate vial, dissolve Fmoc-Ser(tBu)-OH (0.3-0.5 mmol, 3-5 equivalents), a coupling reagent (e.g., HBTU, 0.3-0.5 mmol), and an activator base (e.g., DIPEA, 0.6-1.0 mmol, 6-10 equivalents) in DMF (~2 mL).
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates completion). If the test is positive, a second coupling may be necessary.
4. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 15-30 minutes.
-
Wash the resin with DMF (3 x 5 mL).
5. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
6. Final Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the peptide-resin with dichloromethane (B109758) (DCM, 3 x 5 mL) and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.
-
Add the cleavage cocktail (~5 mL) to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Protocol 2: Conversion of Boc-Ser(tBu)-OH DCHA Salt to Free Acid
Boc-Ser(tBu)-OH is often supplied as a dicyclohexylamine (B1670486) (DCHA) salt for improved stability. The DCHA must be removed before use in coupling reactions.
1. Dissolution:
-
Dissolve the Boc-Ser(tBu)-OH·DCHA salt in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
2. Acidic Wash:
-
Transfer the solution to a separatory funnel and wash it three times with an ice-cold 10% aqueous solution of citric acid or potassium bisulfate (KHSO₄). This protonates the dicyclohexylamine, rendering it water-soluble and facilitating its removal into the aqueous phase.
3. Water Wash:
-
Wash the organic layer with water to remove any remaining acid.
4. Brine Wash:
-
Perform a final wash with brine (saturated aqueous NaCl solution) to remove the bulk of the water from the organic layer.
5. Drying:
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
6. Filtration and Evaporation:
-
Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to obtain the free acid of Boc-Ser(tBu)-OH.
Chemical Reactions and Mechanisms
The protection of the serine hydroxyl group as a tert-butyl ether and its subsequent deprotection are fundamental chemical transformations in peptide synthesis.
The deprotection mechanism with TFA involves the protonation of the ether oxygen, followed by the departure of the stable tert-butyl cation. This cation can then be scavenged by nucleophilic species present in the cleavage cocktail to prevent side reactions with sensitive amino acid residues such as tryptophan and methionine.[8]
Conclusion
The tert-butyl protecting group for the serine side chain is an indispensable tool in modern peptide synthesis. Its stability to the basic conditions of Fmoc deprotection and its lability to strong acids form the basis of the robust and widely used Fmoc/tBu orthogonal protection strategy. This allows for the efficient and high-fidelity synthesis of complex peptides. A thorough understanding of the principles of its use, coupled with optimized experimental protocols, is crucial for researchers, scientists, and drug development professionals to successfully synthesize target peptides with high purity and yield, thereby advancing the frontiers of chemical biology and medicine.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. biosynth.com [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of Methyl Esters in Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of peptide synthesis, the judicious selection of protecting groups is paramount to achieving high yields and purity. Among the various strategies for carboxyl group protection, the use of methyl esters offers a unique combination of advantages and challenges. This technical guide provides a comprehensive overview of the role of methyl esters in peptide synthesis, detailing their application, underlying chemistry, and associated experimental protocols. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage methyl ester protection in their synthetic workflows.
The Methyl Ester as a Carboxyl Protecting Group
The primary function of a methyl ester in peptide synthesis is to mask the carboxylic acid of an amino acid or peptide, preventing its participation in unwanted side reactions during peptide bond formation. This protection strategy is applicable in both solution-phase and solid-phase peptide synthesis (SPPS).
Key Characteristics and Applications
Methyl esters are valued for several key characteristics:
-
Ease of Introduction: The formation of a methyl ester from a carboxylic acid is a straightforward esterification reaction.
-
Stability: Methyl esters are stable to a wide range of reagents commonly used in peptide synthesis, including the acidic conditions used for the removal of N-terminal Boc protecting groups and the basic conditions for Fmoc group removal.[1][2]
-
Increased Hydrophobicity: The presence of a C-terminal methyl ester increases the hydrophobicity of a peptide, which can enhance its membrane permeability.[3] This property is particularly useful in the synthesis of cell-penetrating peptides and in studies of protein prenylation.[3]
-
Applications in Glycopeptide Synthesis: Methyl esters serve as efficient and cost-effective orthogonal protecting groups in the synthesis of O-glycosyl amino acid building blocks.[4]
However, the use of methyl esters is not without its drawbacks. The conditions required for their removal, typically strong base-mediated saponification, can lead to side reactions such as racemization.[1]
Comparative Analysis with Other Protecting Groups
The choice of a C-terminal protecting group is a critical decision in peptide synthesis strategy. The following table provides a comparative overview of methyl esters with other commonly used protecting groups.
| Protecting Group | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Methyl Ester | 90-98 | >95 | Easily introduced; Removable by saponification.[1] | Saponification conditions (strong base) can cause racemization and other side reactions.[1] |
| Benzyl Ester | 85-95 | >95 | Stable to a wide range of reagents; Removable by hydrogenolysis, avoiding strong acid cleavage if desired.[1] | Requires catalytic transfer hydrogenation or strong acids for removal; Potential for catalyst poisoning.[1] |
| tert-Butyl Ester | 80-90 | >90 | Removable under moderately acidic conditions (e.g., TFA), compatible with Fmoc/tBu strategy.[1] | Can be labile under the repeated acidic conditions of Boc-SPPS; Potential for tert-butylation of sensitive residues.[1] |
This table presents representative data compiled from various sources in the literature. Actual results may vary depending on the specific peptide sequence and reaction conditions.
Experimental Protocols
This section provides detailed methodologies for the key experimental steps involving methyl esters in peptide synthesis.
Formation of Amino Acid Methyl Esters
Protocol 1: Esterification of Amino Acids using Trimethylchlorosilane (TMSCl) and Methanol (B129727) [1]
This facile method allows for the synthesis of various amino acid methyl ester hydrochlorides under mild conditions with good to excellent yields.
Materials:
-
Amino acid (0.1 mol)
-
Freshly distilled chlorotrimethylsilane (B32843) (TMSCl) (0.2 mol)
-
Methanol (100 mL)
-
Round bottom flask
-
Magnetic stirrer
Procedure:
-
Place the amino acid (0.1 mol) in a round bottom flask.
-
Slowly add freshly distilled TMSCl (0.2 mol) while stirring with a magnetic stirrer.
-
Add methanol (100 mL) to the mixture.
-
Stir the resulting solution or suspension at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture on a rotary evaporator to obtain the amino acid methyl ester hydrochloride product.
Cleavage of Peptide Methyl Esters
Protocol 2: Saponification of Peptide Methyl Esters using Lithium Hydroxide (B78521) (LiOH) [5][6][7]
This protocol describes the basic hydrolysis of a peptide methyl ester to the corresponding carboxylic acid.
Materials:
-
Peptide methyl ester
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1N Hydrochloric acid (HCl)
-
Reaction vessel (e.g., round bottom flask)
-
Magnetic stirrer
Procedure:
-
Suspend the peptide methyl ester (e.g., 0.223 mmol of Ac-D-Nal-Dp-Cl-Phe-D-Pal-Ser-Tyr-D-Cit-Leu-OMe) in THF (15 mL).[5]
-
Add water (1 mL) to the suspension.
-
Prepare a solution of LiOH (e.g., 11.2 mg, 0.468 mmol) in water (1 mL) and add it to the reaction mixture.[5]
-
Stir the reaction mixture at room temperature for a duration determined by reaction monitoring (e.g., 4 hours).[5] Monitor the disappearance of the starting material by High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, adjust the pH of the solution to 4 with 1N HCl.[5]
-
Remove the THF in vacuo.
-
Dilute the residue with water (15 mL) and collect the product by suction filtration.[5]
-
Wash the product with hot acetonitrile (e.g., 30 mL at 80°C), filter, and dry.[5]
Protocol 3: Cleavage from Resin to Yield a Peptide Methyl Ester in SPPS
This method is used to cleave a peptide from a resin in Fmoc-SPPS to yield the C-terminal methyl ester.
Materials:
-
Peptide-resin
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
Clean reaction flask
Procedure:
-
Ensure that the side-chain protecting groups have been removed using an appropriate cleavage cocktail (e.g., Reagent K).[3]
-
Place the resin in a clean flask and add sufficient DMF to swell the resin.
-
Prepare a cleavage solution of DIPEA/MeOH/DMF (1:5:5, v/v/v).
-
Add the cleavage solution to the resin (50 mL/g of resin) and allow the reaction to proceed overnight.
-
Wash the resin first with a mixture of MeOH/DMF and then with TFA into a separate flask to recover any methanol-insoluble peptide.
-
Evaporate the filtrates to dryness on a rotary evaporator.
-
Precipitate the peptide with ether and isolate it by filtration.
Potential Side Reactions and Mitigation Strategies
The use of methyl esters in peptide synthesis can be accompanied by side reactions that may compromise the yield and purity of the final product. Understanding these side reactions and implementing appropriate mitigation strategies is crucial for successful synthesis.
Racemization
Racemization, the conversion of a chiral center into a mixture of enantiomers, is a significant concern during the saponification of peptide methyl esters. The strong basic conditions required for ester hydrolysis can lead to the epimerization of the C-terminal amino acid residue.
Mitigation Strategies:
-
Careful control of reaction conditions: Use the minimum necessary concentration of base and reaction time.
-
Use of milder bases: While strong bases like NaOH and KOH are effective, exploring milder conditions with bases like lithium hydroxide (LiOH) may reduce racemization.[5]
-
Alternative cleavage methods: When possible, consider alternative deprotection strategies that do not involve strong bases.
Diketopiperazine (DKP) Formation
Diketopiperazine formation is a common side reaction, particularly in Fmoc-based SPPS at the dipeptide stage.[8][9] The deprotected N-terminal amine of a dipeptide-resin can intramolecularly attack the ester linkage to the resin, leading to the formation of a stable six-membered cyclic dipeptide (a diketopiperazine) and cleavage from the solid support.[8][9] This is especially prevalent when the second amino acid is proline.[8][9]
Mitigation Strategies:
-
Use of sterically hindered resins: Resins such as 2-chlorotrityl chloride resin can sterically hinder the intramolecular attack, thus suppressing DKP formation.[9][10]
-
Coupling of pre-formed dipeptides: Instead of stepwise addition of the first two amino acids, coupling a pre-synthesized dipeptide can bypass the stage where DKP formation is most likely.[8][9]
-
Optimized deprotection conditions: Using alternative deprotection reagents like 2% DBU / 5% piperazine (B1678402) in NMP can significantly reduce DKP formation compared to the standard 20% piperidine (B6355638) in DMF.[10]
Visualization of Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate key workflows and mechanisms discussed in this guide.
Caption: Solution-Phase Peptide Synthesis Workflow using C-terminal Methyl Ester Protection.
Caption: Mechanism of Diketopiperazine (DKP) Formation in Fmoc-SPPS.
Conclusion
Methyl esters represent a valuable and versatile tool in the peptide chemist's arsenal (B13267) for carboxyl group protection. Their ease of introduction and stability under common peptide synthesis conditions make them an attractive choice. However, researchers must be cognizant of the potential for side reactions, particularly racemization and diketopiperazine formation, during their removal and at the dipeptide stage, respectively. By understanding the underlying chemistry and employing the appropriate experimental protocols and mitigation strategies outlined in this guide, scientists and drug development professionals can effectively utilize methyl ester protection to achieve the successful synthesis of complex and biologically important peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
H-Ser(tBu)-OMe.HCl: A Technical Guide to Safe Handling for Researchers
An In-depth Guide for Laboratory and Drug Development Professionals
H-Ser(tBu)-OMe.HCl, also known as O-tert-Butyl-L-serine methyl ester hydrochloride, is a serine derivative commonly utilized in peptide synthesis and drug development. As with any chemical reagent, a thorough understanding of its potential hazards and proper handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the safety and handling protocols for this compound, compiled from available safety data and general best practices for handling powdered chemical agents.
Chemical and Physical Properties
A foundational aspect of safe handling is the awareness of the substance's physical and chemical characteristics. These properties can influence storage conditions, handling procedures, and appropriate emergency responses.
| Property | Value |
| Chemical Formula | C₈H₁₈ClNO₃ |
| Molecular Weight | 211.69 g/mol |
| Appearance | White to off-white solid/powder |
| CAS Number | 17114-97-5[1] |
| Purity | Typically ≥95% |
| Solubility | Soluble in DMSO |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.
GHS Pictograms:
Signal Word: Warning
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]
A comprehensive list of precautionary statements is provided in the table below, outlining measures to prevent adverse effects.
| Code | Precaution |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P330 | Rinse mouth. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362 | Take off contaminated clothing and wash before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |
Toxicological Information
Experimental Protocols: Safe Handling Procedures
Adherence to standardized laboratory protocols is crucial when working with powdered chemical hazards like this compound. The following workflow outlines the key stages of safe handling.
Detailed Methodologies:
-
Engineering Controls: All manipulations of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): The selection of appropriate PPE is critical. The following diagram illustrates the decision-making process for PPE selection.
-
Hygiene Measures: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
Storage and Chemical Compatibility
Proper storage is essential to maintain the stability of this compound and to prevent hazardous reactions.
| Parameter | Recommendation |
| Storage Temperature | Store in a cool, dry, and well-ventilated area. Recommended storage is often at -20°C for long-term stability. |
| Container | Keep in a tightly sealed, original container. |
| Incompatible Materials | Avoid contact with strong oxidizing agents. As an amino acid hydrochloride, it may also be incompatible with strong bases. |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Situation | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth and give 2-4 cupfuls of water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, contain the spill and follow institutional emergency procedures. |
Fire-Fighting Measures
| Aspect | Guideline |
| Extinguishing Media | Use water spray, dry chemical powder, alcohol-resistant foam, or carbon dioxide. |
| Hazardous Combustion Products | Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas. |
| Fire-Fighting Instructions | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. |
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.
Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive risk assessment and the user's professional judgment. Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
The Evolving Safeguard: A Technical Guide to the Discovery and History of Serine Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high fidelity and yield. Among the proteinogenic amino acids, serine, with its nucleophilic hydroxyl side chain, presents a unique challenge. This guide provides an in-depth exploration of the discovery and historical development of the core protecting groups for serine, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the chemical principles, comparative performance, and detailed methodologies that have shaped the landscape of modern peptide chemistry.
A Historical Perspective: From Benzyl (B1604629) to Orthogonal Strategies
The journey of serine protection is intrinsically linked to the evolution of peptide synthesis itself. Early efforts in solution-phase synthesis necessitated a means to temporarily mask the reactive hydroxyl group of serine to prevent side reactions, such as O-acylation, during peptide bond formation.
The Benzyl (Bzl) group, introduced in the mid-20th century, was one of the earliest and most widely used protecting groups for the serine hydroxyl function. Its stability to the acidic conditions used for the removal of the then-common Nα-benzyloxycarbonyl (Z) group made it a suitable choice. However, the harsh conditions required for its removal—strong acids like liquid hydrogen fluoride (B91410) (HF) or catalytic hydrogenolysis—limited its applicability, particularly for sensitive peptides.
The advent of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield in the 1960s revolutionized the field and spurred the development of new protecting group strategies. The Boc/Bzl strategy, an early cornerstone of SPPS, utilized the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and the more acid-stable benzyl-based groups for side-chain protection. While not truly orthogonal, the differential acid lability allowed for selective Nα-deprotection.
A pivotal moment in serine protection came with the introduction of the tert-Butyl (tBu) ether protecting group. Its stability to the basic conditions required for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) Nα-protecting group, and its clean cleavage with trifluoroacetic acid (TFA), made it a cornerstone of the now dominant Fmoc/tBu orthogonal protection strategy. This strategy, developed in the late 1970s, offered milder deprotection conditions compared to the Boc/Bzl approach, significantly expanding the scope of peptides that could be synthesized.
The Trityl (Trt) group, a bulky and highly acid-labile protecting group, also found its place in the peptide chemist's toolbox. Its ease of removal under very mild acidic conditions makes it particularly useful for the synthesis of protected peptide fragments and for applications where the final cleavage from the resin needs to be performed under exceptionally gentle conditions.
Comparative Analysis of Core Serine Protecting Groups
The choice of a serine protecting group is a critical decision in the design of a peptide synthesis strategy. The following table summarizes the key characteristics and performance data for the three most common serine protecting groups.
| Protecting Group | Structure | Lability | Cleavage Conditions | Advantages | Disadvantages |
| Benzyl (Bzl) | -O-CH₂-C₆H₅ | Strong Acid, Hydrogenolysis | Liquid HF; H₂/Pd-C | Stable to both TFA and piperidine. | Harsh cleavage conditions can degrade sensitive peptides. |
| tert-Butyl (tBu) | -O-C(CH₃)₃ | Acid-labile | TFA | High stability to base (piperidine); Orthogonal to Fmoc group. | Strong acid cleavage can lead to side reactions in sensitive sequences. |
| Trityl (Trt) | -O-C(C₆H₅)₃ | Very Acid-labile | 1-2% TFA in DCM | Very mild cleavage conditions; Useful for protected fragment synthesis. | Bulky group can sometimes hinder coupling efficiency; Less stable to repeated acid treatments. |
Quantitative Comparison of Cleavage and Side Reactions:
| Protecting Group | Typical Cleavage Yield | Racemization Potential | Diketopiperazine Formation |
| Benzyl (Bzl) | >90% (Hydrogenolysis) | Low | Sequence-dependent |
| tert-Butyl (tBu) | >95% (TFA cocktail) | Low with standard coupling reagents | Sequence-dependent, can be significant with Ser at N-terminus |
| Trityl (Trt) | >95% (Dilute TFA) | Low | Sequence-dependent |
Experimental Protocols
I. Synthesis of Fmoc-Protected Serine Derivatives
A. Synthesis of Fmoc-Ser(tBu)-OH
This protocol describes the synthesis of Fmoc-Ser(tBu)-OH, a cornerstone of modern Fmoc-SPPS.
-
Esterification of Serine: L-serine is first converted to its methyl ester hydrochloride by reaction with thionyl chloride in methanol (B129727) at 0°C to room temperature.
-
tert-Butylation: The serine methyl ester hydrochloride is then reacted with isobutylene (B52900) in the presence of a strong acid catalyst (e.g., sulfuric acid) in an appropriate solvent like dichloromethane (B109758) to form O-tert-butyl-L-serine methyl ester.
-
Saponification: The methyl ester is hydrolyzed using a base, such as sodium hydroxide, in a mixture of water and an organic solvent (e.g., methanol or dioxane) to yield O-tert-butyl-L-serine.
-
Fmoc Protection: The amino group of O-tert-butyl-L-serine is protected by reacting it with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl in the presence of a base like sodium bicarbonate or triethylamine (B128534) in a solvent mixture such as dioxane/water or acetone/water. The product, Fmoc-Ser(tBu)-OH, is then isolated and purified.
B. Synthesis of Fmoc-Ser(Bzl)-OH
-
Preparation of O-Benzyl-L-serine: O-benzyl-L-serine can be prepared by various methods, including the Williamson ether synthesis using benzyl bromide and a protected serine derivative, followed by deprotection. A common route involves the resolution of N-formyl-O-benzyl-DL-serine.[1]
-
Fmoc Protection: The amino group of O-benzyl-L-serine is then protected using Fmoc-OSu or Fmoc-Cl under basic conditions, similar to the procedure for Fmoc-Ser(tBu)-OH, to yield Fmoc-Ser(Bzl)-OH.
C. Synthesis of Fmoc-Ser(Trt)-OH
-
Tritylation of Serine: L-serine is reacted with trityl chloride in the presence of a base such as triethylamine or pyridine (B92270) in a suitable solvent like DMF or chloroform. The trityl group selectively protects the hydroxyl group.
-
Fmoc Protection: The N-trityl-serine is then reacted with Fmoc-OSu or Fmoc-Cl to protect the amino group, yielding Fmoc-Ser(Trt)-OH.
II. Cleavage of Serine Protecting Groups in SPPS
A. Cleavage of the tert-Butyl (tBu) Group
The tBu group is typically removed during the final cleavage of the peptide from the solid support using a TFA-based cocktail.
-
Resin Preparation: After completion of the synthesis, the peptidyl-resin is washed thoroughly with dichloromethane (DCM) and dried under vacuum.
-
Cleavage Cocktail: A cleavage cocktail is prepared, typically consisting of TFA, a scavenger to trap the released tert-butyl cations, and water. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5 v/v). For peptides without sensitive residues, a simpler cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v) is often sufficient.
-
Cleavage Reaction: The cleavage cocktail is added to the dried resin (approximately 10 mL per gram of resin) and the mixture is gently agitated at room temperature for 2-4 hours.
-
Peptide Precipitation and Isolation: The resin is filtered, and the filtrate containing the deprotected peptide is collected. The peptide is precipitated by adding the filtrate to cold diethyl ether. The crude peptide is then isolated by centrifugation, washed with cold ether, and dried.
B. Cleavage of the Benzyl (Bzl) Group
The Bzl group is most commonly removed by catalytic transfer hydrogenolysis.
-
Resin-Bound or Cleaved Peptide: This procedure can be performed on the fully protected peptide cleaved from a hyper-acid sensitive resin or on a peptide where other protecting groups have been removed.
-
Reaction Setup: The benzyl-protected peptide is dissolved in a suitable solvent mixture, such as methanol, acetic acid, or DMF. A palladium catalyst, typically 10% Pd on carbon (Pd/C), is added. A hydrogen donor, such as ammonium (B1175870) formate, cyclohexene, or hydrogen gas, is then introduced.[2][3]
-
Hydrogenolysis: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the deprotection is complete, as monitored by HPLC or mass spectrometry.
-
Work-up: The catalyst is removed by filtration through celite, and the deprotected peptide is isolated by evaporation of the solvent and subsequent purification.
C. Cleavage of the Trityl (Trt) Group
The high acid lability of the Trt group allows for its removal under very mild conditions.
-
Selective Deprotection on Resin: To selectively deprotect the serine side chain while the peptide is still attached to the resin, a solution of 1-2% TFA in DCM can be used. The resin is treated with this solution for short periods (e.g., 5-10 minutes) and the process is repeated until deprotection is complete, as monitored by a colorimetric test for the trityl cation or by HPLC analysis of a small cleaved sample.
-
Final Cleavage: During the final TFA cleavage of the peptide from the resin, the Trt group is rapidly removed along with other acid-labile protecting groups.
Visualizing Key Concepts in Serine Protection
Orthogonal Protection Strategy in Fmoc-SPPS
The following diagram illustrates the core principle of orthogonal protection in Fmoc-based Solid-Phase Peptide Synthesis, highlighting the differential lability of the Nα-Fmoc group and the side-chain protecting groups, including that of serine.
General Workflow of Fmoc-SPPS Incorporating a Protected Serine
This workflow diagram outlines the key steps in a single cycle of Fmoc-SPPS, including the incorporation of a serine residue protected with a tert-Butyl group.
MAPK Signaling Pathway: A Role for Serine Phosphorylation
For drug development professionals, understanding the role of post-translational modifications like serine phosphorylation is crucial. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key cascade that regulates a wide variety of cellular processes, and its dysregulation is implicated in many diseases, including cancer. The phosphorylation of serine and threonine residues is a central mechanism of signal transduction in this pathway.
Conclusion
The development of serine protecting groups has been a story of continuous innovation, driven by the evolving demands of peptide synthesis. From the early reliance on the robust but harshly removed benzyl group to the nuanced and orthogonal strategies enabled by the tert-butyl and trityl groups, chemists have gained remarkable control over this critical amino acid. For researchers in drug discovery and development, a deep understanding of these protecting groups, their historical context, and their practical application is essential for the successful synthesis of complex and therapeutically relevant peptides. The ability to strategically protect and deprotect serine residues opens the door to the creation of novel peptide-based therapeutics, diagnostics, and research tools, ensuring that the legacy of these molecular safeguards will continue to shape the future of science.
References
An In-depth Technical Guide to H-Ser(tBu)-OMe.HCl in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of O-tert-Butyl-L-serine methyl ester hydrochloride (H-Ser(tBu)-OMe.HCl), a key building block in peptide synthesis. It details its physicochemical properties, its primary applications in solution-phase peptide synthesis (SPPS), and provides structured data and protocols to aid in its effective use.
Introduction: The Role of Protected Serine Derivatives
Serine, with its reactive hydroxyl side chain, presents a unique challenge in peptide synthesis. To prevent unwanted side reactions such as O-acylation and ensure the formation of the correct peptide sequence, the hydroxyl group must be protected. The tert-butyl (tBu) ether is a widely adopted protecting group for this purpose, particularly within the orthogonal Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS).[1][2] The tBu group is stable under the basic conditions used for Nα-Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[1][3]
While Fmoc-Ser(tBu)-OH is the standard derivative for chain elongation in solid-phase synthesis, this compound serves a crucial role in solution-phase peptide synthesis (SPPS) and fragment condensation strategies.[4][5] In this molecule, the C-terminal carboxyl group is protected as a methyl ester (-OMe), and the Nα-amino group is free and available for coupling, presented as a stable hydrochloride salt.[6]
Physicochemical Properties and Handling
This compound is a serine derivative used in peptide synthesis and drug development.[7][8] Its stability and handling characteristics are enhanced by the hydrochloride salt form.[9]
| Property | Value | Reference |
| IUPAC Name | methyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride | [10] |
| CAS Number | 17114-97-5 | [10] |
| Molecular Formula | C₈H₁₈ClNO₃ | [10] |
| Molecular Weight | 211.68 g/mol | [10] |
| Appearance | White to off-white solid | [11] |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [11] |
Core Application: Solution-Phase Peptide Synthesis (SPPS)
This compound is a foundational component for solution-phase synthesis, where peptide chains are built sequentially in a homogenous reaction mixture. Its structure is ideally suited for this methodology:
-
Free N-terminus: The primary amine is ready to act as a nucleophile, attacking the activated carboxyl group of an incoming N-protected amino acid.
-
Protected C-terminus: The methyl ester prevents the carboxyl group from participating in unwanted reactions. It can be selectively cleaved later, typically via saponification, to allow for further chain elongation.[6][9]
-
Protected Side Chain: The tBu ether ensures the serine hydroxyl group does not interfere with peptide bond formation.
Logical Workflow for Dipeptide Synthesis in Solution
The following diagram illustrates the typical workflow for using this compound to synthesize a dipeptide in solution.
Caption: Workflow for solution-phase dipeptide synthesis using this compound.
Quantitative Data: Coupling Efficiency and Side Reactions
The success of peptide synthesis hinges on achieving high coupling yields while minimizing side reactions, particularly racemization. The choice of coupling reagent is a critical factor.
Table 1: Comparative Performance of Coupling Reagents for Serine Residues
| Coupling Reagent Class | Examples | Relative Speed | Racemization Risk | Notes |
| Carbodiimides | DCC, DIC, EDC | Moderate | Lower (with additives) | Cost-effective. Use with additives like HOBt or OxymaPure is crucial to suppress racemization.[12] DIC is preferred in SPPS as its urea (B33335) byproduct is soluble. |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Fast | Moderate | Highly reactive but byproduct of BOP is carcinogenic. PyBOP is a safer alternative.[13] |
| Aminium/Uronium Salts | HBTU, HATU, TBTU, COMU | Very Fast | Higher (especially with excess base) | Highly efficient and popular for both solution and solid-phase synthesis.[12] HATU is often preferred for its speed and lower epimerization rates compared to HBTU.[12] COMU is a safer, highly efficient alternative that incorporates OxymaPure.[12][13] |
Note: Data is comparative. Absolute yields are sequence-dependent. The use of excess base, such as DIPEA, can increase racemization risk with fast-acting uronium salts.[14]
Side Reactions Involving Serine
-
Racemization: The chiral center of serine can epimerize during the activation step, particularly under harsh basic conditions or with prolonged activation times.[9] Using additives like HOBt or OxymaPure and avoiding excess base can mitigate this issue.[9][14]
-
Aspartimide Formation: In sequences containing an Asp-Ser bond, the peptide backbone can cyclize, especially under basic conditions, leading to the formation of a succinimide (B58015) derivative. This can result in a mixture of α- and β-coupled peptides.[7]
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Dipeptide Synthesis
This protocol outlines the synthesis of a model dipeptide, Boc-Ala-Ser(tBu)-OMe, using this compound and the DIC/HOBt coupling method.
Materials:
-
This compound
-
Boc-Ala-OH
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Saturated NaCl (Brine)
-
Anhydrous MgSO₄
Procedure:
-
Neutralization: Dissolve this compound (1.0 eq) in DCM. Cool the solution to 0°C in an ice bath. Add DIPEA (1.1 eq) dropwise and stir for 15-20 minutes to generate the free amine.
-
Activation: In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in DCM. Cool to 0°C.
-
Coupling: Add DIC (1.1 eq) to the Boc-Ala-OH/HOBt solution and stir for 5 minutes. Transfer this activated mixture to the neutralized H-Ser(tBu)-OMe solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Filter the reaction mixture to remove the diisopropylurea (DIU) byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography (e.g., using a silica (B1680970) gel column with a hexane/ethyl acetate gradient) to yield the pure, protected dipeptide.
Protocol 2: Cleavage of the tBu Protecting Group and Peptide from Resin (Fmoc-SPPS Context)
For peptides synthesized on a solid support using the corresponding Fmoc-Ser(tBu)-OH, the final step is cleavage and deprotection.
Materials:
-
Peptide-resin (fully synthesized and dried)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Triisopropylsilane (TIS) (as a scavenger)
-
Cold diethyl ether
Cleavage Cocktail (Reagent B):
-
88% TFA
-
5% Phenol
-
5% Water
-
2% TIS
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.[1]
-
Filter the resin through a sintered funnel and collect the filtrate.
-
Wash the resin with additional fresh TFA (2x) and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the peptide pellet under vacuum.
Application in Bioactive Peptide Synthesis & Signaling Pathways
Peptides synthesized using O-tBu protected serine are often designed to interact with biological targets, such as G-protein coupled receptors (GPCRs), which are integral to cellular signaling.[5] The ability to reliably synthesize these peptides is crucial for developing new therapeutics.[15][16]
Representative GPCR Signaling Pathway
The diagram below illustrates a generic signaling cascade initiated by a peptide ligand binding to its GPCR, a common mechanism of action for synthetic peptides.
Caption: Generic G-protein coupled receptor (GPCR) signaling pathway targeted by synthetic peptides.
Conclusion
This compound is an essential reagent for chemists engaged in solution-phase peptide synthesis and the construction of protected peptide fragments. Its dual-protection scheme allows for the controlled and specific formation of peptide bonds involving serine. By understanding the principles of its application, selecting appropriate coupling strategies to maximize yield and minimize side reactions, and following robust experimental protocols, researchers can effectively leverage this building block to create complex and bioactive peptides for a wide range of applications in research and drug development.
References
- 1. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Racemization of the substrate and product by serine palmitoyltransferase from Sphingobacterium multivorum yields two enantiomers of the product from d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. peptide.com [peptide.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
- 14. chempep.com [chempep.com]
- 15. nbinno.com [nbinno.com]
- 16. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to H-Ser(tBu)-OMe.HCl in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of H-Ser(tBu)-OMe.HCl (L-Serine(tBu) methyl ester hydrochloride) in solution-phase peptide synthesis (SPPS). It details the core principles, experimental protocols, and data associated with the use of this versatile building block, offering a valuable resource for professionals in peptide chemistry and drug development.
Introduction to this compound in Peptide Synthesis
This compound is a protected amino acid derivative commonly employed as a starting material in the synthesis of peptides. The strategic protection of its functional groups—the tert-butyl (tBu) ether on the side-chain hydroxyl group, the methyl ester (OMe) at the C-terminus, and the hydrochloride salt of the N-terminal amine—makes it an ideal candidate for controlled, stepwise peptide elongation in solution. This approach, while more traditional than solid-phase synthesis, offers advantages in scalability and purification of intermediates, making it a relevant technique for the production of shorter peptides and peptide fragments.
The tert-butyl ether provides robust protection for the serine hydroxyl group under the basic or mildly acidic conditions often used during peptide coupling and N-terminal deprotection. It is readily removed during the final acidolytic cleavage step. The methyl ester protects the C-terminus and can be selectively cleaved, typically through saponification, to allow for further peptide chain extension from the C-terminal end. The hydrochloride salt form ensures the stability and improves the handling characteristics of the free amine.
Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈ClNO₃ | [1] |
| Molecular Weight | 211.69 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in organic solvents like Dichloromethane (DCM) and Dimethylformamide (DMF) | [3] |
| Storage | Store at 2-8°C in a dry place | [3] |
The Synthetic Workflow: A Step-by-Step Approach
The solution-phase synthesis of a peptide using this compound as the starting C-terminal residue typically involves a cyclical process of N-terminal deprotection, peptide coupling, and, if necessary, C-terminal deprotection for further elongation. A representative workflow for the synthesis of a dipeptide, such as Boc-Ala-Ser(tBu)-OMe, is illustrated below.
Caption: General workflow for the synthesis of a Boc-protected dipeptide methyl ester starting from this compound.
Experimental Protocols
The following sections provide detailed experimental protocols for the key steps in the solution-phase synthesis of a dipeptide, using the synthesis of Boc-Ala-Ser(tBu)-OMe as a representative example.
N-Terminal Deprotection and Neutralization of this compound
Objective: To obtain the free amine of H-Ser(tBu)-OMe for the subsequent coupling reaction.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add DIPEA or NMM (1.1 equivalents) dropwise to the stirred solution.
-
Stir the reaction mixture at 0°C for 15-20 minutes.
-
The resulting solution containing the free amine, H-Ser(tBu)-OMe, is typically used directly in the next coupling step without isolation.
Peptide Coupling: Synthesis of Boc-Ala-Ser(tBu)-OMe
Objective: To form the peptide bond between Boc-L-Alanine and the deprotected H-Ser(tBu)-OMe.
Materials:
-
Boc-Ala-OH
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Solution of H-Ser(tBu)-OMe in DCM (from step 4.1)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
In a separate round-bottom flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool this solution to 0°C in an ice bath.
-
Add EDC.HCl (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0°C to pre-activate the carboxylic acid.
-
To this mixture, add the solution of H-Ser(tBu)-OMe (from step 4.1) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight (12-16 hours).
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up and Purification of the Dipeptide
Objective: To isolate and purify the synthesized dipeptide, Boc-Ala-Ser(tBu)-OMe.
Materials:
-
Crude reaction mixture from the coupling step
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent: Ethyl acetate (B1210297)/Hexane gradient
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Filter the reaction mixture to remove any precipitated urea (B33335) by-product if DCC was used (less common with water-soluble EDC).
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[3]
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the purified Boc-Ala-Ser(tBu)-OMe.
Subsequent Transformations: Chain Elongation and Final Deprotection
Following the synthesis and purification of the protected dipeptide, further modifications can be carried out to elongate the peptide chain or to obtain the final deprotected peptide.
C-Terminal Deprotection (Saponification)
To extend the peptide chain from the C-terminus, the methyl ester of the dipeptide must be hydrolyzed.
Caption: Workflow for the saponification of the dipeptide methyl ester.
Experimental Protocol for Saponification:
-
Dissolve the purified Boc-Ala-Ser(tBu)-OMe (1.0 equivalent) in a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Cool the solution to 0°C and add lithium hydroxide (B78521) (LiOH) (1.1-1.5 equivalents).
-
Stir the reaction at 0°C to room temperature and monitor by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with a cold aqueous solution of KHSO₄.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain Boc-Ala-Ser(tBu)-OH.
N-Terminal Deprotection
To elongate the peptide chain from the N-terminus, the Boc group is removed.
Caption: Workflow for the N-terminal Boc deprotection.
Experimental Protocol for Boc Deprotection:
-
Dissolve the Boc-protected peptide in anhydrous DCM.
-
Add an equal volume of trifluoroacetic acid (TFA) to the solution.[2][4]
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting TFA salt of the deprotected peptide can be used in the next coupling step after neutralization.
Final Deprotection
To obtain the final, unprotected peptide, all protecting groups (Boc, tBu, and OMe) must be removed. This is typically achieved in a single step using a strong acid cocktail.
Experimental Protocol for Final Deprotection:
-
Dissolve the fully protected peptide in a cleavage cocktail, commonly a mixture of TFA with scavengers such as water and triisopropylsilane (B1312306) (TIS) (e.g., TFA/H₂O/TIS, 95:2.5:2.5 v/v/v).
-
Stir the mixture at room temperature for 2-4 hours.
-
Precipitate the crude peptide by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration, wash with cold ether, and dry under vacuum.
-
The crude peptide is then purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
The following table summarizes representative yields for the key steps in the solution-phase synthesis of a dipeptide using this compound as a starting material. It is important to note that yields can vary depending on the specific amino acids, coupling reagents, and reaction conditions used.
| Step | Reaction | Reagents | Typical Yield (%) | Purity (%) |
| 1 | Peptide Coupling | Boc-Ala-OH, EDC, HOBt, NMM | 42 | >95 (after chromatography) |
| 2 | Saponification | LiOH, THF/H₂O | 84 | >98 |
| 3 | Boc Deprotection | TFA, DCM | Quantitative | Crude |
Note: The yield for the peptide coupling step can vary significantly based on the specific amino acids and coupling reagents employed. The provided data is based on a similar synthesis and should be considered illustrative.[5] The yield for the saponification step is based on a similar dipeptide.[4]
Conclusion
This compound is a valuable and versatile building block for solution-phase peptide synthesis. Its pre-protected functional groups allow for controlled and stepwise elongation of peptide chains. While solution-phase synthesis can be more labor-intensive than solid-phase methods for long peptides, it remains a powerful technique for the synthesis of short to medium-length peptides and for large-scale production where purification of intermediates is desirable. A thorough understanding of the reaction conditions for coupling and deprotection, as well as appropriate purification techniques, is crucial for the successful application of this compound in the synthesis of target peptides for research, diagnostics, and therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of C-Terminal Ser(tBu)-OMe Peptides via Fmoc SPPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide synthesis, the modification of the C-terminus to an ester, such as a methyl ester, can be a critical step for various applications. C-terminal esters can enhance the therapeutic potential of peptides by improving their membrane permeability and metabolic stability. H-Ser(tBu)-OMe.HCl is a valuable building block for incorporating a protected serine residue with a C-terminal methyl ester. This document provides detailed application notes and protocols for the synthesis of peptides featuring a C-terminal O-tert-butyl protected serine methyl ester (Ser(tBu)-OMe) using Fmoc solid-phase peptide synthesis (SPPS).
While the direct coupling of this compound to a resin is not a standard procedure in Fmoc SPPS, this application note will focus on the most practical and efficient method to achieve the desired C-terminal modification: on-resin synthesis followed by cleavage-induced esterification . Alternative strategies will also be briefly discussed.
Core Concepts in C-Terminal Ester Peptide Synthesis
The standard Fmoc SPPS workflow involves the attachment of the C-terminal amino acid's carboxyl group to a solid support. To obtain a C-terminal ester, this workflow must be modified. The primary methods include:
-
Cleavage-Induced Esterification: The peptide is synthesized on a suitable resin, and during the cleavage from the solid support, an alcoholic solution with an acid catalyst is used to simultaneously cleave the peptide and form the C-terminal ester.
-
Side-Chain Anchoring: An amino acid with a pre-formed C-terminal ester is anchored to the resin via its side chain. This is particularly applicable for amino acids like Cysteine.[1]
-
Use of Specialized Linkers: Linkers such as HMBA (4-hydroxymethylbenzoic acid) allow for nucleophilic cleavage, where an alcohol can be used to release the peptide as an ester. However, yields with methanolysis from HMBA can sometimes be suboptimal.[2]
This document will primarily detail the cleavage-induced esterification method due to its efficiency and compatibility with standard Fmoc SPPS resins like 2-chlorotrityl and Wang resins.[3]
Data Presentation
Table 1: Comparison of Resins for Cleavage-Induced Methyl-Esterification
| Resin Type | Recommended Cleavage Conditions | Typical Yield | Remarks |
| 2-Chlorotrityl | 0.2-3 M Anhydrous HCl in Methanol (B129727) | >95% | Milder conditions can preserve acid-sensitive side-chain protecting groups.[3] |
| Wang | Anhydrous HCl in Methanol | 73-99% | A commonly used resin for SPPS, also effective for this method.[3] |
| HMBA Linker | Methanol/DIPEA | Variable (can be poor) | Cleavage with methanol and a base can yield the methyl ester. |
Table 2: Common Coupling Reagents for Fmoc SPPS
| Coupling Reagent | Activator Base | Typical Coupling Time | Notes |
| HBTU/HATU | DIPEA or Collidine | 1-2 hours | Highly efficient and commonly used.[4] |
| DIC/HOBt | - | 1-4 hours | A cost-effective option with low risk of racemization.[5] |
| PyBOP | DIPEA or Collidine | 1-2 hours | Effective for sterically hindered amino acids. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis on 2-Chlorotrityl Resin
This protocol outlines the synthesis of a peptide on 2-chlorotrityl resin, which will subsequently be cleaved to yield a C-terminal methyl ester.
1. Resin Preparation and First Amino Acid Loading:
-
Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes.
-
Dissolve Fmoc-Ser(tBu)-OH (2 equivalents relative to resin capacity) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM.
-
Add the amino acid solution to the swollen resin and agitate for 1-2 hours.
-
To cap any unreacted sites, add methanol (0.8 mL per gram of resin) and agitate for 15 minutes.
-
Wash the resin with DCM, DMF, and finally methanol, then dry under vacuum.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 10-20 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF to remove residual piperidine.
3. Peptide Chain Elongation:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF.
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage-Induced Methyl Esterification
This protocol describes the cleavage of the synthesized peptide from the 2-chlorotrityl resin to directly afford the C-terminal serine methyl ester.
1. Resin Preparation:
-
After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it thoroughly under vacuum. A dry resin is crucial to prevent the formation of the peptide acid as a byproduct.
2. Cleavage and Esterification:
-
Prepare a solution of 0.2-3 M anhydrous HCl in methanol. The concentration can be adjusted to control the removal of acid-sensitive side-chain protecting groups.[3]
-
Add the methanolic HCl solution to the dried peptide-resin.
-
Stir the suspension at room temperature for 2-5 hours.[3]
-
Filter the resin and collect the filtrate containing the peptide methyl ester.
-
Wash the resin with a small amount of fresh methanolic HCl solution and combine the filtrates.
3. Peptide Precipitation and Purification:
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Precipitate the crude peptide by adding the concentrated solution to cold diethyl ether.
-
Collect the peptide pellet by centrifugation, decant the ether, and dry the pellet.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Caption: Workflow for SPPS and cleavage-induced esterification.
Caption: Strategies for C-terminal ester peptide synthesis.
Concluding Remarks
The synthesis of peptides with a C-terminal serine methyl ester is a valuable technique for enhancing the drug-like properties of therapeutic peptides. While the direct incorporation of this compound onto a solid support is not a standard approach, the cleavage-induced esterification method provides a robust and high-yielding alternative. By selecting the appropriate resin and cleavage conditions, researchers can efficiently produce C-terminally esterified peptides with high purity. Careful optimization of coupling and cleavage protocols is recommended to achieve the best results for specific peptide sequences.
References
- 1. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc SPPS Linkers [sigmaaldrich.com]
- 3. lib.ysu.am [lib.ysu.am]
- 4. mesalabs.com [mesalabs.com]
- 5. rsc.org [rsc.org]
Application Notes and Protocols for the Coupling of H-Ser(tBu)-OMe.HCl in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the coupling of the protected amino acid H-Ser(tBu)-OMe.HCl with a generic N-protected amino acid. This process is a fundamental step in solution-phase peptide synthesis, crucial for the construction of peptide backbones in drug discovery and development.
This compound is a serine derivative where the side-chain hydroxyl group is protected by a tert-butyl (tBu) group, and the C-terminus is protected as a methyl ester (OMe). The N-terminus is present as a hydrochloride salt, which necessitates the use of a base during the coupling reaction to liberate the free amine for reaction. The tBu protecting group is acid-labile and offers orthogonal protection to the Fmoc and Cbz/Z protecting groups commonly used for the N-terminus.
I. Overview of the Coupling Reaction
The coupling of this compound involves the formation of an amide bond between the free amino group of H-Ser(tBu)-OMe and the activated carboxyl group of an N-protected amino acid. This reaction is typically mediated by a coupling reagent to enhance the electrophilicity of the carboxyl group and facilitate nucleophilic attack by the amine.
The general workflow for this coupling reaction is as follows:
Caption: General workflow for the coupling of an N-protected amino acid with this compound.
II. Quantitative Data Summary
The following table summarizes representative reaction conditions for the coupling of a generic N-protected amino acid with this compound using common coupling reagents. The exact conditions may require optimization based on the specific amino acids being coupled.
| Parameter | Protocol 1: HATU | Protocol 2: EDC/HOBt |
| N-Protected Amino Acid | 1.0 eq | 1.0 eq |
| This compound | 1.0 - 1.2 eq | 1.0 - 1.2 eq |
| Coupling Reagent | HATU (1.0 - 1.5 eq) | EDC.HCl (1.1 - 1.5 eq) |
| Additive | - | HOBt (1.1 - 1.5 eq) |
| Base | DIPEA or TEA (2.0 - 3.0 eq) | DIPEA or NMM (2.0 - 3.0 eq) |
| Solvent | Anhydrous DMF or DCM | Anhydrous DMF or DCM |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 18 hours | 2 - 24 hours |
| Representative Yield | 85 - 95% | 75 - 90% |
III. Experimental Protocols
Protocol 1: HATU Mediated Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a highly efficient uronium salt-based coupling reagent known for its rapid reaction times and low racemization rates.[1]
Materials:
-
N-Protected Amino Acid
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
1N HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Activation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-Protected Amino Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the mixture.
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF. To this solution, add DIPEA (1.0 eq) to neutralize the hydrochloride salt and stir for 5-10 minutes.
-
Add the solution of the free amine to the activated acid mixture.
-
Stir the reaction at room temperature for 1 to 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (2 x), saturated NaHCO₃ (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure protected dipeptide.
Protocol 2: EDC/HOBt Mediated Coupling
This protocol employs a carbodiimide-based coupling method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) in the presence of 1-Hydroxybenzotriazole (HOBt). HOBt acts as an additive to form an active ester, which suppresses racemization and improves coupling efficiency.[2]
Materials:
-
N-Protected Amino Acid
-
This compound
-
EDC.HCl
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1N HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-Protected Amino Acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA or NMM (2.5 eq) to the solution and stir for 5-10 minutes.
-
Coupling: Add EDC.HCl (1.2 eq) to the cooled reaction mixture in one portion.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (2 x), saturated NaHCO₃ (2 x), and brine (1 x). The aqueous washes help to remove the urea (B33335) byproduct from EDC and excess HOBt.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
IV. Signaling Pathways and Logical Relationships
The following diagram illustrates the reaction mechanism for HATU-mediated amide bond formation.
Caption: Mechanism of HATU-mediated amide bond formation.
V. Troubleshooting and Key Considerations
-
Moisture: All coupling reactions should be carried out under anhydrous conditions as moisture can hydrolyze the activated species and the coupling reagents.
-
Base: A tertiary amine base like DIPEA or TEA is crucial to neutralize the HCl salt of this compound and to facilitate the activation and coupling steps. At least two equivalents of base are typically required: one to neutralize the HCl salt and one for the coupling reaction itself.
-
Racemization: While HATU and the addition of HOBt to carbodiimide (B86325) reactions significantly suppress racemization, it can still occur, especially with sensitive amino acids. Running the reaction at lower temperatures (0 °C) can help minimize this side reaction.
-
Work-up: The aqueous work-up is essential for removing water-soluble byproducts, such as the urea formed from EDC, and unreacted reagents.
-
Purity of Reagents: The purity of the amino acids, coupling reagents, and solvents is critical for achieving high yields and purity of the final product.
References
Application Notes and Protocols for the Activation of H-Ser(tBu)-OMe.HCl in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting and utilizing appropriate activation (coupling) reagents for H-Ser(tBu)-OMe.HCl in both solid-phase and solution-phase peptide synthesis. The protocols and data presented are intended to facilitate efficient and high-purity peptide bond formation.
This compound, or L-Serine(t-butyl) methyl ester hydrochloride, is a common building block in peptide synthesis. The tert-butyl (tBu) protecting group on the side-chain hydroxyl function minimizes side reactions such as O-acylation.[1] However, the choice of coupling reagent remains critical to ensure high yields, minimize racemization, and achieve efficient amide bond formation, particularly in sterically hindered couplings.
The most effective activation reagents for this purpose fall into two main categories: aminium/uronium salts (e.g., HATU, HBTU) and carbodiimides (e.g., DIC) used with additives.[2][3] Aminium salts are known for their high reactivity and speed, making them suitable for challenging couplings.[4] Carbodiimide-based methods, when combined with additives like OxymaPure® (Oxyma) or 1-Hydroxybenzotriazole (HOBt), offer a reliable and cost-effective alternative with excellent suppression of racemization.[2][5]
Data Presentation: Comparison of Common Activation Reagents
The selection of an activation reagent can significantly impact coupling efficiency, reaction time, and final product purity. The following table summarizes the performance of commonly used reagents for peptide bond formation.
| Activation Reagent System | Key Advantages | Typical Reaction Time | Reported Yield/Purity | Potential Issues & Mitigation |
| HATU / DIPEA | High coupling efficiency, fast reaction kinetics, low racemization.[4][6] | 30 min - 4 hours | >95% | Guanidinylation of the N-terminus if reagent is in excess; use stoichiometric amounts.[7][8] |
| HBTU / DIPEA | Very efficient, good for standard couplings, less expensive than HATU.[2][4] | 1 - 4 hours | >90% | Slower than HATU for hindered couplings; potential for guanidinylation.[4][7] |
| DIC / Oxyma | Excellent racemization suppression, safer alternative to HOBt, high yields.[5][9] | 1 - 2 hours | >90% | DIC is a potent allergen; proper handling is required. |
| DIC / HOBt | Widely used, effective at minimizing racemization, cost-effective.[2][4] | 1 - 4 hours | >90% | HOBt is potentially explosive and has safety concerns; handle with care. |
Experimental Protocols
The following are generalized protocols for the coupling of an N-Fmoc protected amino acid to this compound in solution-phase synthesis. For solid-phase peptide synthesis (SPPS), equivalents are based on the resin substitution level.
Protocol 1: HATU-Mediated Coupling
This protocol is recommended for rapid and efficient coupling, especially for sterically hindered amino acids.
Materials:
-
N-Fmoc protected amino acid (1.0 equiv)
-
This compound (1.0 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.05 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the N-Fmoc protected amino acid (1.0 equiv) and HATU (1.05 equiv) in anhydrous DMF.
-
Add DIPEA (2.0 equiv) to the mixture. Stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 equiv) in anhydrous DMF and add DIPEA (1.0 equiv) to neutralize the hydrochloride salt.
-
Add the solution of the free-base this compound to the pre-activated amino acid solution.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, proceed with standard aqueous work-up and purification.
Protocol 2: DIC/Oxyma-Mediated Coupling
This protocol is a highly effective and safer alternative to methods employing HOBt.
Materials:
-
N-Fmoc protected amino acid (1.0 equiv)
-
This compound (1.0 equiv)
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) (1.1 equiv)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flask under an inert atmosphere, dissolve the N-Fmoc protected amino acid (1.0 equiv), this compound (1.0 equiv), and Oxyma (1.1 equiv) in anhydrous DMF.
-
Add DIPEA (1.0 equiv) to the solution to neutralize the hydrochloride salt and stir for 5 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIC (1.1 equiv) to the cooled solution.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-3 hours.[5]
-
Monitor the reaction for the disappearance of the starting materials by TLC or LC-MS.
-
Once complete, the by-product diisopropylurea can be removed by filtration if it precipitates, followed by standard work-up and purification.
Visualizations
Mechanism of Peptide Bond Formation
The diagram below illustrates the general mechanism for peptide bond formation using an aminium-based coupling reagent like HATU. The reagent activates the carboxylic acid of the N-protected amino acid, forming a highly reactive OAt-active ester.[6] This intermediate is then susceptible to nucleophilic attack by the amino group of H-Ser(tBu)-OMe to form the desired peptide bond.
Caption: Mechanism of HATU-mediated peptide bond formation.
General Experimental Workflow
The following flowchart outlines the key steps in a typical coupling reaction cycle in peptide synthesis, from reagent preparation to the formation of the final product.
Caption: General workflow for a solution-phase coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Deprotection of H-Ser(tBu)-OMe·HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the deprotection of O-tert-butyl-L-serine methyl ester hydrochloride (H-Ser(tBu)-OMe·HCl). The removal of the tert-butyl (tBu) ether protecting group from the serine side-chain is a critical step in various synthetic workflows, particularly in peptide synthesis and the preparation of serine-containing active pharmaceutical ingredients. The primary method detailed herein is acidic cleavage using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), a widely employed and efficient method for tBu deprotection.[1] This protocol will cover the reaction mechanism, experimental procedures, analytical monitoring, and purification of the resulting L-serine methyl ester hydrochloride (H-Ser-OMe·HCl).
Reaction Principle
The deprotection of the tert-butyl ether of serine proceeds via an acid-catalyzed cleavage mechanism. The strong acid, typically trifluoroacetic acid, protonates the ether oxygen, making the tert-butyl group a good leaving group in the form of a stable tert-butyl cation. This cation is subsequently quenched, often by forming isobutylene (B52900) gas.[2][3] The overall reaction is the conversion of the protected serine derivative to the free hydroxyl-containing serine derivative.
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting material and the final deprotected product, as well as typical reaction parameters and expected outcomes.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| H-Ser(tBu)-OMe·HCl | C₈H₁₈ClNO₃ | 211.69 | White to off-white solid |
| H-Ser-OMe·HCl | C₄H₁₀ClNO₃ | 155.58 | White to off-white crystalline powder |
Table 2: Reaction Parameters and Typical Results
| Parameter | Value | Notes |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) | A strong acid that effectively cleaves the t-butyl ether. |
| Solvent | Dichloromethane (DCM) | Anhydrous DCM is recommended for optimal reaction conditions. |
| TFA/DCM Ratio (v/v) | 1:1 | A common ratio providing a balance of reactivity and control.[4] |
| Reaction Temperature | Room Temperature (20-25 °C) | The reaction proceeds efficiently at ambient temperature. |
| Reaction Time | 2-5 hours | Reaction progress should be monitored by TLC or LC-MS.[4] |
| Typical Yield | >95% (crude) | The reaction is generally high-yielding.[5] |
| Purity (after purification) | >98% | Purification by recrystallization or chromatography yields high-purity product. |
Table 3: Spectroscopic Data
| Compound | ¹H NMR (Solvent) | Key Chemical Shifts (δ, ppm) | Mass Spectrometry (m/z) |
| H-Ser(tBu)-OMe·HCl | (CDCl₃) | ~1.25 (s, 9H, C(CH₃)₃), ~3.75 (s, 3H, OCH₃), ~3.8-4.1 (m, 3H, CH₂ and CH) | Expected [M+H]⁺: 176.13 |
| H-Ser-OMe·HCl | (D₂O) | ~3.85 (s, 3H, OCH₃), ~4.0-4.1 (m, 2H, CH₂), ~4.2-4.3 (t, 1H, CH) | Expected [M+H]⁺: 120.06 |
Experimental Protocols
Deprotection of H-Ser(tBu)-OMe·HCl
This protocol describes the acid-catalyzed removal of the tert-butyl protecting group.
Materials:
-
H-Ser(tBu)-OMe·HCl
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Diethyl ether, cold
Procedure:
-
In a clean, dry round-bottom flask, dissolve H-Ser(tBu)-OMe·HCl (1.0 eq) in anhydrous dichloromethane (DCM). The volume of DCM should be sufficient to fully dissolve the starting material (e.g., 10 mL per gram of starting material).
-
Cool the solution in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (1.0 eq volume relative to DCM) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 2-5 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/methanol (B129727) 9:1). The disappearance of the starting material spot and the appearance of a more polar product spot indicates reaction completion.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[4]
-
To the resulting residue, add cold diethyl ether to precipitate the product, H-Ser-OMe·HCl.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold diethyl ether.
-
Dry the product under vacuum to obtain the crude H-Ser-OMe·HCl.
Purification of H-Ser-OMe·HCl
The crude product can be purified by recrystallization to achieve high purity.
Materials:
-
Crude H-Ser-OMe·HCl
-
Methanol
-
Diethyl ether
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve the crude H-Ser-OMe·HCl in a minimal amount of hot methanol in an Erlenmeyer flask.
-
Slowly add diethyl ether to the hot solution until it becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the crystals under vacuum to a constant weight.
Mandatory Visualizations
Deprotection Reaction Pathway
Caption: Reaction pathway for the acidic deprotection of this compound.
Experimental Workflow
References
Application Notes and Protocols for the Removal of the Tert-Butyl Group from Serine Residues
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyl (tBu) group is a widely utilized protecting group for the hydroxyl moiety of serine in solid-phase peptide synthesis (SPPS), particularly within the Fmoc/tBu orthogonal strategy.[1][2] Its stability to the basic conditions required for Fmoc-group removal (e.g., piperidine) and its lability to strong acids make it an integral part of modern peptide synthesis.[1][2][3] The final step in synthesizing a serine-containing peptide using this strategy is the global deprotection, which involves the cleavage of the tBu group from serine and other protected residues, as well as the cleavage of the peptide from the resin support. This is most commonly achieved using a strong acid, typically trifluoroacetic acid (TFA).[1][4][5]
The cleavage of the tert-butyl ether from serine proceeds through a stable tert-butyl carbocation intermediate.[1][6] This reactive cation can lead to undesired side reactions, such as the alkylation of nucleophilic amino acid residues like tryptophan, methionine, tyrosine, and cysteine.[1][5] To mitigate these side reactions, a "scavenger cocktail" is added to the TFA cleavage mixture to trap the tBu cations.[1][5][7]
These application notes provide a comprehensive overview of the reagents, protocols, and considerations for the efficient and clean removal of the tert-butyl protecting group from serine residues.
Data Presentation: Comparison of Cleavage Cocktails
The selection of an appropriate cleavage cocktail is critical and depends on the amino acid composition of the peptide. Below is a summary of common TFA-based cocktails used for the deprotection of Ser(tBu) and other acid-labile protecting groups.
| Reagent/Cocktail | Composition (v/v/v) | Key Features & Applications | Typical Reaction Time |
| TFA / H₂O / TIS | 95 : 2.5 : 2.5 | A general, non-malodorous cocktail suitable for most sequences, especially those without highly sensitive residues. Triisopropylsilane (TIS) is an effective scavenger for the tBu cation.[5][7][8] | 1.5 - 3 hours |
| Reagent K | TFA / H₂O / Phenol / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5) | A robust and popular cocktail for peptides containing multiple sensitive residues like Arg(Pmc/Mtr), Cys, and Trp.[1][2][4][5][7] EDT is a particularly good scavenger for tBu cations.[5][7] | 2 - 4 hours |
| TFA / H₂O | 95 : 5 | The simplest cocktail, suitable for peptides that do not contain sensitive residues such as Trp, Met, or Cys.[1][4] | 1.5 - 3 hours |
| TFA / Phenol / H₂O / TIPS | 88 : 5 : 5 : 2 | Recommended for all peptide types and when extended cleavage times are necessary.[4] | 1 - 4 hours |
| TFA / Thioanisole / EDT / Anisole | 90 : 5 : 3 : 2 | A strong scavenger cocktail particularly useful for complex peptides. | 2 - 4 hours |
Note: The efficiency of tBu removal from Ser(tBu) can be affected by the overall TFA concentration. In peptides also containing Thr(tBu), reducing the TFA content can lead to incomplete deprotection.[9]
Experimental Protocols
Protocol 1: Standard On-Resin Deprotection and Cleavage of Ser(tBu)-Containing Peptides
This protocol describes the final cleavage step for a peptide synthesized on a solid support (e.g., Wang or Rink Amide resin) using Fmoc/tBu chemistry.
Materials:
-
Peptidyl-resin (dried)
-
Cleavage Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 or Reagent K)
-
Dichloromethane (DCM)
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Centrifuge tubes
-
Reaction vessel (e.g., fritted syringe)
-
Nitrogen or argon gas supply
Procedure:
-
Resin Preparation: Place the dry peptidyl-resin (e.g., 50-100 mg) into a suitable reaction vessel. Wash the resin with DCM (3 x 5 mL) and dry it under a stream of inert gas or in a vacuum desiccator.[2][8]
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 1-2 mL per 100 mg of resin).[1]
-
Incubation: Gently agitate the mixture at room temperature for 1.5 to 4 hours, depending on the chosen cocktail and the complexity of the peptide.[1][4] The resin may change color (e.g., to deep yellow if Trt groups are present) due to the formation of carbocations.[4]
-
Peptide Collection: Filter the cleavage mixture to separate the resin from the solution containing the deprotected peptide. Collect the filtrate.[1][8]
-
Resin Wash: Wash the resin with a small volume of fresh TFA or DCM and combine the filtrates to ensure complete recovery of the peptide.[1]
-
Peptide Precipitation: Slowly add the TFA solution containing the peptide to a centrifuge tube containing cold diethyl ether or MTBE (approximately 10 times the volume of the TFA solution).[1][8] A white precipitate of the crude peptide should form.
-
Pelleting: Centrifuge the mixture to pellet the peptide.[1]
-
Washing: Carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.[1]
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or argon gas, or in a vacuum desiccator.[1] The peptide is now ready for purification (e.g., by HPLC).
Protocol 2: Deprotection of a tBu-Protected Serine in Solution
This protocol is applicable for peptides or molecules that are already cleaved from the resin but still contain a tBu-protected serine residue.
Materials:
-
tBu-protected peptide
-
Deionized water
-
1.0 N Hydrochloric acid (HCl)
-
HPLC system for monitoring
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the tBu-protected peptide in deionized water (e.g., 100 mg of peptide per 1 mL of water).
-
Acidification: Adjust the pH of the solution to 1 with 1.0 N HCl.[10]
-
Deprotection: Stir the solution at room temperature for 30 minutes.[10]
-
Monitoring: Monitor the progress of the reaction by HPLC. The deprotected peptide will typically have a shorter retention time than the tBu-protected starting material.[10]
-
HCl Removal: Once the reaction is complete, degas the solution under vacuum to remove excess HCl.[10]
-
Isolation: Lyophilize the solution to obtain the deprotected peptide as a hydrochloride salt.[10]
Mandatory Visualizations
Caption: Mechanism of Ser(tBu) deprotection and cation scavenging.
Caption: General workflow for on-resin tBu deprotection and peptide cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
Application Notes and Protocols for the Use of O-tert-Butyl-L-serine methyl ester hydrochloride (H-Ser(tBu)-OMe.HCl) in Automated Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of O-tert-butyl-L-serine methyl ester hydrochloride (H-Ser(tBu)-OMe.HCl) in the context of automated solid-phase peptide synthesis (SPPS). The primary application of this compound is as a precursor for the synthesis of N-α-Fmoc-O-tert-butyl-L-serine (Fmoc-Ser(tBu)-OH), the standard derivative for incorporating serine into peptides using the Fmoc/tBu strategy. These notes cover the conversion of this compound to its Fmoc-protected counterpart, followed by comprehensive protocols for the efficient use of Fmoc-Ser(tBu)-OH in automated peptide synthesizers. Detailed information on coupling strategies, potential side reactions, and cleavage protocols is provided, supported by quantitative data and logical workflow diagrams to guide researchers in optimizing the synthesis of serine-containing peptides.
Introduction: The Role of Serine Protection in Peptide Synthesis
Serine, with its hydroxyl side chain, is a functionally important amino acid in many peptides and proteins. However, this reactive group can lead to undesirable side reactions during peptide synthesis, such as O-acylation, dehydration, and racemization. To prevent these issues, the hydroxyl group must be protected during chain elongation.
In the widely adopted Fmoc/tBu orthogonal strategy, the tert-butyl (tBu) group is the most common protecting group for the serine side chain.[1] It is stable under the basic conditions required for the removal of the N-terminal Fmoc group (typically with piperidine) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin.[2]
This compound serves as a convenient and cost-effective starting material for the preparation of Fmoc-Ser(tBu)-OH, the derivative directly used in automated peptide synthesizers.
Preparation of Fmoc-Ser(tBu)-OH from this compound
The synthesis of Fmoc-Ser(tBu)-OH from this compound involves two key steps: N-terminal Fmoc protection and saponification of the methyl ester.
Caption: Workflow for the synthesis of Fmoc-Ser(tBu)-OH.
Experimental Protocol: Synthesis of Fmoc-Ser(tBu)-OH
-
N-Fmoc Protection:
-
Dissolve this compound in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution (5% w/v).
-
Cool the solution to 0°C in an ice bath.
-
Add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Extract the product into an organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Fmoc-Ser(tBu)-OMe.
-
-
Saponification:
-
Dissolve the crude Fmoc-Ser(tBu)-OMe in a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Add lithium hydroxide (B78521) (LiOH) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the THF under reduced pressure.
-
-
Acidification and Isolation:
-
Dilute the remaining aqueous solution with water and wash with ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with cold 1M HCl.
-
Extract the product, Fmoc-Ser(tBu)-OH, with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final product.
-
Application of Fmoc-Ser(tBu)-OH in Automated Peptide Synthesizers
Fmoc-Ser(tBu)-OH is a standard building block in automated solid-phase peptide synthesis. The general process involves repeated cycles of deprotection, coupling, and washing.
Caption: General workflow for automated solid-phase peptide synthesis.
Data Presentation: Performance of Coupling Reagents
The choice of coupling reagent is critical for the efficient incorporation of Fmoc-Ser(tBu)-OH and for minimizing side reactions, particularly racemization. Uronium/aminium salt-based reagents like HBTU, HATU, and COMU are commonly used in automated synthesizers.
| Coupling Reagent | Base | Relative Coupling Efficiency | Potential for Racemization | Crude Purity (Model Peptide) |
| HBTU | DIPEA/NMM | High | Moderate | Good |
| HATU | DIPEA/NMM | Very High | Low | Excellent |
| COMU | DIPEA/NMM | Very High | Very Low | Excellent |
| DIC/HOBt | N/A | Moderate to High | Low | Good |
Note: This table is a synthesis of qualitative and semi-quantitative data from the literature.[2][3][4] Absolute values are sequence-dependent.
Experimental Protocols for Automated Synthesis
The following is a generalized protocol for an automated peptide synthesizer. Specific parameters may need to be optimized based on the instrument, scale, and peptide sequence.
Materials:
-
Fmoc-Ser(tBu)-OH
-
Rink Amide or Wang resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, sequencing grade
-
Coupling reagent (e.g., HBTU, HATU, or COMU)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Dichloromethane (DCM)
-
Cleavage cocktail (see section 4)
Protocol:
-
Resin Loading and Swelling:
-
Place the appropriate resin in the reaction vessel of the synthesizer.
-
Swell the resin in DMF for 30-60 minutes.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF. This is typically a two-stage process (e.g., 2 minutes followed by 8 minutes) to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF to remove piperidine and dibenzofulvene byproducts.
-
-
Coupling of Fmoc-Ser(tBu)-OH:
-
In a separate vial, pre-activate Fmoc-Ser(tBu)-OH (3-5 equivalents) with the coupling reagent (e.g., HBTU, 0.95 equivalents relative to the amino acid) and a base (e.g., DIPEA, 2 equivalents) in DMF. Note: To minimize racemization, consider using the more sterically hindered base, 2,4,6-collidine, in place of DIPEA.[5]
-
Deliver the activated amino acid solution to the reaction vessel.
-
Allow the coupling reaction to proceed for the programmed time (e.g., 30-60 minutes). The completion of the reaction can be monitored using a Kaiser test if the synthesizer has this capability.
-
Wash the resin with DMF to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups, including the tBu group from serine. This is achieved using a strong acid, typically TFA, in the presence of scavengers to prevent side reactions caused by the reactive carbocations generated during deprotection.
Data Presentation: Common Cleavage Cocktails
The choice of cleavage cocktail depends on the amino acid composition of the peptide.
| Reagent Cocktail | Composition (v/v/v) | Target Peptides | Cleavage Time (hrs) |
| TFA/TIS/H₂O | 95:2.5:2.5 | Peptides without sensitive residues (Trp, Cys, Met) | 2-3 |
| Reagent K | TFA/Thioanisole/H₂O/Phenol/EDT (82.5:5:5:5:2.5) | Peptides with Trp, Cys, Met | 2-4 |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | Peptides with Trp, but no Cys or Met | 2-4 |
Data synthesized from literature.[6][7] A study on a peptide containing Ser(tBu) showed that reducing the TFA content in the cleavage cocktail can lead to incomplete removal of the tBu group.[8]
Experimental Protocol: Cleavage and Precipitation
-
Resin Preparation:
-
After the final deprotection step, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least one hour.
-
-
Cleavage:
-
Add the appropriate cleavage cocktail to the dry resin in a reaction vessel (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).
-
Pellet the precipitated peptide by centrifugation.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
-
Troubleshooting and Mitigation of Side Reactions
Caption: Logic for selecting a suitable coupling reagent.
-
Racemization: Serine can be prone to racemization, especially when using DIPEA as a base.[5] Using a more sterically hindered base like 2,4,6-collidine is recommended to minimize this side reaction. Coupling reagents like COMU and HATU also show lower racemization potential compared to HBTU.[3]
-
Aggregation: Peptides containing multiple serine residues can be prone to aggregation, leading to incomplete coupling and deprotection steps. Using a more powerful coupling reagent like HATU or COMU can help overcome this. For particularly difficult sequences, switching to a trityl (Trt) protecting group for serine (Fmoc-Ser(Trt)-OH) may be beneficial as the bulky Trt group can disrupt inter-chain hydrogen bonding.[9]
-
Incomplete Cleavage: Ensure sufficient cleavage time and an adequate volume of a fresh cleavage cocktail. For peptides with multiple tBu-protected residues, a longer cleavage time (e.g., 4 hours) may be necessary.
Conclusion
This compound is a valuable precursor for the synthesis of Fmoc-Ser(tBu)-OH, a fundamental building block for the incorporation of serine in automated Fmoc/tBu solid-phase peptide synthesis. The tBu protecting group effectively prevents side reactions at the serine hydroxyl group during chain elongation. Successful synthesis of serine-containing peptides relies on the appropriate choice of coupling reagents and bases to maximize coupling efficiency and minimize racemization, as well as the use of suitable scavenger cocktails during final cleavage to ensure high purity of the final product. The protocols and data presented in this document provide a comprehensive guide for researchers to achieve high-quality synthesis of serine-containing peptides using automated synthesizers.
References
Applications of H-Ser(tBu)-OMe.HCl in Drug Discovery: A Detailed Guide for Researchers
Introduction
H-Ser(tBu)-OMe.HCl, or O-tert-butyl-L-serine methyl ester hydrochloride, is a pivotal building block in the field of drug discovery and development. As a protected derivative of the amino acid L-serine, it plays a crucial role in the synthesis of complex therapeutic peptides and other pharmacologically active molecules. The strategic protection of the serine hydroxyl group with a tert-butyl group and the C-terminus as a methyl ester allows for precise chemical manipulations, preventing unwanted side reactions during peptide synthesis and enabling the construction of sophisticated molecular architectures. This application note provides a comprehensive overview of the uses of this compound, complete with detailed experimental protocols, quantitative data, and visualizations to guide researchers in its effective utilization.
Key Applications in Drug Discovery
The primary application of this compound lies in its role as a key intermediate in the synthesis of peptide-based therapeutics. The tert-butyl ether protecting group on the serine side chain is stable under standard peptide coupling conditions but can be readily removed with acid, offering orthogonal protection that is essential in modern peptide chemistry.
1. Synthesis of Somatostatin (B550006) Analogs:
This compound is a valuable precursor in the synthesis of somatostatin analogs, a class of drugs used in the treatment of neuroendocrine tumors and acromegaly. These synthetic peptides, such as octreotide (B344500) and pasireotide, mimic the inhibitory effects of the natural hormone somatostatin. The incorporation of the Ser(tBu) moiety is critical for achieving the desired peptide sequence and biological activity.
2. Development of GLP-1 Receptor Agonists:
Glucagon-like peptide-1 (GLP-1) receptor agonists, such as liraglutide, are important therapeutics for the management of type 2 diabetes. The synthesis of these complex peptides often involves the use of protected amino acid derivatives, including those of serine. The tert-butyl protection of the serine hydroxyl group prevents undesired side reactions during the assembly of the peptide backbone.
3. Building Block for Proteasome Inhibitors:
Serine derivatives are also integral components in the synthesis of certain non-peptidic drugs, such as the proteasome inhibitor carfilzomib, which is used to treat multiple myeloma. While not a direct peptide, the synthesis of such complex molecules often employs amino acid-derived building blocks to construct the final active pharmaceutical ingredient.
Physicochemical Properties and Handling
| Property | Value |
| Molecular Formula | C₈H₁₈ClNO₃ |
| Molecular Weight | 211.69 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, methanol, and DMF |
| Storage | Store at 2-8°C in a dry, well-ventilated place |
Experimental Protocols
Protocol 1: Solution-Phase Dipeptide Synthesis using this compound and Boc-Ala-OH
This protocol details the synthesis of the protected dipeptide Boc-Ala-Ser(tBu)-OMe via a carbodiimide-mediated coupling reaction in solution.
Materials:
-
This compound
-
Boc-L-Alanine (Boc-Ala-OH)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous citric acid solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexane (B92381) for chromatography
Procedure:
-
Neutralization of this compound:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DIPEA (1.1 eq) dropwise and stir for 20 minutes at 0°C to obtain the free amine.
-
-
Activation of Boc-Ala-OH:
-
In a separate flask, dissolve Boc-Ala-OH (1.05 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0°C.
-
Add EDC.HCl (1.1 eq) and stir the mixture for 30 minutes at 0°C.
-
-
Coupling Reaction:
-
To the activated Boc-Ala-OH solution, add the neutralized H-Ser(tBu)-OMe solution from step 1.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M citric acid solution (3x), saturated NaHCO₃ solution (3x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield Boc-Ala-Ser(tBu)-OMe as a white solid.
-
Quantitative Data for Dipeptide Synthesis:
| Parameter | Value |
| Reactant Ratio (Boc-Ala-OH:this compound:EDC.HCl:HOBt:DIPEA) | 1.05 : 1.0 : 1.1 : 1.1 : 1.1 |
| Reaction Time | 12-16 hours |
| Reaction Temperature | 0°C to Room Temperature |
| Typical Yield | 85-95% |
Signaling Pathways
The therapeutic effects of drugs synthesized using this compound are mediated through specific signaling pathways.
Somatostatin Receptor Signaling
Somatostatin analogs, such as octreotide, bind to somatostatin receptors (SSTRs), which are G-protein coupled receptors. This binding inhibits the production of cyclic AMP (cAMP) and leads to a decrease in the secretion of various hormones, including growth hormone.[1][2] This inhibitory action is central to their efficacy in treating neuroendocrine tumors.[1]
Caption: Somatostatin Receptor Signaling Pathway.
GLP-1 Receptor Signaling
GLP-1 receptor agonists bind to the GLP-1 receptor, another G-protein coupled receptor, primarily found on pancreatic beta cells.[3][4] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[3][4] Elevated cAMP levels enhance glucose-dependent insulin (B600854) secretion, which helps to lower blood glucose levels in patients with type 2 diabetes.[3][4]
Caption: GLP-1 Receptor Signaling Pathway.
Experimental Workflow
The general workflow for utilizing this compound in the synthesis of a therapeutic peptide is outlined below.
Caption: General Peptide Synthesis Workflow.
Conclusion
This compound is an indispensable tool in the arsenal (B13267) of medicinal chemists and drug development professionals. Its use facilitates the efficient and controlled synthesis of complex peptide-based drugs, enabling the development of innovative therapies for a range of diseases. The detailed protocols and understanding of the associated signaling pathways provided in this application note are intended to empower researchers to fully leverage the potential of this versatile building block in their drug discovery endeavors.
References
Application Notes and Protocols for the Synthesis of Serine-Containing Peptides using H-Ser(tBu)-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of serine-containing peptides is a fundamental process in drug discovery and biomedical research. The hydroxyl side chain of serine requires protection during peptide synthesis to prevent unwanted side reactions. The tert-butyl (tBu) protecting group is a cornerstone of the widely adopted orthogonal protection strategy in peptide chemistry, particularly in solution-phase synthesis. H-Ser(tBu)-OMe.HCl is a key starting material, providing serine with its side chain already protected by a tBu ether and its C-terminus protected as a methyl ester. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of serine-containing peptides, with a focus on solution-phase coupling methods.
The use of a tBu group to protect the serine hydroxyl group offers significant advantages. It is stable under the basic conditions often used for the deprotection of N-terminal protecting groups like Fmoc, and it can be efficiently removed under acidic conditions, such as with trifluoroacetic acid (TFA), during the final deprotection step. The methyl ester at the C-terminus provides temporary protection and can be removed by saponification.
Data Presentation
The following table summarizes representative quantitative data for the key steps in the synthesis of a model dipeptide, Boc-Ala-Ser(tBu)-OMe, using this compound. These values are compiled from typical solution-phase peptide synthesis procedures.
| Step | Product | Coupling Reagents | Solvent | Reaction Time (hours) | Typical Yield (%) | Typical Purity (%) (Post-Purification) |
| Peptide Coupling | Boc-Ala-Ser(tBu)-OMe | EDC, HOBt, DIEA | DMF | 12-24 | 85-95 | >98 (by HPLC) |
| C-Terminus Deprotection | Boc-Ala-Ser(tBu)-OH | LiOH | THF/H₂O | 2-4 | 90-98 | >99 (by HPLC) |
| Final Deprotection | H-Ala-Ser-OH | TFA, H₂O, TIS | - | 2-3 | >95 | >99 (by HPLC) |
EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: 1-Hydroxybenzotriazole, DIEA: N,N-Diisopropylethylamine, DMF: N,N-Dimethylformamide, LiOH: Lithium hydroxide (B78521), THF: Tetrahydrofuran, TFA: Trifluoroacetic acid, TIS: Triisopropylsilane.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a model dipeptide, Boc-Ala-Ser(tBu)-OMe, and its subsequent deprotection.
Protocol 1: Synthesis of Boc-Ala-Ser(tBu)-OMe via EDC/HOBt Coupling
This protocol details the coupling of N-α-Boc-protected Alanine (Boc-Ala-OH) with this compound.
Materials:
-
Boc-Ala-OH
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for column chromatography
Procedure:
-
Neutralization of this compound:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add DIEA (1.1 eq) and stir the mixture at room temperature for 30 minutes.
-
The resulting solution contains the free amine of serine methyl ester and is used directly in the next step.
-
-
Activation of Boc-Ala-OH:
-
In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC (1.2 eq) to the solution and stir for 30 minutes at 0°C to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the neutralized H-Ser(tBu)-OMe solution from step 1 to the activated Boc-Ala-OH solution from step 2.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude dipeptide by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield Boc-Ala-Ser(tBu)-OMe as a white solid.
-
Protocol 2: Saponification of the Methyl Ester
This protocol describes the removal of the C-terminal methyl ester to yield the free carboxylic acid.
Materials:
-
Boc-Ala-Ser(tBu)-OMe
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Boc-Ala-Ser(tBu)-OMe (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0°C and add a solution of LiOH (1.5 eq) in water.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and evaporate to dryness to obtain Boc-Ala-Ser(tBu)-OH.
Protocol 3: Final Deprotection of the Peptide
This protocol describes the simultaneous removal of the N-terminal Boc group and the serine side-chain tBu group.
Materials:
-
Boc-Ala-Ser(tBu)-OH
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Water / Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Dissolve the protected peptide, Boc-Ala-Ser(tBu)-OH, in the cleavage cocktail.
-
Stir the solution at room temperature for 2-3 hours.
-
Precipitate the crude peptide by adding the reaction mixture dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum to obtain the final deprotected dipeptide, H-Ala-Ser-OH.
-
The crude peptide can be further purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
The following diagrams illustrate the key workflows and chemical pathways described in the protocols.
Application Notes and Protocols for the Reaction of H-Ser(tBu)-OMe.HCl with Coupling Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction between O-tert-butyl-L-serine methyl ester hydrochloride (H-Ser(tBu)-OMe.HCl) and N-terminally protected amino acids, facilitated by various common coupling reagents. This guide is designed to assist researchers in selecting the appropriate reagents and conditions for efficient peptide bond formation while minimizing side reactions, particularly racemization.
Introduction
The formation of a peptide bond between a carboxyl-activated amino acid and the free amine of another is a fundamental step in peptide synthesis.[1] this compound is a valuable building block in this process, offering protection of the serine hydroxyl group as a tert-butyl ether and the C-terminus as a methyl ester. The selection of a suitable coupling reagent is critical to ensure high yields, purity, and stereochemical integrity of the resulting dipeptide.[1] This document outlines protocols for several widely used coupling reagents and provides a comparative summary of their performance.
Key Considerations for Coupling Reactions
Several factors must be considered to achieve successful and clean coupling reactions:
-
Choice of Coupling Reagent: Reagents vary in their reactivity, cost, and potential for side reactions. Common classes include carbodiimides (e.g., EDC, DCC, DIC), phosphonium (B103445) salts (e.g., PyBOP), and aminium/uronium salts (e.g., HATU, HBTU, COMU).[2][3]
-
Additives: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are often used with carbodiimides to suppress racemization and improve coupling efficiency by forming reactive esters.[2][4] Newer reagents like COMU incorporate an OxymaPure leaving group, which is considered safer than HOBt and HOAt.[1][5]
-
Base: A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is required to neutralize the hydrochloride salt of this compound and to facilitate the coupling reaction.[1] The choice and amount of base can influence the extent of racemization.[1]
-
Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are typically used to dissolve the reactants and facilitate the reaction.[6][7]
-
Temperature: Coupling reactions are often initiated at 0°C to control the initial rate of reaction and minimize side reactions, then allowed to warm to room temperature.[8]
Comparative Data of Common Coupling Reagents
The following table summarizes typical outcomes for the coupling reaction between Boc-Ala-OH and this compound using various coupling reagents. The data presented is illustrative and compiled from general performance characteristics of these reagents in solution-phase peptide synthesis. Actual results may vary depending on specific reaction conditions.
| Coupling Reagent/Additive | Typical Yield (%) | Typical Purity (%) | Racemization Level | Notes |
| EDC/HOBt | 80-90 | >95 | Low | A cost-effective and widely used method. The water-soluble urea (B33335) byproduct of EDC simplifies purification.[2] |
| HATU/DIPEA | 90-98 | >98 | Very Low | Highly efficient and fast-reacting, especially for sterically hindered amino acids.[2][7] |
| PyBOP/DIPEA | 85-95 | >97 | Low | A safer alternative to the BOP reagent, as it does not produce the carcinogenic byproduct HMPA.[6] |
| COMU/DIPEA | 90-99 | >98 | Very Low | A third-generation uronium salt with high efficiency, excellent solubility, and water-soluble byproducts, simplifying workup.[5][9] |
Experimental Protocols
The following are detailed protocols for the solution-phase coupling of a generic N-Boc protected amino acid (e.g., Boc-Ala-OH) with this compound.
General Workflow for Peptide Coupling
Caption: General workflow for solution-phase peptide coupling.
Protocol 1: Coupling using EDC/HOBt
-
Preparation of the Amine Component: In a clean, dry reaction flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1.0 equivalent) and stir the solution at room temperature for 10 minutes to liberate the free amine.
-
Coupling Reaction: In a separate flask, dissolve the N-Boc-amino acid (1.0 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF). Cool this solution to 0°C in an ice bath.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) (1.2 equivalents) to the cooled solution, followed by the addition of the free amine solution prepared in step 1.
-
Add another equivalent of DIPEA or NMM (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and continue stirring overnight.
-
Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) (EtOAc). Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude dipeptide by flash column chromatography on silica (B1680970) gel.
Protocol 2: Coupling using HATU
-
Reactant Preparation: In a clean, dry reaction vessel under an inert atmosphere, dissolve the N-Boc-amino acid (1.0 equivalent) and HATU (1.0-1.2 equivalents) in an anhydrous solvent such as DMF or DCM.
-
Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature for pre-activation.
-
Coupling: Add this compound (1.0-1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.[7]
Protocol 3: Coupling using PyBOP
-
Reactant Preparation: Dissolve the N-Boc-amino acid (1.0 equivalent) in DCM or DMF. Add (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) (1.1 equivalents) and stir for 5 minutes at room temperature.
-
Coupling: Add this compound (1.0 equivalent) and DIPEA (2.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate, and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can then be purified by column chromatography.[6]
Protocol 4: Coupling using COMU
-
Reactant Preparation: In a reaction vessel, dissolve the N-Boc-amino acid (1.0 equivalent) in DMF or DCM.
-
Add (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) (1.1 equivalents) and DIPEA (1.0-2.0 equivalents). A color change in the solution may be observed, indicating activation.
-
Coupling: Add this compound (1.0 equivalent) to the activated mixture.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic phase with 1 M HCl, saturated NaHCO₃, and brine. The byproducts of COMU are water-soluble, which simplifies the extraction process.[9]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the residue by flash chromatography.
Minimizing Side Reactions: Racemization
Racemization is a significant side reaction during peptide coupling, where the stereochemical integrity of the activated amino acid is compromised.[4] This occurs through the formation of a 5(4H)-oxazolone intermediate, which can readily tautomerize.
References
Application Notes and Protocols for the Incorporation of H-Ser(tBu)-OMe.HCl in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Ser(tBu)-OMe.HCl, or O-tert-Butyl-L-serine methyl ester hydrochloride, is a protected amino acid derivative commonly utilized in peptide synthesis. Its specific protecting groups, a tert-butyl (tBu) ether on the side-chain hydroxyl group and a methyl ester (OMe) on the C-terminus, make it a valuable building block, particularly in solution-phase peptide synthesis (SPPS). The hydrochloride salt form enhances its stability and handling. This document provides detailed protocols for the incorporation of this compound into a peptide chain, subsequent deprotection steps, and relevant quantitative data.
Physicochemical Properties and Handling
Proper storage and handling of this compound are essential to maintain its integrity.
| Property | Value |
| CAS Number | 17114-97-5[1] |
| Molecular Formula | C₈H₁₇NO₃·HCl |
| Molecular Weight | 211.69 g/mol |
| Appearance | White to off-white solid[1] |
| Storage | Store at -20°C for long-term stability.[1] |
Note: As a hydrochloride salt, this compound requires neutralization prior to its use in a coupling reaction. This is typically achieved by the addition of a non-nucleophilic base.
Experimental Protocols
The primary application of this compound is in solution-phase peptide synthesis, where it serves as the C-terminal residue. The following protocols detail the synthesis of a model dipeptide, Nα-Boc-Ala-Ser(tBu)-OMe, followed by the deprotection of the methyl ester and the tert-butyl group.
Protocol 1: Dipeptide Synthesis using this compound and Boc-Ala-OH
This protocol describes the coupling of an N-terminally protected amino acid (Boc-Ala-OH) to the free amino group of this compound using a carbodiimide-mediated coupling method.
Materials:
-
This compound
-
Boc-Ala-OH (N-tert-butoxycarbonyl-L-alanine)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Neutralization of this compound:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add DIPEA (1.1 equivalents) dropwise at 0°C to neutralize the hydrochloride salt.
-
Stir the solution for 15-20 minutes at 0°C.
-
-
Activation of Boc-Ala-OH:
-
In a separate flask, dissolve Boc-Ala-OH (1.1 equivalents) and HOBt (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.2 equivalents) to the solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Stir this activation mixture for 30 minutes at 0°C.
-
-
Coupling Reaction:
-
Add the activated Boc-Ala-OH solution to the neutralized H-Ser(tBu)-OMe solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure dipeptide, Boc-Ala-Ser(tBu)-OMe.
-
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 85-95% |
| Purity (crude) | >90% |
| Purity (after chromatography) | >98% |
Note: Yields and purity can vary depending on the specific amino acids and reaction conditions.
Protocol 2: Saponification of the Peptide Methyl Ester
This protocol describes the hydrolysis of the methyl ester to yield the free C-terminal carboxylic acid, Boc-Ala-Ser(tBu)-OH.
Materials:
-
Boc-Ala-Ser(tBu)-OMe
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the dipeptide methyl ester (1.0 equivalent) in a mixture of THF and water.
-
Add LiOH (1.5 equivalents) and stir the mixture at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the C-terminally deprotected dipeptide.
Protocol 3: Deprotection of the Ser(tBu) Side Chain
The tert-butyl protecting group is acid-labile and is typically removed during the final cleavage from the solid support in SPPS or as a final step in solution-phase synthesis.
Materials:
-
Boc-Ala-Ser(tBu)-OH
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Water
-
Cold diethyl ether
Procedure:
-
Dissolve the tBu-protected peptide in a cleavage cocktail, typically TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Stir the mixture at room temperature for 2-4 hours.
-
Remove the TFA under a stream of nitrogen or by rotary evaporation.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
The resulting product is the fully deprotected dipeptide, Ala-Ser.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the synthesis and deprotection of the dipeptide.
Caption: Workflow for the solution-phase synthesis of a dipeptide.
Caption: Workflow for the deprotection of the synthesized dipeptide.
Conclusion
This compound is a versatile building block for peptide synthesis, particularly in solution-phase strategies. The protocols outlined in this document provide a comprehensive guide for its successful incorporation and subsequent deprotection. Careful execution of these steps, along with appropriate purification techniques, will enable the synthesis of high-purity serine-containing peptides for various research and development applications. Researchers should note that reaction conditions may require optimization based on the specific peptide sequence and the nature of the coupled amino acids.
References
Application Notes and Protocols for the Large-Scale Synthesis of Serine-Containing Peptides using H-Ser(tBu)-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Ser(tBu)-OMe.HCl, or O-tert-Butyl-L-serine methyl ester hydrochloride, is a critical serine derivative for the large-scale synthesis of therapeutic peptides.[1] Its strategic application is prominent in the development of complex peptide drugs, including analogs of Glucagon-Like Peptide-1 (GLP-1) used in the management of type 2 diabetes. The tert-butyl (tBu) group provides a robust protecting group for the serine hydroxyl side chain, preventing unwanted side reactions during peptide coupling. This protection is stable under various reaction conditions but can be readily removed during the final deprotection step. The methyl ester (OMe) protects the C-terminus of the amino acid. This application note provides detailed protocols and data for the effective use of this compound in large-scale solution-phase peptide synthesis.
Data Presentation
The efficiency and purity of large-scale peptide synthesis are paramount. The following tables provide representative data for the synthesis of a model dipeptide, Boc-Ala-Ser(tBu)-OMe, and a larger therapeutic peptide analog, showcasing typical yields and purity at different stages.
Table 1: Synthesis of Boc-Ala-Ser(tBu)-OMe
| Step | Product | Starting Materials | Coupling Reagent | Solvent | Reaction Time (hours) | Crude Yield (%) | Purity (HPLC, %) |
| 1 | H-Ser(tBu)-OMe | This compound, DIEA | - | DCM | 0.5 | ~100 (in situ) | >98 |
| 2 | Boc-Ala-Ser(tBu)-OMe | Boc-Ala-OH, H-Ser(tBu)-OMe | EDC/HOBt | DCM/DMF | 4 | 92 | >95 |
Table 2: Large-Scale Synthesis of a Liraglutide Fragment Analogue
| Synthesis Stage | Scale | Overall Yield (%) | Purity (HPLC, %) |
| Fragment Condensation | 100 g | 85 | >93 |
| Purification (Preparative HPLC) | 85 g | 75 (after purification) | >98 |
| Lyophilization | 63.75 g | 95 (of purified peptide) | >99 |
Experimental Protocols
The following protocols provide detailed methodologies for the large-scale synthesis of serine-containing peptides using this compound. These protocols are intended as a guide and may require optimization for specific peptide sequences and scales.
Protocol 1: Neutralization of this compound
This protocol describes the in situ neutralization of this compound to the free amine, which is then used directly in the coupling reaction.
Materials:
-
This compound
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Nitrogen or Argon gas
-
Reaction vessel equipped with a stirrer and dropping funnel
Procedure:
-
Suspend this compound (1.0 equivalent) in DCM (10 L/kg) in the reaction vessel under an inert atmosphere.
-
Cool the suspension to 0-5 °C with an ice bath.
-
Slowly add DIEA (1.1 equivalents) to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.
-
Stir the mixture at 0-5 °C for an additional 30 minutes. The resulting solution of H-Ser(tBu)-OMe free amine is used directly in the next coupling step.
Protocol 2: Large-Scale Solution-Phase Peptide Coupling
This protocol details the coupling of an N-terminally protected amino acid (e.g., Boc-Ala-OH) to the neutralized H-Ser(tBu)-OMe.
Materials:
-
Solution of H-Ser(tBu)-OMe from Protocol 1
-
Boc-Ala-OH (1.05 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) (1.2 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To the solution of H-Ser(tBu)-OMe from Protocol 1, add Boc-Ala-OH (1.05 equivalents) and HOBt (1.2 equivalents).
-
Stir the mixture until all solids are dissolved.
-
Cool the solution to 0-5 °C.
-
In a separate vessel, dissolve EDC.HCl (1.2 equivalents) in a minimal amount of DMF/DCM (1:1).
-
Slowly add the EDC.HCl solution to the reaction mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic phase sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purify the crude product by flash chromatography or recrystallization.
Visualizations
Signaling Pathway
The synthesis of GLP-1 receptor agonists is a major application for serine-containing peptides. The following diagram illustrates the GLP-1 receptor signaling pathway, which is crucial for glucose homeostasis.
Caption: GLP-1 Receptor Signaling Pathway.
Experimental Workflows
The following diagrams illustrate the logical workflow for the large-scale synthesis of a dipeptide using this compound in solution-phase.
Caption: Solution-Phase Dipeptide Synthesis Workflow.
This second diagram details the logical relationship of the key steps in the process.
Caption: Logical Relationship in Peptide Synthesis.
References
Application Notes and Protocols for the Purification of Peptides Containing Ser(tBu)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the purification of synthetic peptides containing the O-tert-butyl-L-serine (Ser(tBu)) residue. This document outlines the key challenges associated with purifying such peptides, provides detailed experimental protocols for solid-phase peptide synthesis (SPPS) and subsequent purification by high-performance liquid chromatography (HPLC), and presents illustrative data for successful purification strategies.
Introduction to Ser(tBu) in Peptide Synthesis
N-α-Fmoc-O-tert-butyl-L-serine (Fmoc-Ser(tBu)-OH) is a crucial building block in solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu orthogonal protection strategy.[1][2] The tert-butyl (tBu) ether protects the hydroxyl side chain of serine and is stable under the basic conditions used for Fmoc group removal.[2] It is, however, readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage of the peptide from the solid support.[2][3] This orthogonality is fundamental to the synthesis of complex peptide sequences.[2] While the incorporation of Ser(tBu) is generally efficient, the presence of this and other bulky protecting groups can present challenges during the purification of the final peptide.
Challenges in the Purification of Ser(tBu)-Containing Peptides
The purification of synthetic peptides, including those with Ser(tBu), can be complicated by several factors that affect resolution, yield, and purity.
-
Aggregation: Peptides with hydrophobic residues or those prone to forming secondary structures can aggregate, leading to poor solubility and difficulty in purification.[4][5][6] While the steric bulk of protecting groups like Trityl can sometimes disrupt aggregation, tBu groups can occasionally contribute to this issue in longer peptides.[4]
-
Hydrophobicity: The tBu group increases the hydrophobicity of the peptide, which can be advantageous for retention on reversed-phase HPLC columns but may also lead to poor solubility in aqueous buffers.
-
Incomplete Deprotection: Incomplete removal of the tBu or other side-chain protecting groups during the final cleavage step results in impurities that are structurally very similar to the target peptide, making them difficult to separate.[6]
-
Side Reactions: Acid-catalyzed side reactions during cleavage, such as N -> O acyl shifts in serine-containing peptides, can generate impurities.[2] The use of scavengers in the cleavage cocktail is crucial to minimize the formation of byproducts from reactive tBu cations.[7]
-
Resolution at Preparative Scale: Achieving the same high resolution seen in analytical UHPLC at the preparative scale is a significant challenge in the peptide industry.[8] This often means that impurities detected analytically are difficult to remove economically at a larger scale.[8]
Experimental Workflow and Methodologies
The overall process for obtaining a pure Ser(tBu)-containing peptide involves synthesis, cleavage and deprotection, and finally, purification.
Caption: Workflow for Synthesis and Purification of Ser(tBu) Peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Ser(tBu)-Containing Peptide
This protocol is based on the Fmoc/tBu strategy for manual synthesis.[2][5]
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (including Fmoc-Ser(tBu)-OH)
-
Coupling reagents (e.g., HBTU, HATU, DIC) and base (e.g., DIEA)
-
Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[2]
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes).[5]
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine.[5]
-
Amino Acid Coupling (for Fmoc-Ser(tBu)-OH):
-
In a separate vial, pre-activate Fmoc-Ser(tBu)-OH (3-5 equivalents) with a coupling reagent (e.g., HBTU) and a base (e.g., DIEA) in DMF for 1-2 minutes.[2]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.[2]
-
Perform a Kaiser test to confirm reaction completion.[2] If the test is positive, a second coupling may be required.[2]
-
-
Washing: Wash the resin with DMF and DCM.[5]
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.[2]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[2]
-
Filter to separate the resin and collect the filtrate containing the cleaved peptide.[2]
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[2]
-
Recovery: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet.[2]
Protocol 2: Reversed-Phase HPLC Purification
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying synthetic peptides.[9]
Materials:
-
Crude synthetic peptide
-
Buffer A: 0.1% TFA in HPLC-grade water
-
Buffer B: 0.1% TFA in acetonitrile (B52724) (ACN)
-
RP-HPLC system with a preparative C8 or C18 column
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Buffer A or a solvent in which it is soluble (e.g., a small amount of ACN or DMSO can be used if necessary, then diluted with Buffer A).
-
Analytical HPLC: Perform an analytical run using a shallow gradient (e.g., 5-65% Buffer B over 60 minutes) to determine the retention time of the target peptide and the impurity profile.
-
Preparative HPLC Method Development:
-
Based on the analytical run, design a preparative gradient. The gradient should be shallow around the elution time of the target peptide to maximize resolution from closely eluting impurities.
-
A common starting point is a linear gradient from a low percentage of Buffer B to a higher percentage, ensuring the target peptide elutes well within the gradient.
-
-
Purification Run:
-
Equilibrate the preparative column with the starting percentage of Buffer B.
-
Inject the dissolved crude peptide onto the column.
-
Run the preparative gradient and collect fractions throughout the chromatogram, paying close attention to the peak corresponding to the target peptide.[10]
-
-
Fraction Analysis: Analyze the collected fractions using analytical HPLC and mass spectrometry to identify those containing the pure peptide.[10]
-
Pooling and Lyophilization: Combine the fractions that meet the desired purity level. Freeze the pooled solution and lyophilize to obtain the purified peptide as a fluffy white powder.
Data Presentation: Illustrative Purification Data
The following tables summarize typical data obtained during the purification of synthetic peptides. The specific values can vary significantly based on the peptide sequence, length, and synthesis efficiency.
Table 1: Crude vs. Purified Peptide Purity
| Peptide Stage | Purity (%) by Analytical HPLC | Comments |
| Crude Peptide | 50 - 75% | Purity is highly dependent on the success of the synthesis. |
| After Prep-HPLC | > 95% | Target purity for most research applications. |
| After Prep-HPLC | > 98% | Target purity for therapeutic or clinical applications. |
Table 2: HPLC Purification Parameters and Yield
| Parameter | Example Value |
| Column Type | Preparative C18, 10 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20-50% B over 45 minutes |
| Crude Load | 150 mg |
| Purification Yield | 30 - 50% |
Note: Yield is calculated as (mass of pure peptide / mass of crude peptide) x 100%. This can be influenced by both the purity of the crude material and the efficiency of the chromatographic separation.
Alternative and Orthogonal Purification Strategies
While RP-HPLC is the standard, other techniques can be employed, especially for challenging purifications.
References
- 1. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. agilent.com [agilent.com]
- 10. protocols.io [protocols.io]
Application Notes and Protocols: Analytical Methods for Peptides Containing H-Ser(tBu)-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis, the use of protected amino acids is crucial for achieving the desired sequence and preventing unwanted side reactions. H-Ser(tBu)-OMe.HCl, or O-tert-butyl-L-serine methyl ester hydrochloride, is a commonly used serine derivative where the hydroxyl group is protected by a tert-butyl group and the carboxyl group is protected as a methyl ester. This protection strategy is vital during solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1][2][3][4] Accurate and robust analytical methods are essential to monitor the incorporation of this compound into a peptide sequence, assess the purity of the synthetic peptide, and characterize the final product after deprotection.
These application notes provide an overview of the key analytical techniques and detailed protocols for the analysis of peptides containing the this compound moiety. The primary methods covered are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Presentation
Table 1: Typical HPLC Gradients for Analysis of Peptides with Ser(tBu)
| Time (minutes) | % Solvent A (0.1% TFA in Water) | % Solvent B (0.1% TFA in Acetonitrile) | Flow Rate (mL/min) |
| 0 | 95 | 5 | 1.0 |
| 5 | 95 | 5 | 1.0 |
| 35 | 45 | 55 | 1.0 |
| 40 | 5 | 95 | 1.0 |
| 45 | 5 | 95 | 1.0 |
| 50 | 95 | 5 | 1.0 |
Table 2: Expected Mass-to-Charge (m/z) Shifts Upon Incorporation and Deprotection of this compound
| Modification | Chemical Formula Change | Mass Change (Da) | Typical Mass Spectrometry Observation |
| Incorporation of Ser(tBu) | + C₇H₁₃NO₂ | +143.18 | Increase in peptide mass by 143.18 Da |
| Deprotection of tert-butyl group | - C₄H₈ | -56.11 | Decrease in peptide mass by 56.11 Da |
| Hydrolysis of methyl ester | - CH₂ | -14.03 | Decrease in peptide mass by 14.03 Da (if not cleaved during synthesis) |
| Complete Deprotection (Ser(tBu)-OMe to Ser) | - C₅H₁₀O | -86.13 | Decrease in peptide mass by 86.13 Da |
Experimental Protocols
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
This protocol outlines the analysis of a crude synthetic peptide containing a Ser(tBu) residue to assess its purity.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[5]
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water[1]
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile[1]
-
Peptide sample dissolved in Solvent A or a compatible solvent
Procedure:
-
Sample Preparation: Dissolve the crude peptide in Solvent A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
HPLC Method Setup:
-
Set the column temperature to 25°C.
-
Set the UV detection wavelength to 220 nm and 280 nm.
-
Equilibrate the column with 95% Solvent A and 5% Solvent B for at least 15 minutes at a flow rate of 1.0 mL/min.
-
-
Injection and Elution:
-
Inject 10-20 µL of the prepared peptide sample.
-
Run a linear gradient as described in Table 1.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
The purity of the peptide is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
The presence of the bulky and hydrophobic tert-butyl group on the serine residue will typically increase the retention time of the peptide compared to its unprotected counterpart.
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
This protocol is used to confirm the molecular weight of the peptide containing the Ser(tBu) residue.
Materials:
-
LC-MS system (e.g., coupled to an electrospray ionization - ESI source)[1]
-
C18 reversed-phase column suitable for MS analysis
-
Solvent A: 0.1% Formic acid in water (Formic acid is preferred over TFA for better MS signal)[1]
-
Solvent B: 0.1% Formic acid in acetonitrile
-
Peptide sample
Procedure:
-
Sample Preparation: Prepare the peptide sample as described in Protocol 1, using the formic acid-based solvents.
-
LC-MS Method Setup:
-
Use a similar gradient to the one in Table 1, adjusting for the different solvent system if necessary.
-
Set the mass spectrometer to acquire data in positive ion mode over a relevant m/z range for the expected peptide mass.
-
-
Injection and Analysis:
-
Inject the sample.
-
As the peptide elutes from the column, it will be ionized and its mass-to-charge ratio (m/z) will be determined.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to determine the molecular weight of the peptide.
-
Compare the observed molecular weight with the theoretical molecular weight of the peptide containing the Ser(tBu) residue (refer to Table 2 for mass calculations). This confirms the successful incorporation of the protected amino acid.
-
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
NMR spectroscopy can provide detailed structural information and confirm the presence of the tert-butyl group.[6][7]
Materials:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD-d4)[8]
-
Purified peptide sample
Procedure:
-
Sample Preparation: Dissolve 1-5 mg of the purified peptide in 0.5 mL of the chosen deuterated solvent.
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum.
-
For more detailed analysis, acquire 2D NMR spectra such as COSY and TOCSY to aid in residue assignment.
-
-
Data Analysis:
-
In the ¹H NMR spectrum, the nine protons of the tert-butyl group will give a characteristic sharp singlet peak in the aliphatic region, typically around 1.2-1.4 ppm.[8]
-
The presence and integration of this peak corresponding to nine protons provide strong evidence for the intact Ser(tBu) residue.
-
The chemical shifts of the alpha and beta protons of the serine residue will also be affected by the tert-butyl group.
-
Visualizations
Experimental Workflow for Peptide Analysis
Caption: Workflow for the synthesis and analysis of peptides containing this compound.
Logical Relationship of Analytical Data
Caption: Interrelation of analytical data for comprehensive peptide characterization.
References
- 1. agilent.com [agilent.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. api.dspace.spbu.ru [api.dspace.spbu.ru]
- 5. hplc.eu [hplc.eu]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 8. scienceopen.com [scienceopen.com]
Revolutionizing Phosphoproteomics: A Guide to Phosphopeptide Synthesis
Abstract
The synthesis of phosphopeptides is a critical enabling technology for advancements in signal transduction research, drug discovery, and diagnostics. Phosphorylation is a key post-translational modification that governs a vast array of cellular processes. Access to synthetic phosphopeptides with defined phosphorylation sites is essential for elucidating the roles of protein kinases and phosphatases, developing kinase inhibitors, and creating tools for immunological and proteomic studies. This application note provides detailed protocols and technical guidance for the two primary strategies for solid-phase phosphopeptide synthesis: the "building block" approach and the "global phosphorylation" method. While various protected serine derivatives are available, this document will clarify their specific applications and limitations, with a focus on robust and reproducible synthesis of high-purity phosphopeptides.
Introduction
Protein phosphorylation, predominantly on serine, threonine, and tyrosine residues, is a fundamental mechanism of cellular regulation. The transient nature of protein phosphorylation and the low abundance of many phosphoproteins in vivo make their study challenging. Synthetic phosphopeptides offer a powerful solution by providing homogenous, well-defined tools for a variety of applications, including:
-
Kinase and phosphatase substrate specificity studies: Determining the consensus sequences for protein kinases and phosphatases.
-
Antibody production: Generating phospho-specific antibodies for use in Western blotting, immunoprecipitation, and immunohistochemistry.
-
Drug discovery: Screening for inhibitors of protein kinases and developing peptide-based therapeutics.
-
Signal transduction research: Investigating the role of phosphorylation in protein-protein interactions and cellular signaling pathways.
The two main strategies for solid-phase synthesis of phosphopeptides are the direct incorporation of a protected phosphoamino acid ("building block" approach) and the phosphorylation of a side-chain protected amino acid after its incorporation into the peptide sequence ("global phosphorylation" approach). The choice of strategy depends on the specific peptide sequence, the desired purity, and the available synthetic chemistry resources.
The "Building Block" Approach: The Gold Standard for Phosphopeptide Synthesis
The "building block" approach is the most common and generally most reliable method for synthesizing phosphopeptides. This strategy involves the use of Fmoc-protected amino acid derivatives that already contain a protected phosphate (B84403) group on their side chain. For the synthesis of phosphoserine-containing peptides, the reagent of choice is Fmoc-Ser(PO(OBzl)OH)-OH .
The monobenzyl protection of the phosphate group is crucial as it minimizes the risk of β-elimination, a significant side reaction that can occur with fully protected phosphate triesters during the piperidine-mediated Fmoc deprotection step.[1] This side reaction leads to the formation of a dehydroalanine (B155165) residue, an undesirable impurity that can be difficult to remove during purification.[1]
Experimental Protocol: Solid-Phase Synthesis of a Model Phosphopeptide using Fmoc-Ser(PO(OBzl)OH)-OH
This protocol describes the manual solid-phase synthesis of a model phosphopeptide, Ac-Gly-Ala-pSer-Phe-Gly-NH₂, on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-Gly-OH
-
Fmoc-Ala-OH
-
Fmoc-Ser(PO(OBzl)OH)-OH
-
Fmoc-Phe-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic anhydride (B1165640)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diethyl ether
Instrumentation:
-
Peptide synthesis vessel
-
Shaker
-
HPLC system for purification and analysis
-
Mass spectrometer for characterization
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Fmoc-Gly-OH):
-
Dissolve Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling.
-
Wash the resin with DMF and DCM.
-
-
Subsequent Amino Acid Couplings (Fmoc-Phe-OH, Fmoc-Ser(PO(OBzl)OH)-OH, Fmoc-Ala-OH, Fmoc-Gly-OH): Repeat the Fmoc deprotection and coupling steps for each amino acid in the sequence. For the coupling of Fmoc-Ser(PO(OBzl)OH)-OH, it is recommended to use a higher excess of reagents (e.g., 5 eq.) and a longer coupling time (e.g., 4 hours) to ensure complete reaction due to potential steric hindrance.
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes to cap the N-terminus. Wash the resin with DMF and DCM.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).
-
Purify the peptide by reverse-phase HPLC.
-
Analyze the purified peptide by mass spectrometry to confirm its identity.
-
Quantitative Data Summary
| Step | Parameter | Value |
| Resin Loading | Initial Loading | 0.5 mmol/g |
| Amino Acid Coupling | Equivalents (Standard AA) | 3 eq. |
| Equivalents (pSer) | 5 eq. | |
| Coupling Time (Standard AA) | 2 hours | |
| Coupling Time (pSer) | 4 hours | |
| Cleavage Cocktail | Composition | TFA/TIS/H₂O (95:2.5:2.5) |
| Cleavage Time | Duration | 2 hours |
| Crude Peptide Yield | Expected Range | 60-80% |
| Purified Peptide Yield | Expected Range | 20-40% |
The "Global Phosphorylation" Approach: An Alternative Strategy
The "global phosphorylation" strategy involves the synthesis of the full-length peptide with a serine residue protected with a group that can be selectively removed on the solid support. Following selective deprotection, the free hydroxyl group of the serine is then phosphorylated. This approach can be advantageous when the protected phosphoamino acid building block is unavailable or when multiple serine/threonine residues need to be phosphorylated simultaneously.
A key requirement for this strategy is an orthogonal protecting group on the serine side chain that can be removed without affecting other protecting groups or the peptide-resin linkage. While the tert-butyl group of H-Ser(tBu)-OMe.HCl is commonly used for protecting the serine hydroxyl group in standard peptide synthesis, it is not ideal for the global phosphorylation approach. The tBu group is typically removed under strong acidic conditions (e.g., TFA), which would also cleave the peptide from the resin.
A more suitable protecting group for this strategy is the trityl (Trt) group. The Trt group can be selectively removed under mild acidic conditions (e.g., 1-5% TFA in DCM), leaving the rest of the peptide and its protecting groups intact.
Experimental Protocol: Global Phosphorylation of a Resin-Bound Peptide
This protocol outlines the on-resin phosphorylation of a serine residue previously incorporated as Fmoc-Ser(Trt)-OH.
Materials:
-
Peptide-resin containing a Ser(Trt) residue
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Di-tert-butyl N,N-diethylphosphoramidite
-
1H-Tetrazole
-
tert-Butyl hydroperoxide (tBuOOH)
-
N,N-Dimethylformamide (DMF)
Protocol:
-
Selective Deprotection of the Trityl Group: Treat the peptide-resin with a solution of 2% TFA in DCM for 1 hour. Wash the resin thoroughly with DCM and DMF.
-
Phosphitylation:
-
Swell the resin in anhydrous DMF.
-
Add a solution of di-tert-butyl N,N-diethylphosphoramidite (5 eq.) and 1H-tetrazole (10 eq.) in anhydrous DMF.
-
Shake the reaction mixture for 2 hours at room temperature.
-
Wash the resin with DMF.
-
-
Oxidation:
-
Treat the resin with a solution of tBuOOH (10 eq.) in DMF for 1 hour.
-
Wash the resin with DMF and DCM.
-
-
Final Cleavage and Deprotection: Proceed with the standard cleavage and deprotection protocol as described in the "building block" approach to release the phosphorylated peptide from the resin.
Quantitative Data Summary
| Step | Parameter | Value |
| Trityl Deprotection | TFA Concentration | 2% in DCM |
| Deprotection Time | 1 hour | |
| Phosphitylation Reagent | Phosphoramidite | Di-tert-butyl N,N-diethylphosphoramidite |
| Equivalents | 5 eq. | |
| Activator | 1H-Tetrazole (10 eq.) | |
| Reaction Time | 2 hours | |
| Oxidation Reagent | Oxidant | tert-Butyl hydroperoxide (tBuOOH) |
| Equivalents | 10 eq. | |
| Reaction Time | 1 hour |
Visualizing the Synthetic Workflows
To aid in understanding the described methodologies, the following diagrams illustrate the key steps in both the "building block" and "global phosphorylation" approaches.
Caption: Workflow for the "Building Block" approach to phosphopeptide synthesis.
Caption: Workflow for the "Global Phosphorylation" approach.
Signaling Pathways Involving Protein Phosphorylation
The synthesized phosphopeptides can be utilized to study a multitude of signaling pathways. For instance, the MAPK/ERK pathway is a classic example of a signaling cascade heavily reliant on protein phosphorylation.
Caption: Simplified MAPK/ERK signaling pathway highlighting key phosphorylation events.
Conclusion
The synthesis of phosphopeptides is an indispensable tool for modern biological research and drug development. The "building block" approach using Fmoc-Ser(PO(OBzl)OH)-OH offers a robust and reliable method for the routine synthesis of phosphoserine-containing peptides. While the "global phosphorylation" strategy provides a viable alternative, careful consideration of the orthogonal protecting group strategy is paramount. The protocols and data presented herein provide a comprehensive guide for researchers and scientists to successfully synthesize high-purity phosphopeptides for their specific research needs. The availability of these synthetic tools will continue to drive new discoveries in the complex and dynamic field of protein phosphorylation.
References
Application Notes and Protocols for the Incorporation of Serine Derivatives in Glycopeptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycopeptides, peptides bearing covalently attached carbohydrate moieties, are critical molecules in numerous biological processes, including cell recognition, signaling, and immune responses.[1] Their synthesis is a key focus in drug development and glycobiology research. The most prevalent method for their chemical synthesis is Solid-Phase Peptide Synthesis (SPPS) utilizing the Fluorenylmethoxycarbonyl (Fmoc) orthogonal protection strategy.[2][3]
This document provides detailed protocols and application notes on the synthesis of O-linked glycopeptides, with a specific focus on the role and use of serine derivatives. It will clarify the distinct functions of side-chain protected serine, such as that derived from H-Ser(tBu)-OMe.HCl, versus glycosylated serine building blocks, which are essential for forming the glycopeptide linkage.
The Role of Serine Protecting Groups in Glycopeptide Synthesis
In Fmoc-based SPPS, amino acid side chains require protection to prevent unwanted reactions during peptide elongation. The tert-butyl (tBu) group is a common acid-labile protecting group for the hydroxyl side chain of serine.[2][4] The starting material, This compound , is a serine derivative where the hydroxyl group is protected by a tBu ether, the C-terminus is a methyl ester, and the N-terminus is a free amine (as a hydrochloride salt).[5]
A critical point for glycopeptide synthesis is that the tBu group on the serine hydroxyl prevents glycosylation . The formation of an O-linked glycopeptide requires a free hydroxyl group to react with an activated sugar donor. Therefore, a tBu-protected serine derivative is used to incorporate a non-glycosylated serine residue into a peptide chain.
The standard and most effective method for synthesizing O-linked glycopeptides is the "building block" approach .[3][6] This involves pre-synthesizing a glycosylated amino acid (e.g., Fmoc-Ser(glycan)-OH) and then incorporating it into the peptide chain during SPPS.
This guide will detail the building block strategy, outlining how to synthesize the necessary glycosylated serine building block and incorporate it, alongside standard protected amino acids like Fmoc-Ser(tBu)-OH, into a target glycopeptide.
Experimental Protocols
Part A: Synthesis of the Glycosylated Serine Building Block (Fmoc-Ser(Ac₃-α-D-GalNAc)-OH)
This protocol describes the synthesis of a common Tn antigen building block. The synthesis of other glycosylated amino acids follows similar principles.[7]
Objective: To prepare an Fmoc-protected, glycosylated serine amino acid ready for use in SPPS.
Materials:
-
Fmoc-Ser-OH
-
Benzyl bromide (BnBr)
-
Cesium carbonate (Cs₂CO₃)
-
Peracetylated GalNAc donor (e.g., 2-azido-2-deoxy-3,4,6-tri-O-acetyl-α-D-galactopyranosyl chloride)
-
Silver triflate (AgOTf)
-
Palladium on carbon (Pd/C)
-
Hydrogen (H₂) gas
-
Solvents: DMF, DCM, MeOH, EtOAc
-
Standard glassware and purification apparatus (silica gel chromatography)
Procedure:
-
C-Terminus Protection:
-
Dissolve Fmoc-Ser-OH in DMF.
-
Add Cs₂CO₃ (1.5 eq.) and stir for 30 minutes.
-
Add Benzyl bromide (1.2 eq.) and stir at room temperature overnight.
-
Work up the reaction by adding water and extracting with EtOAc. Purify by silica (B1680970) gel chromatography to yield Fmoc-Ser-OBn .
-
-
Glycosylation:
-
Dissolve Fmoc-Ser-OBn (1 eq.) and the peracetylated sugar donor (1.5 eq.) in anhydrous DCM.
-
Cool the mixture to -20°C.
-
Add silver triflate (AgOTf) (2.0 eq.) and stir in the dark, allowing the reaction to warm slowly to room temperature.
-
Monitor reaction progress by TLC. Upon completion, quench with saturated NaHCO₃ solution.
-
Extract with DCM, dry over Na₂SO₄, and concentrate. Purify by silica gel chromatography to yield the protected glycoamino acid ester, Fmoc-Ser(Ac₃-α-D-GalNAc)-OBn .
-
-
C-Terminus Deprotection (Hydrogenolysis):
-
Dissolve the purified product in MeOH.
-
Add 10% Pd/C catalyst.
-
Purge the flask with H₂ gas and stir under an H₂ atmosphere (balloon) for 4-6 hours.
-
Filter the reaction through Celite to remove the catalyst and concentrate the filtrate.
-
The resulting product is the desired building block: Fmoc-Ser(Ac₃-α-D-GalNAc)-OH .
-
Part B: Solid-Phase Glycopeptide Synthesis (SPPS)
This protocol outlines the incorporation of the synthesized building block into a peptide sequence on a solid support.
Objective: To assemble a glycopeptide chain using automated or manual SPPS.
Materials:
-
Rink Amide resin (or other suitable resin for C-terminal amide)
-
Fmoc-protected amino acids (including the synthesized Fmoc-Ser(glycan)-OH and Fmoc-Ser(tBu)-OH for non-glycosylated serines)
-
Coupling reagents: HBTU, HATU, or HCTU
-
Base: Diisopropylethylamine (DIPEA) or Collidine[8]
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: DMF, DCM
-
SPPS reaction vessel or automated peptide synthesizer
Procedure (Single Coupling Cycle):
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat with a second 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 eq.) by dissolving it in DMF with the coupling reagent (e.g., HBTU, 3-5 eq.) and base (e.g., DIPEA, 6-10 eq.) for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours. For sterically hindered couplings, such as with glycosylated amino acids, longer coupling times or double coupling may be necessary.[9][10]
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Repeat: Return to Step 2 for the next amino acid in the sequence.
Part C: Final Cleavage and Deprotection
Objective: To cleave the glycopeptide from the resin and remove acid-labile side-chain protecting groups (e.g., tBu).
Materials:
-
Cleavage Cocktail: Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5 v/v) or similar.
-
Note: The exact composition depends on the amino acids present in the sequence.
-
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the cold cleavage cocktail to the resin and incubate at room temperature for 2-3 hours with occasional swirling.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation.
-
Wash the pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the glycopeptide using reverse-phase HPLC.
Data Presentation
Table 1: Reagents for Fmoc-SPPS of Glycopeptides
| Step | Reagent | Concentration / Molar Excess | Typical Time |
| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) | 5 min + 15 min |
| Amino Acid Activation | Fmoc-AA / Coupling Reagent / Base | 1 : 0.95 : 2 (equivalents) | 5-10 min |
| Coupling (Standard AA) | Activated Fmoc-AA solution | 3-5 equivalents over resin | 45-90 min |
| Coupling (Glyco-AA) | Activated Fmoc-Glyco-AA solution | 3-5 equivalents over resin | 2-4 hours |
| Final Cleavage | Reagent K (TFA-based cocktail) | ~10 mL per 100 mg resin | 2-3 hours |
Table 2: Comparison of Serine Building Blocks
| Building Block | Structure | Primary Use in Glycopeptide Synthesis | Key Characteristics |
| Fmoc-Ser(tBu)-OH | Fmoc-NH-CH(CH₂-O-tBu)-COOH | Incorporation of non-glycosylated serine residues.[2][11] | tBu group prevents side reactions; stable to base (piperidine), cleaved by acid (TFA).[2] |
| Fmoc-Ser(glycan)-OH | Fmoc-NH-CH(CH₂-O-Sugar)-COOH | Incorporation of the glycosylated serine residue.[3] | Glycosidic bond must be stable to SPPS conditions; sugar hydroxyls are typically acetylated. |
Visualizations
Caption: Overall workflow for the building block strategy in glycopeptide synthesis.
Caption: A single iterative cycle in Fmoc solid-phase peptide synthesis (SPPS).
Caption: Orthogonal protection scheme for Fmoc-SPPS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of glycopeptides and glycopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic chemistry - Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. flore.unifi.it [flore.unifi.it]
- 7. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: H-Ser(tBu)-OMe.HCl Coupling Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with H-Ser(tBu)-OMe.HCl in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low coupling efficiency with this compound?
Low coupling efficiency with this compound is often attributed to steric hindrance. The bulky tert-butyl (tBu) protecting group on the serine side chain, combined with the methyl ester (OMe) on the C-terminus, can physically obstruct the approach of the incoming activated amino acid, slowing down the rate of peptide bond formation. This is a common challenge with sterically hindered amino acids.
Q2: What are the initial troubleshooting steps I should take?
First, confirm the quality and purity of your this compound and other reagents. Ensure that your solvents are anhydrous, as water can hydrolyze the activated amino acid. Next, verify that your deprotection step was complete by performing a qualitative test, such as the Kaiser test, to ensure the presence of a free primary amine on the resin before coupling. An incomplete deprotection will result in failed coupling.
Q3: Can the choice of coupling reagent significantly impact the efficiency?
Absolutely. Standard carbodiimide (B86325) reagents like DCC or DIC alone are often inefficient for coupling sterically hindered amino acids. More potent activating reagents are highly recommended to overcome the steric barrier.
Q4: What are the most effective coupling reagents for this compound?
For challenging couplings involving sterically hindered residues like this compound, uronium/aminium salts such as HATU, HBTU, and COMU are generally more effective.[1] HATU is often considered superior due to the formation of a highly reactive OAt-ester intermediate.[2] COMU is also an excellent choice, offering comparable reactivity to HATU with the added benefit of being a safer, non-explosive alternative to benzotriazole-based reagents.[3][4]
Q5: Are there any specific side reactions I should be aware of when using this compound?
Yes, several side reactions can occur:
-
O-Acylation: The hydroxyl group of serine can be acylated by the activated incoming amino acid, leading to the formation of a depsipeptide (an ester linkage instead of an amide bond). This is more likely with highly reactive coupling reagents. The tBu protecting group is designed to prevent this, but its integrity is crucial.[5]
-
β-Elimination: Under basic conditions, the serine side chain can undergo β-elimination to form a dehydroalanine (B155165) residue.[6]
-
Racemization: The chiral center of the amino acid can epimerize during activation. This risk is higher with stronger bases and longer activation times. The addition of additives like HOBt or Oxyma can help suppress racemization.[5]
-
Guanidinylation: If using uronium/aminium coupling reagents in excess, they can react with the unprotected N-terminal amine of the peptide-resin, forming a guanidine (B92328) moiety that terminates the peptide chain.[5]
Troubleshooting Guide
Issue: Incomplete Coupling Confirmed by Positive Kaiser Test
A positive Kaiser test (blue/purple beads) after the coupling step indicates the presence of unreacted primary amines, signifying a failed or incomplete reaction.
Troubleshooting Workflow:
Troubleshooting workflow for incomplete coupling.
Detailed Steps:
-
Switch to a More Potent Coupling Reagent: If you are using a standard carbodiimide reagent like DIC, switch to a more powerful uronium/aminium or phosphonium (B103445) salt. HATU, HCTU, and COMU are highly recommended for sterically hindered amino acids.[1][7]
-
Perform a Double Coupling: Repeat the coupling step with a fresh solution of the activated amino acid and coupling reagents. This is a common and effective method to drive the reaction to completion.
-
Optimize Reaction Conditions:
-
Increase Equivalents and Time: Use a higher excess of the protected amino acid and coupling reagent (e.g., 2-4 equivalents) and extend the reaction time.
-
Elevate the Temperature: Gently increasing the reaction temperature to 30-50°C can improve the reaction rate. However, be cautious as higher temperatures can increase the risk of racemization.[5]
-
-
Utilize Microwave-Assisted SPPS: Microwave energy can significantly accelerate coupling reactions, especially for difficult sequences and sterically hindered amino acids, driving them to completion more efficiently.[8]
-
Cap Unreacted Amines: If a small fraction of amines remains unreacted after troubleshooting, it is advisable to cap them to prevent the formation of deletion sequences. This is typically done using acetic anhydride.
Data Presentation
Table 1: Qualitative Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Reagent Family | Examples | Strengths for Hindered Couplings | Considerations |
| Carbodiimides | DCC, DIC | Generally low efficiency for hindered residues. Often used with additives. | Byproduct of DCC (DCU) is poorly soluble.[4] |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Highly efficient with fast reaction rates. HATU and COMU are particularly effective.[4] | Benzotriazole-based reagents (HBTU, HATU) are potentially explosive. COMU is a safer alternative.[3][7] |
| Phosphonium Salts | PyBOP, PyAOP | Very effective, especially for preventing racemization. PyAOP is excellent for N-methylated amino acids.[4] | Can be more expensive than aminium/uronium salts. |
Table 2: Purity Comparison of HATU vs. HBTU for a "Difficult" Sequence
| Coupling Reagent | Crude Purity of ACP (65-74) | Key Takeaway |
| HATU | Higher Purity (fewer deletion products) | Demonstrates superior efficiency in synthesizing challenging sequences.[2] |
| HBTU | Lower Purity (more deletion products) | Still effective, but may be less efficient than HATU for difficult couplings.[2] |
Note: The acyl carrier protein (ACP) fragment (65-74) is a standard benchmark for evaluating coupling reagent performance due to its difficult sequence.
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.
Materials:
-
Resin with N-terminal deprotected amino acid
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes with gentle agitation.
-
Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to ensure complete Fmoc removal. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture. Note: An extra equivalent of base is needed to neutralize the HCl salt of the amino acid.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling (a negative result, i.e., yellow beads, is desired). If the test is positive, consider a second coupling (repeat steps 3-5).
Workflow for a Single Amino Acid Coupling Cycle in SPPS:
Generalized workflow for a single amino acid coupling cycle in SPPS.
Protocol 2: Cleavage of the Peptide from the Resin
Materials:
-
Dried peptide-resin
-
Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)
-
Cold diethyl ether
Procedure:
-
After the final coupling and deprotection, wash the peptide-resin with Dichloromethane (DCM) and dry it under vacuum.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the components of the coupling reaction and the desired outcome, highlighting the role of the coupling reagent in overcoming the steric hindrance of this compound.
Logical relationship of components in the coupling reaction.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
Technical Support Center: H-Ser(tBu)-OMe.HCl in Peptide Synthesis
Welcome to the technical support center for H-Ser(tBu)-OMe.HCl. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common side reactions encountered during the use of this versatile amino acid derivative in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with the use of this compound in peptide synthesis?
A1: The primary side reactions involving this compound and its subsequent incorporation into a peptide chain include:
-
Diketopiperazine (DKP) Formation: This is particularly prevalent when a serine residue is at or near the N-terminus of a dipeptide ester, leading to cyclization and chain termination.[1][2]
-
Racemization: The chiral center of serine is susceptible to epimerization under both basic and acidic conditions, which can be exacerbated by certain coupling reagents and reaction conditions.[1][3][4][5]
-
Side Reactions from Tert-Butyl Cation: During the final cleavage of the tert-butyl (tBu) protecting group with strong acids like trifluoroacetic acid (TFA), the resulting tert-butyl cation is a reactive electrophile.[6][7] This cation can lead to the unwanted alkylation of nucleophilic side chains, particularly those of tryptophan, methionine, tyrosine, and cysteine.[6]
-
N-O Acyl Shift: In the presence of strong acids, peptides containing serine can undergo an intramolecular acyl migration from the nitrogen to the oxygen of the hydroxyl group, forming an ester linkage. This reaction is reversible with base treatment.[1]
-
β-Elimination: The hydroxyl group of serine can be susceptible to elimination reactions, especially if activated, leading to the formation of dehydroalanine. The use of the tBu protecting group generally minimizes this side reaction during chain elongation.[7]
Q2: How can I minimize diketopiperazine formation when working with serine-containing dipeptides?
A2: Diketopiperazine formation is a significant issue at the dipeptide stage.[1] To mitigate this, consider the following strategies:
-
Choice of Resin: For solid-phase peptide synthesis (SPPS), using a sterically hindered resin, such as a 2-chlorotrityl chloride resin, can inhibit the formation of diketopiperazines.[1]
-
Coupling Strategy: If synthesizing a dipeptide in solution, it is advisable to couple the third amino acid to the dipeptide as soon as possible to reduce the likelihood of cyclization.
-
Protecting Group Strategy: In some instances, the choice of N-terminal protecting group can influence the rate of diketopiperazine formation.
Q3: What are the best practices to prevent racemization of serine residues during coupling?
A3: Serine is known to be prone to racemization.[4][5] To maintain the stereochemical integrity of the serine residue, the following practices are recommended:
-
Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) to the coupling reaction can suppress racemization by forming an active ester that is less prone to epimerization.[1][8]
-
Choice of Coupling Reagent: Carbodiimide-based coupling reagents like DCC and DIC can increase the risk of racemization.[9] Using phosphonium (B103445) or uronium salt-based coupling reagents (e.g., HBTU, HATU) in combination with an additive is generally preferred.
-
Control of Base: The type and amount of base used during coupling can impact racemization. Use the weakest base necessary and avoid excessive amounts.[10]
Q4: I am observing unexpected masses corresponding to the addition of 56 Da in my final peptide. What is the likely cause and how can I prevent it?
A4: An additional mass of 56 Da is characteristic of the tert-butylation of one of your amino acid residues. This is a common side reaction during the cleavage of the tBu protecting group from serine (and other tBu-protected residues). The highly reactive tert-butyl cation generated during acidolysis can alkylate nucleophilic side chains.[6][7]
Troubleshooting t-Butylation:
-
Use of Scavengers: The most effective way to prevent this is to use a "scavenger cocktail" during cleavage. Scavengers are nucleophilic compounds that trap the tert-butyl cations before they can react with your peptide.[6]
-
Common Scavengers: A standard scavenger cocktail is a mixture of TFA with water, triisopropylsilane (B1312306) (TIS), and sometimes dithiothreitol (B142953) (DTT) if cysteine is present.[6][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Peptide | Diketopiperazine formation at the dipeptide stage. | - Use a sterically hindered resin (e.g., 2-chlorotrityl chloride).[1]- Couple the third amino acid residue promptly after dipeptide formation. |
| Aggregation of the peptide chain on the resin. | - Switch to a different solvent system (e.g., add NMP or DMSO).[1]- Incorporate backbone-protecting groups like Hmb or Dmb.[1] | |
| Presence of Epimeric Impurities | Racemization of the serine residue during coupling. | - Add HOBt or HOAt to the coupling reaction.[1][8]- Use a less racemization-prone coupling reagent (e.g., HATU).- Minimize the amount and strength of the base used.[10] |
| Mass Spectrometry shows +56 Da adducts | t-Butylation of nucleophilic residues (Trp, Met, Tyr, Cys) during cleavage. | - Use a scavenger cocktail during cleavage (e.g., TFA/TIS/H₂O).[6][11]- See the detailed cleavage protocol below. |
| N-O Acyl Shift Detected | Strong acidic conditions during cleavage or purification. | - Treat the peptide with a mild base, such as aqueous ammonia, to reverse the shift.[1] |
Key Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection of a Ser(tBu)-Containing Peptide
This protocol is designed for the removal of the tBu protecting group from serine and other acid-labile protecting groups, as well as cleavage from the resin in SPPS.
Materials:
-
Peptidyl-resin
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water (H₂O) (v/v/v)
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Dichloromethane (DCM) for resin swelling
Procedure:
-
Swell the peptidyl-resin in DCM in a suitable reaction vessel for 20-30 minutes.
-
Drain the DCM from the resin.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.
-
Filter the cleavage mixture to separate the resin from the solution containing the deprotected peptide.
-
Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.
-
Precipitate the crude peptide by slowly adding the TFA solution to a centrifuge tube containing cold diethyl ether or MTBE (approximately 10 times the volume of the TFA solution).[6] A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.
-
Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: General Peptide Coupling to this compound in Solution Phase
This protocol describes a typical coupling reaction using HBTU as the coupling agent.
Materials:
-
N-terminally protected amino acid
-
This compound
-
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-terminally protected amino acid (1.0 eq) and HBTU (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes to activate the amino acid.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the hydrochloride salt.
-
Add the activated amino acid solution to the H-Ser(tBu)-OMe solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and proceed with the appropriate work-up and purification steps.
Visualizing Side Reaction Mechanisms
Caption: Mechanism of Diketopiperazine (DKP) formation from a dipeptide ester.
Caption: Racemization of a serine residue via an enolate intermediate.
Caption: Formation of t-butyl cation and subsequent side reaction with tryptophan.
References
- 1. peptide.com [peptide.com]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. Racemization of Serine Residues Catalyzed by Dihydrogen Phosphate Ion: A Computational Study [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Technical Support Center: Troubleshooting Racemization of Serine During Coupling
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during peptide synthesis, with a specific focus on the racemization of serine residues during coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process in which an optically active compound, such as an L-amino acid, is converted into a mixture of both of its enantiomers (L and D forms). During peptide synthesis, this leads to the incorporation of D-amino acids into the peptide chain, resulting in diastereomeric impurities that can be difficult to separate and can significantly impact the biological activity of the final peptide.
Q2: Why is serine particularly susceptible to racemization during coupling?
A2: Serine, along with other amino acids like cysteine and histidine, is particularly prone to racemization.[1][2][3] The primary mechanism for racemization during peptide bond formation is the formation of a planar oxazolone (B7731731) (or azlactone) intermediate.[1] This occurs when the carboxyl group of the N-protected amino acid is activated by a coupling reagent. The planar structure of the oxazolone allows for the loss of stereochemical integrity at the alpha-carbon. A secondary mechanism is direct enolization, where a strong base abstracts the alpha-proton of the activated amino acid.[1]
Q3: What are the main factors that contribute to the racemization of serine?
A3: Several factors during the coupling step can influence the extent of serine racemization:
-
Choice of Coupling Reagent: Some coupling reagents are more prone to causing racemization than others.[1][4]
-
Type and Concentration of Base: The strength and steric hindrance of the base used can significantly impact the rate of racemization.[2][5]
-
Reaction Temperature: Higher temperatures can accelerate the rate of racemization.[1]
-
Solvent Polarity: The polarity of the solvent can influence the stability of the intermediates that lead to racemization.[1][6]
-
Side-Chain Protecting Group: The nature of the protecting group on the serine hydroxyl group can also play a role.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and resolving issues with serine racemization during your peptide coupling reactions.
Step 1: Evaluate Your Coupling Reagent and Additives
Certain coupling reagents, particularly carbodiimides like DCC and DIC, can lead to significant racemization if used alone.[1]
-
Solution: Always use carbodiimide (B86325) coupling reagents in conjunction with racemization-suppressing additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][7][8] These additives react with the activated amino acid to form an active ester that is less prone to racemization.[8]
-
Optimization: For particularly sensitive couplings involving serine, consider using phosphonium (B103445) (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU) based reagents, which are generally very effective at preventing racemization.[9]
Step 2: Assess the Base Used in the Coupling Reaction
The choice of base is critical, as stronger and less sterically hindered bases can promote racemization.[2][10]
-
Solution: Opt for weaker, more sterically hindered bases. N-methylmorpholine (NMM) and 2,4,6-collidine are generally preferred over diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).[2]
-
Optimization: Use the minimum necessary amount of base. An excess of base can increase the risk of racemization.
Step 3: Control the Reaction Conditions
Higher temperatures and certain solvents can increase the rate of racemization.
-
Solution: Perform the coupling reaction at a lower temperature, for instance, at 0°C, especially when coupling racemization-prone residues like serine.[1]
-
Optimization: If the solubility of your reagents allows, consider using a less polar solvent, as this can help to reduce racemization.[1] Tetrahydrofuran (THF) has been shown to be a good solvent for minimizing side reactions in some cases.[11]
Quantitative Data on Racemization
The extent of racemization is highly dependent on the chosen reaction conditions. The following tables summarize data on the impact of coupling reagents and bases on the racemization of a protected serine residue.
Table 1: Effect of Coupling Reagent on Serine Racemization
Data adapted from a study on a model peptide system and is intended for comparative purposes. The data shows the percentage of the D-isomer formed during the coupling of Fmoc-L-Ser(tBu)-OH to L-Leu-OtBu.
| Coupling Reagent | Base | % D-Isomer Formed (Racemization) |
| DIC / Oxyma | DIPEA | Negligible |
| EDCI / HOBt | DIPEA | Negligible |
| PyBOP | DIPEA | Negligible |
| HBTU / HOBt | DIPEA | Negligible |
| HATU | DIPEA | Negligible |
| HATU | NMM | ~5% |
Source: Nature Communications, 2023[10]
Table 2: Qualitative Comparison of Strategies to Minimize Racemization
| Strategy | Effectiveness | Notes |
| Addition of HOBt/HOAt/Oxyma | High | Commonly used with carbodiimides to suppress oxazolone formation.[1][7] |
| Use of Phosphonium/Uronium Reagents | High | Generally provide fast coupling rates with low racemization.[9] |
| Use of Weaker/Sterically Hindered Base | Moderate to High | Reduces the likelihood of base-catalyzed enolization. |
| Lowering Reaction Temperature | Moderate to High | Reduces the rate of both the desired coupling and racemization.[1] |
| Use of Less Polar Solvents | Moderate | Solvent choice is often limited by reagent solubility and resin swelling.[1] |
Experimental Protocols
Protocol 1: General Procedure for Peptide Coupling with Minimized Racemization
This protocol provides a standard method for coupling an amino acid to the resin while minimizing the risk of racemization.
-
Resin Swelling: Swell the peptide-resin in the chosen solvent (e.g., DMF or THF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Amino Acid Activation:
-
In a separate vessel, dissolve the Fmoc-protected serine (3 equivalents) and the coupling additive (e.g., HOBt or Oxyma, 3 equivalents) in the reaction solvent.
-
Add the coupling reagent (e.g., DIC, 3 equivalents) to the amino acid solution.
-
Allow the pre-activation to proceed for a few minutes at 0°C.
-
-
Coupling: Add the activated amino acid solution to the washed resin.
-
Base Addition: Add the base (e.g., NMM, 6 equivalents) to the reaction mixture.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature, or for an extended period at 0°C for sensitive amino acids.[1]
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[9]
Protocol 2: HPLC Analysis for Racemization Quantification
This protocol outlines a general method for quantifying the level of racemization in a synthetic peptide using High-Performance Liquid Chromatography (HPLC).
-
Peptide Cleavage: Cleave a small sample of the peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS).[9]
-
Sample Preparation: Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and dry the pellet. Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile (B52724)/Water with 0.1% TFA).[9]
-
HPLC Analysis:
-
Inject the sample onto a reversed-phase HPLC column (e.g., C18).
-
Use a gradient of acetonitrile in water with 0.1% TFA as the mobile phase.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Interpretation: The desired L-peptide and the racemized D-diastereomer will often have slightly different retention times, allowing for their separation and quantification by integrating the respective peak areas.
Visualizations
Caption: Mechanism of serine racemization via oxazolone formation.
Caption: Troubleshooting workflow for serine racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chimia.ch [chimia.ch]
- 7. peptide.com [peptide.com]
- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing H-Ser(tBu)-OMe.HCl Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling time and troubleshooting common issues encountered during peptide synthesis using H-Ser(tBu)-OMe.HCl.
Frequently Asked Questions (FAQs)
Q1: What is the typical coupling time for this compound?
A1: The optimal coupling time for this compound is highly dependent on the coupling reagents, solvent, temperature, and the specific carboxylic acid being coupled. Generally, more potent coupling reagents like HATU can achieve complete coupling in as little as 15-45 minutes, while carbodiimide-based methods such as DIC/HOBt may require 1-4 hours.[1] For some reagents like HBTU, coupling reactions can be nearly complete within minutes under optimal conditions.[2]
Q2: My coupling reaction with this compound is slow or incomplete. What are the common causes?
A2: Several factors can contribute to slow or incomplete coupling reactions:
-
Insufficiently active coupling reagent: Standard carbodiimides like DCC or DIC may be too slow for sterically hindered amino acids.
-
Steric hindrance: The bulky tert-butyl (tBu) protecting group on the serine side chain can sterically hinder the approach of the reactants.
-
Inadequate base: The HCl salt of H-Ser(tBu)-OMe must be neutralized for the free amine to be an effective nucleophile. An insufficient amount or a weak base can slow down the reaction.
-
Low temperature: While lower temperatures can reduce side reactions, they also decrease the reaction rate.
-
Suboptimal solvent: The choice of solvent can affect the solubility of reactants and the reaction rate. DMF and DCM are common choices.[1]
Q3: How can I monitor the progress of my coupling reaction?
A3: The progress of the coupling reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A common method is to check for the disappearance of the limiting starting material (either the carboxylic acid or the H-Ser(tBu)-OMe). The ninhydrin (B49086) test can also be used in solid-phase peptide synthesis to detect the presence of unreacted free amines.[1]
Q4: What are the recommended coupling reagents for this compound?
A4: For efficient coupling with this compound, especially when dealing with sterically hindered coupling partners, the use of aminium/uronium or phosphonium (B103445) salt-based reagents is recommended. HATU, HBTU, and COMU are excellent choices that generally provide faster reaction times and higher yields compared to carbodiimides.[1]
Q5: Can I pre-activate my carboxylic acid before adding this compound?
A5: Yes, pre-activation of the carboxylic acid is a common and recommended strategy. This involves reacting the carboxylic acid with the coupling reagent and a base for a short period (e.g., 10-15 minutes) before adding the this compound solution.[1] This allows for the formation of the highly reactive activated ester, which then readily reacts with the amine.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Coupling | 1. Insufficiently potent coupling reagent.2. Steric hindrance.3. Incomplete neutralization of the HCl salt. | 1. Switch to a more powerful coupling reagent such as HATU, HBTU, or COMU.2. Increase the reaction temperature in increments of 5-10°C.3. Consider a "double coupling" by adding a second portion of fresh coupling reagent and activated carboxylic acid.4. Ensure at least one equivalent of a non-nucleophilic base (e.g., DIPEA) is used to neutralize the HCl salt, with additional base for the coupling reaction itself. |
| Racemization | 1. Prolonged activation times.2. High reaction temperatures.3. Use of certain bases. | 1. Minimize the pre-activation time.2. Perform the coupling at 0°C or room temperature.3. Use additives like HOBt or HOAt, which are known to suppress racemization. HATU is particularly effective at minimizing racemization.[2] |
| Side Product Formation | 1. Reaction of the coupling reagent with the amine.2. Decomposition of reagents. | 1. Use a slight excess of the carboxylic acid relative to the coupling reagent.2. Ensure high-quality, dry reagents and solvents are used. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Serine Derivatives
| Coupling Reagent | Typical Coupling Time | Racemization Risk | Notes |
| HATU | 15 - 45 minutes[1] | Very Low[1] | Highly efficient, recommended for sterically hindered couplings.[1] |
| HBTU | 30 - 60 minutes[1] | Low[2] | A reliable and slightly more economical alternative to HATU. |
| COMU | 15 - 45 minutes[1] | Very Low[1] | Offers high reactivity and an improved safety profile.[1] |
| DIC/HOBt | 1 - 4 hours[1] | Low to Moderate | Cost-effective but can be slow for challenging couplings.[1] |
Note: The coupling times are based on data for Boc-Ser(tBu)-OH in solid-phase peptide synthesis and may vary for solution-phase reactions with this compound.
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Coupling of a Carboxylic Acid with this compound using HATU
-
Preparation of Reactants:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
In a separate flask, dissolve this compound (1.1 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq.) in the same anhydrous solvent. Note: One equivalent of base is for the neutralization of the HCl salt, and the rest is for the coupling reaction.
-
-
Activation of the Carboxylic Acid:
-
To the solution of the carboxylic acid, add HATU (1.1 eq.).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the solution of H-Ser(tBu)-OMe and DIPEA to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS every 15-30 minutes until the limiting starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Visualizations
Caption: Chemical reaction pathway for HATU-mediated coupling.
Caption: Troubleshooting workflow for slow coupling reactions.
References
Technical Support Center: Troubleshooting Incomplete Deprotection of Ser(tBu) Residues
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering incomplete deprotection of serine residues protected with a tert-butyl (tBu) group during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of incomplete Ser(tBu) deprotection?
A1: The most common indicator is the detection of a peptide species with an unexpected mass increase of +56 Da in the final crude product by mass spectrometry (LC-MS). This corresponds to the mass of the tert-butyl group. On an HPLC chromatogram, this may appear as a distinct, often more hydrophobic (later eluting), peak alongside the desired product peak.
Q2: What are the common causes of incomplete Ser(tBu) deprotection?
A2: Several factors can contribute to incomplete removal of the t-butyl group from serine residues:
-
Insufficient Trifluoroacetic Acid (TFA) Concentration: The cleavage of the t-butyl ether is an acid-catalyzed reaction. Reduced TFA content in the cleavage cocktail can lead to incomplete deprotection.[1]
-
Inadequate Cleavage Time: The standard 1-2 hour cleavage time may be insufficient for complete deprotection, especially for longer or more complex peptides.[2]
-
Steric Hindrance: The local amino acid sequence around the Ser(tBu) residue can sterically hinder the access of TFA, slowing down the deprotection reaction.
-
Peptide Aggregation: On-resin aggregation can prevent efficient penetration of the cleavage cocktail, leading to incomplete deprotection of residues within the aggregated regions.
-
Suboptimal Scavenger Composition: While scavengers are crucial for preventing side reactions, an inappropriate combination or concentration can indirectly affect the efficiency of the cleavage reaction.
Q3: Can the choice of other protecting groups in my peptide affect Ser(tBu) deprotection?
A3: Yes, the presence of other acid-labile protecting groups can influence the outcome. A high number of t-butyl protected residues (e.g., Asp(OtBu), Glu(OtBu), Tyr(tBu), Thr(tBu), Lys(Boc)) can consume the acid and generate a high concentration of reactive t-butyl cations, potentially leading to side reactions if not properly scavenged.[1][2]
Troubleshooting Guide
This guide provides a systematic approach to resolving issues with incomplete Ser(tBu) deprotection.
Problem: Mass spectrometry analysis of the crude peptide shows a significant peak at [M+56]+.
This indicates that a portion of the peptide still contains the t-butyl protecting group on a serine residue.
Diagram: Troubleshooting Workflow for Incomplete Ser(tBu) Deprotection
Caption: Troubleshooting workflow for incomplete Ser(tBu) deprotection.
Step-by-Step Troubleshooting
-
Review Your Cleavage Protocol:
-
Action: Double-check the composition of your cleavage cocktail and the duration of the cleavage reaction.
-
Rationale: Ensure that the TFA concentration is at least 90-95% and that the cleavage time is appropriate for your peptide's length and complexity.[3] Standard protocols often recommend 1.5 to 4 hours.[4]
-
-
Extend the Cleavage Duration:
-
Action: Increase the cleavage time to 4-6 hours. For particularly long or difficult sequences, a longer duration may be necessary.
-
Rationale: Sluggish deprotection can often be overcome by allowing the reaction to proceed for a longer period.[2]
-
-
Optimize the Cleavage Cocktail:
-
Action: If extending the time is not sufficient, consider modifying your cleavage cocktail. A common and effective cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5 v/v).[2][5] For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of TFA/TIS/water (95:2.5:2.5 v/v) is often sufficient.[2]
-
Rationale: The choice and proportion of scavengers can impact the overall effectiveness of the cleavage. Thioanisole and 1,2-ethanedithiol (B43112) (EDT) are effective scavengers that can also help to improve the deprotection of other protecting groups.
-
-
Implement a Two-Step Cleavage Protocol:
-
Action: For highly resistant cases, a two-step cleavage can be beneficial. First, treat the peptide-resin with a lower concentration of TFA (e.g., 70%) with scavengers for 30 minutes. Then, add neat TFA to bring the final concentration to 80-90% and continue the cleavage for another 150 minutes.[1]
-
Rationale: This method can help to swell the resin and initiate deprotection under milder conditions before applying a stronger acid treatment, which can be more effective for some sequences.[1]
-
Data Presentation
The following table summarizes the effect of different cleavage conditions on a related side reaction, the S-tert-butylation of Cysteine, which is also caused by the tert-butyl cation. While not a direct measure of incomplete Ser(tBu) deprotection, it provides insight into the reactivity of the t-butyl cation under various conditions.
| Cleavage Cocktail Composition (v/v/v) | Temperature (°C) | Time (min) | Total Cys S-tButylation (%) | Reference |
| TFA/TIS/H₂O (95:2.5:2.5) | 25 | 60 | 18.6 | [1] |
| TFA/TIS/H₂O (95:2.5:2.5) | 25 | 30 | 11.1 | [1] |
| TFA/TIS/H₂O (95:2.5:2.5) | 40 | 30 | 18.8 | [1] |
| TFA/TIS/H₂O/DMS (90:2.5:2.5:5) | 25 | 60 | 9-10 | [1] |
| TFA/TFMSA/TIS/H₂O (89:1:2.5:7.5) | 25 | 30 | 29.7 | [1] |
Data adapted from a study on S-tert-butylation of Cysteine, which is indicative of tert-butyl cation activity.
Experimental Protocols
Protocol 1: Standard TFA Cleavage and Deprotection
This protocol is suitable for most routine peptides containing Ser(tBu).
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v)
-
Dichloromethane (DCM)
-
Cold methyl tert-butyl ether (MTBE) or diethyl ether
-
Centrifuge tubes
-
Nitrogen or argon gas supply
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Add the cleavage cocktail (e.g., 2 mL) to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin from the peptide solution.
-
Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold MTBE.
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet twice more with cold MTBE to remove residual scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Optimized Two-Step TFA Cleavage for Difficult Sequences
This protocol is recommended for peptides where incomplete Ser(tBu) deprotection is observed with the standard protocol.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail 1: TFA/TIS/H₂O/Thioanisole/DMS/1% DTT (70:5:5:10:10 v/v/v/v/w)
-
Neat Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Cold methyl tert-butyl ether (MTBE) or diethyl ether
-
Centrifuge tubes
-
Nitrogen or argon gas supply
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add Cleavage Cocktail 1 and agitate for 30 minutes at room temperature.
-
Add neat TFA to the mixture to achieve a final TFA concentration of approximately 80%.
-
Continue to agitate the mixture for an additional 150 minutes at room temperature.[1]
-
Filter the cleavage mixture to separate the resin from the peptide solution.
-
Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold MTBE.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet twice more with cold MTBE.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: HPLC Analysis of Crude Peptide for Incomplete Deprotection
This protocol outlines a general method for analyzing the crude peptide to detect the presence of the tBu-protected species.
Materials:
-
Crude peptide
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample vials
Procedure:
-
Prepare a stock solution of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) at a concentration of 1 mg/mL.
-
Set up the HPLC method with the following parameters:
-
Flow rate: 1.0 mL/min
-
Detection wavelength: 214 nm and 280 nm
-
Column temperature: 30 °C
-
Gradient: A typical gradient would be 5-65% B over 30 minutes. This may need to be optimized based on the hydrophobicity of the peptide.
-
-
Inject 10-20 µL of the peptide solution.
-
Analyze the resulting chromatogram. The peak corresponding to the Ser(tBu)-containing peptide will typically have a longer retention time than the fully deprotected peptide.
-
Confirm the identity of the peaks by collecting fractions and analyzing them by mass spectrometry. The incompletely deprotected peptide will have a mass that is 56 Da higher than the desired product.
References
Technical Support Center: Aggregation Issues with Serine-Rich Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with serine-rich peptides.
Troubleshooting Guides
Issue 1: Peptide is Insoluble or Shows Visible Precipitation During Synthesis or After Cleavage
Question: My serine-rich peptide is showing poor solubility and forming visible aggregates during solid-phase peptide synthesis (SPPS) or immediately after cleavage and purification. What is causing this and how can I fix it?
Answer:
Aggregation during and after SPPS is a common issue, particularly for sequences prone to forming strong intermolecular hydrogen bonds.[1] Serine (Ser) and Threonine (Thr), despite being polar, can contribute to this through intra-chain hydrogen bonding, leading to the formation of secondary structures like β-sheets that drive aggregation.[2][3]
Troubleshooting Workflow:
Here is a systematic approach to troubleshoot and mitigate aggregation:
Caption: Troubleshooting workflow for peptide aggregation.
Detailed Strategies During SPPS:
-
Incorporate Backbone Protection: The most effective strategy is to disrupt the hydrogen bonding network.[2]
-
Pseudoproline Dipeptides: Inserting a pseudoproline dipeptide derived from Ser or Thr every 6-7 residues can effectively break up secondary structures. The native residue is restored during TFA cleavage.[1][2]
-
Hmb/Dmb Groups: Attaching 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups to the backbone nitrogen of key amino acids prevents hydrogen bond formation.[1][2]
-
-
Modify Synthesis Conditions:
-
Solvents: Switch from standard solvents like DMF to N-methylpyrrolidone (NMP) or add DMSO to the mixture to improve solvation.[1]
-
Chaotropic Salts: Add salts like LiCl or KSCN to the coupling mixture to disrupt hydrogen bonds.[1][2]
-
Temperature: Increasing the coupling temperature can help overcome aggregation-related energy barriers.[1]
-
Microwave Synthesis: Microwave energy can significantly improve coupling efficiency for difficult, aggregating sequences.[1]
-
Issue 2: My Purified Serine-Rich Peptide Aggregates Over Time in Solution
Question: My peptide is soluble initially but forms aggregates or fibrils over time, affecting my downstream experiments. How can I improve its long-term stability?
Answer:
Time-dependent aggregation is often a nucleation-dependent process where soluble monomers slowly form oligomeric nuclei that then rapidly grow into larger aggregates.[4] For serine-rich peptides, this can be influenced by factors like concentration, pH, temperature, and the presence of post-translational modifications.
Strategies to Enhance Long-Term Stability:
-
Phosphorylation: The phosphorylation of serine residues introduces negative charges that can significantly suppress aggregation.[5][6] This modification can impair the formation of aggregation-prone oligomers and alter the stability of any aggregates that do form.[5][6] If relevant to your biological system, consider synthesizing a phosphoserine-containing version of your peptide.
-
pH and Buffer Optimization: The net charge of a peptide is highly dependent on pH. Systematically screen different pH values to find one where the peptide has a higher net charge, which can increase electrostatic repulsion between monomers and prevent aggregation.
-
Excipients and Additives:
-
Amino Acids: Adding excipients like Arginine and Glutamic acid can enhance peptide solubility.[7]
-
Sugars: Sugars like trehalose (B1683222) can be used to prevent aggregation during freezing, thawing, or lyophilization.[8]
-
Detergents: Low concentrations of non-denaturing detergents (e.g., Tween-20, CHAPS) can help solubilize hydrophobic patches that may drive aggregation.[7][9]
-
Logical Diagram: The Role of Phosphorylation in Preventing Aggregation
Caption: Phosphorylation introduces negative charges that inhibit oligomer formation.
Frequently Asked Questions (FAQs)
Q1: How can I quantify the aggregation of my serine-rich peptide?
A1: Several biophysical techniques can be used to detect and quantify peptide aggregation. The choice of method depends on the nature of the aggregates (e.g., amorphous vs. fibrillar) and the information required.
| Technique | Principle | Information Provided | Key Considerations |
| Size Exclusion Chromatography (SEC-HPLC) | Separates molecules based on hydrodynamic radius. | Quantifies monomers, oligomers, and large aggregates.[10] | Column pore size must be appropriate for the peptide size. |
| UV-Vis Spectroscopy (Turbidity) | Measures light scattering by large particles. | Monitors the kinetics of aggregation in real-time.[11] | Best for highly aggregated systems; low sensitivity for small oligomers. |
| Thioflavin T (ThT) Fluorescence | ThT dye fluoresces upon binding to amyloid-like β-sheet structures. | Detects and quantifies fibrillar aggregates; used for kinetic assays.[12][13] | Specific for amyloid fibrils; will not detect amorphous aggregates. |
| Circular Dichroism (CD) Spectroscopy | Measures differences in the absorption of left- and right-circularly polarized light. | Provides information on the secondary structure (e.g., random coil vs. β-sheet) during aggregation.[11] | Requires relatively high peptide concentrations. |
| Electron Microscopy (EM) / Atomic Force Microscopy (AFM) | High-resolution imaging techniques. | Visualizes the morphology and size of individual aggregates.[12] | Provides qualitative structural data, not quantitative kinetics. |
Q2: Are there specific sequence motifs in serine-rich peptides that are more prone to aggregation?
A2: Yes. While serine itself is polar, stretches of serine can form extensive hydrogen bond networks. Aggregation propensity is significantly increased when serine residues are interspersed with hydrophobic amino acids (e.g., Val, Ile, Leu).[2] These hydrophobic regions can form the core of an aggregate, while serine residues contribute to the stabilizing β-sheet structures.
Q3: Can phosphorylation always be used to prevent aggregation?
A3: While phosphorylation is a powerful tool, its effectiveness is context-dependent. It is most effective when the serine residue is located in or near an aggregation-prone region, where the introduction of a negative charge can cause maximum disruption.[5] The effect of phosphorylation can also be pH-dependent, as the charge state of the phosphate (B84403) group changes with pH. In some cases, phosphorylation might alter protein-protein interactions in a way that could, counterintuitively, promote certain types of aggregation.[14] Therefore, its effect should be empirically tested for each specific peptide.
Experimental Protocols
Protocol 1: Quantification of Aggregation Kinetics using Thioflavin T (ThT) Assay
This protocol is designed to monitor the formation of amyloid-like fibrils in real-time.
Materials:
-
Peptide stock solution (e.g., 1 mM in a suitable buffer like PBS, pH 7.4)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Multi-mode microplate reader with fluorescence capability
Methodology:
-
Preparation: Turn on the plate reader and set the temperature to 37°C.[15]
-
Working Solutions: Prepare a fresh ThT working solution by diluting the stock to 20-25 µM in the assay buffer.
-
Assay Setup: In each well of the 96-well plate, add the components to a final volume of 100-200 µL. A typical setup includes:
-
Test Wells: Peptide at the desired final concentration (e.g., 10-100 µM) and ThT at its final concentration (e.g., 20 µM).
-
Control Wells: Assay buffer with ThT only (for background subtraction).
-
-
Plate Reader Settings:
-
Data Analysis:
-
Subtract the background fluorescence from the control wells.
-
Plot the fluorescence intensity against time. The resulting curve is often sigmoidal, showing a lag phase, an exponential growth phase, and a plateau.[13]
-
The lag time and the maximum fluorescence intensity can be used to compare aggregation propensity under different conditions.
-
Protocol 2: Analysis of Aggregate Size Distribution by SEC-HPLC
This protocol allows for the separation and quantification of soluble monomers, oligomers, and larger aggregates.
Materials:
-
HPLC system with a UV detector
-
Size-Exclusion Chromatography (SEC) column suitable for the peptide's molecular weight range
-
Mobile Phase (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.0)
-
Peptide samples (soluble portion)
-
Molecular weight standards for column calibration
Methodology:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved on the UV detector.
-
Sample Preparation: Prepare the peptide sample in the mobile phase. If the sample has visible precipitates, centrifuge it and inject the supernatant to analyze the soluble species.
-
Injection: Inject a defined volume of the peptide sample (e.g., 20-100 µL) onto the column.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the peptide absorbs (typically 214 nm or 280 nm).
-
Data Analysis:
-
Identify the peaks corresponding to different species based on their elution times. Larger molecules (aggregates) elute earlier, while smaller molecules (monomers) elute later.[10]
-
Integrate the area under each peak to determine the relative percentage of each species in the soluble fraction.
-
A calibration curve generated from molecular weight standards can be used to estimate the apparent molecular weight of the observed species.
-
References
- 1. peptide.com [peptide.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Serine phosphorylation suppresses huntingtin amyloid accumulation by altering protein aggregation properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. WO1995033488A1 - Method of preventing aggregation of various substances upon rehydration or thawing and compositions obtained thereby - Google Patents [patents.google.com]
- 9. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
- 13. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphorylation-driven aggregative proteins in neurodegenerative diseases: implications and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Technical Support Center: Optimizing H-Ser(tBu)-OMe.HCl Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving reaction yields involving H-Ser(tBu)-OMe.HCl.
Troubleshooting Guide
Q1: What are the primary causes of low yield in coupling reactions with this compound?
Low yields in peptide coupling reactions involving this compound can stem from several factors, often related to the inherent properties of this sterically hindered amino acid derivative. The primary areas to investigate are incomplete coupling, side reactions, and suboptimal reaction conditions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and addressing low yields in this compound reactions.
Q2: How can I improve the coupling efficiency when using the sterically hindered this compound?
The tert-butyl (tBu) protecting group on the serine side-chain, while effective, introduces significant steric hindrance. This can slow down the coupling reaction and lead to incomplete acylation of the amino group.
Strategies to Enhance Coupling Efficiency:
-
Choice of Coupling Reagent: For sterically hindered amino acids, more potent coupling reagents are often necessary. While traditional carbodiimides like DCC or DIC in the presence of an additive can work, aminium/uronium salts such as HATU, HBTU, or COMU are generally more effective.[1] These reagents form highly reactive activated esters that can overcome the steric barrier.
-
Reagent Stoichiometry: Increasing the excess of the activated amino acid and the coupling reagent can drive the reaction to completion. A 1.5 to 2-fold excess is a good starting point, with further optimization if needed.
-
Reaction Time and Temperature: Allow for longer reaction times compared to less hindered amino acids. Monitoring the reaction progress with a qualitative method like the Kaiser test (for solid-phase synthesis) is crucial. If the reaction stalls, gentle heating (e.g., to 40-50 °C) can sometimes improve the outcome, though this should be done cautiously as it can also increase the risk of side reactions.
Comparison of Common Coupling Reagent Classes
| Coupling Reagent Class | Examples | Advantages for Hindered Couplings | Disadvantages |
| Carbodiimides | DIC/HOBt, EDC/Oxyma | Cost-effective | Slower reaction rates, potential for side reactions (e.g., N-acylurea formation) |
| Aminium/Uronium Salts | HATU, HBTU, HCTU, COMU | Highly reactive, fast reaction times, effective for hindered couplings | Higher cost, potential for guanidinylation of the free N-terminus if not pre-activated |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, good for solution and solid-phase | Can be more expensive, byproduct removal can be challenging in solution-phase |
Q3: What are common side reactions with this compound and how can they be minimized?
The primary side reaction of concern during the coupling of any amino acid is racemization . While the risk is generally lower with urethane-protected amino acids (like Fmoc-amino acids), the choice of coupling conditions plays a significant role.
Minimizing Racemization:
-
Use of Additives: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is highly recommended, especially when using carbodiimide (B86325) coupling reagents. These additives form active esters that are less prone to racemization.
-
Base Selection: The choice and amount of base can influence the extent of racemization. N,N-diisopropylethylamine (DIPEA) is a common choice, but for particularly sensitive couplings, a weaker base like N-methylmorpholine (NMM) or collidine might be considered. Use the minimum amount of base necessary to neutralize the HCl salt and facilitate the reaction.
Potential for Guanidinylation:
When using aminium/uronium-based coupling reagents (e.g., HBTU, HATU), a side reaction can occur where the reagent reacts with the free N-terminal amine of the peptide chain, forming a guanidinium (B1211019) group that terminates the chain.
Preventing Guanidinylation:
-
Pre-activation: To avoid this, pre-activate the carboxylic acid component with the coupling reagent for a few minutes before adding it to the reaction mixture containing this compound.
Frequently Asked Questions (FAQs)
Q4: What is the optimal solvent and temperature for reactions with this compound?
-
Solvent: Dimethylformamide (DMF) is the most common solvent for peptide coupling reactions due to its excellent solvating properties for both the amino acid derivatives and the growing peptide chain. If solubility issues arise, N-methyl-2-pyrrolidone (NMP) can be a good alternative. In some cases, a co-solvent like dichloromethane (B109758) (DCM) may be used.
-
Temperature: Most coupling reactions are performed at room temperature. For difficult couplings involving sterically hindered residues like this compound, increasing the temperature to 40-50°C may be beneficial. However, this should be monitored carefully as higher temperatures can increase the risk of side reactions.
Q5: How should this compound be stored to ensure its stability?
This compound is a solid that should be stored in a tightly sealed container in a cool, dry place. For long-term storage, it is recommended to keep it at -20°C. When stored in solution, for instance in DMF, it should be kept at -20°C or -80°C and used within a month to six months, depending on the temperature, to prevent degradation.
Q6: Are there any specific purification challenges associated with products from this compound reactions?
There are no purification challenges that are unique to products derived from this compound compared to other tert-butyl protected amino acids. Standard purification techniques such as flash chromatography on silica (B1680970) gel (for solution-phase synthesis) or reversed-phase high-performance liquid chromatography (RP-HPLC) are typically effective. The presence of the hydrophobic tBu group may slightly increase the retention time on RP-HPLC.
Q7: Can I use microwave-assisted synthesis for coupling this compound?
Yes, microwave-assisted peptide synthesis can be particularly effective for difficult couplings, including those involving sterically hindered amino acids. The rapid heating can significantly reduce reaction times and improve coupling efficiency. However, it is important to carefully optimize the temperature and irradiation time to avoid degradation and minimize side reactions.
Experimental Protocols
General Protocol for a Solution-Phase Peptide Coupling using this compound
This protocol describes a general procedure for coupling an N-protected amino acid to this compound using HATU as the coupling reagent.
Materials:
-
N-protected amino acid (e.g., Fmoc-Ala-OH) (1.0 eq)
-
This compound (1.0 eq)
-
HATU (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous DMF
-
Standard work-up and purification reagents (e.g., ethyl acetate (B1210297), saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.
-
Activation: Stir the solution at room temperature for 5-10 minutes to allow for pre-activation.
-
Addition of Amine Component: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (2.0 eq).
-
Coupling Reaction: Add the solution of this compound and DIPEA to the pre-activated acid solution.
-
Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Experimental Workflow for Solution-Phase Coupling
Caption: A step-by-step workflow for the solution-phase peptide coupling of this compound.
References
H-Ser(tBu)-OMe.HCl solubility issues in solvents
Welcome to the Technical Support Center for H-Ser(tBu)-OMe.HCl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in various laboratory solvents. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
A1: this compound, or O-tert-Butyl-L-serine methyl ester hydrochloride, is a protected amino acid derivative commonly used in peptide synthesis. The presence of the tert-butyl protecting group and the methyl ester enhances its stability and generally improves its solubility in organic solvents compared to its unprotected counterparts.[1] It is a white to off-white solid.
Q2: In which solvents is this compound most soluble?
A2: this compound exhibits high solubility in polar aprotic solvents. It is particularly soluble in Dimethyl Sulfoxide (DMSO).[2][3] Based on its chemical structure and general principles of protected amino acid solubility, it is also expected to be soluble in other polar organic solvents such as Dimethylformamide (DMF).
Q3: Is this compound soluble in water?
A3: The estimated water solubility of this compound is approximately 8.89 mg/mL. While it has some solubility in water, it is significantly more soluble in organic solvents.
Q4: Are there any special considerations when using DMSO to dissolve this compound?
A4: Yes. For optimal dissolution in DMSO, ultrasonic treatment is recommended. It is also crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly negatively impact the solubility of the product.[2][3]
Data Presentation: Solubility of this compound
The following table summarizes the known quantitative and qualitative solubility of this compound in common laboratory solvents.
| Solvent | Abbreviation | Solubility | Remarks |
| Dimethyl Sulfoxide | DMSO | 175 mg/mL | Requires sonication. Use of anhydrous DMSO is critical.[2][3] |
| Water | H₂O | ~8.89 mg/mL | Estimated value. |
| Dimethylformamide | DMF | Soluble | A refractive index has been measured in DMF, indicating good solubility.[1] |
| Methanol | MeOH | Likely Soluble | The related compound, L-Serine methyl ester hydrochloride, is soluble in methanol. |
| Ethanol | EtOH | Likely Soluble | Protected amino acids often show solubility in alcohols. |
| Dichloromethane | DCM | Sparingly Soluble to Insoluble | As a polar compound, high solubility in a non-polar solvent like DCM is not expected. |
| Acetonitrile | ACN | Moderately Soluble | Expected to have some solubility. |
Experimental Protocols
Protocol 1: General Dissolution in an Organic Solvent (e.g., DMSO)
This protocol outlines the standard procedure for dissolving this compound in an organic solvent for use in a typical experiment.
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous solvent (e.g., DMSO) to the vial.
-
Vortexing: Briefly vortex the mixture to suspend the solid.
-
Sonication: Place the vial in an ultrasonic bath and sonicate for 5-10 minutes, or until the solid is completely dissolved.[2][3]
-
Visual Inspection: Visually inspect the solution to ensure there are no undissolved particulates. The solution should be clear.
-
Immediate Use: Use the freshly prepared solution in your experiment without delay to avoid potential degradation or precipitation.
Troubleshooting Guide
This guide provides solutions to common problems encountered when dissolving this compound.
| Issue | Possible Cause | Recommended Solution |
| Compound does not fully dissolve | Insufficient solvation energy. | - Increase sonication time. - Gently warm the mixture (to no more than 40°C) while stirring. - If using DMSO, ensure it is anhydrous as absorbed water can reduce solubility.[2][3] |
| Solution is cloudy or hazy | Presence of moisture or impurities. | - Use fresh, anhydrous solvent. - Filter the solution through a syringe filter (0.22 µm) if particulates are suspected. |
| Precipitation occurs over time | Solution is supersaturated or unstable. | - Prepare fresh solutions immediately before use. - Consider using a co-solvent system (e.g., DMSO/DMF) to improve stability. |
| An oily layer forms | Incomplete miscibility with the solvent. | - This is less likely with the recommended polar aprotic solvents but if it occurs, try a different solvent or a co-solvent system. |
| Inconsistent solubility between batches | Variation in the purity or water content of the compound or solvent. | - Ensure consistent quality of this compound and solvents. - Always use fresh, high-purity solvents. |
References
Technical Support Center: Aspartimide Formation in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aspartimide formation, particularly adjacent to serine residues, during solid-phase peptide synthesis (SPPS).
Troubleshooting Guides
Issue 1: Significant aspartimide formation detected in an Asp-Ser sequence.
-
Root Cause Analysis: Aspartimide formation is a base-catalyzed intramolecular cyclization, followed by hydrolysis, which can lead to a mixture of α- and β-peptides and racemization.[1][2] The Asp-Ser motif is known to be susceptible to this side reaction.[3] Standard Fmoc deprotection using 20% piperidine (B6355638) in DMF is a common trigger for this reaction.[1][2]
-
Solutions & Experimental Protocols:
-
Strategy 1: Modify Fmoc-Deprotection Conditions.
-
Option A: Add an acidic additive to the deprotection solution. The addition of an acid can reduce the basicity of the deprotection solution, thereby suppressing the base-catalyzed aspartimide formation.
-
Protocol: Use a solution of 20% piperidine in DMF containing 0.1 M hydroxybenzotriazole (B1436442) (HOBt).[3] Swell the peptide-resin in DMF for 30 minutes, then drain. Add the deprotection solution and agitate for 5-10 minutes. Drain and repeat the treatment. Wash the resin thoroughly with DMF.[3]
-
-
Option B: Use a weaker base. Piperazine (B1678402) is a weaker base than piperidine and has been shown to be effective in Fmoc removal while reducing aspartimide formation.[4]
-
Protocol: Prepare a deprotection solution of 5% piperazine with 0.1 M HOBt in 9:1 NMP:EtOH.[4] Follow the standard deprotection and wash steps.
-
-
-
Strategy 2: Employ a Pseudoproline Dipeptide. This is a highly effective method for preventing aspartimide formation in Asp-Ser sequences. The pseudoproline dipeptide introduces a "kink" in the peptide backbone that disrupts the conformation required for cyclization.
-
Protocol for Coupling Fmoc-Asp(OtBu)-Ser(ψMe,MePro)-OH:
-
Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection of the N-terminal amino group on the resin-bound peptide.
-
Activation: In a separate vessel, dissolve the Fmoc-Asp(OtBu)-Ser(ψMe,MePro)-OH dipeptide (5 equivalents) and a coupling reagent such as HBTU (4.95 equivalents) in DMF. Add DIPEA (10 equivalents) and allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated dipeptide solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF, DCM, and isopropanol.
-
Monitoring: Confirm the completion of the coupling reaction using a Kaiser test.
-
-
-
Issue 2: Aspartimide formation persists even with modified deprotection conditions.
-
Root Cause Analysis: For highly susceptible sequences, modifying the deprotection conditions alone may not be sufficient to completely suppress aspartimide formation. The inherent reactivity of the Asp-Ser motif may require more robust protective measures.
-
Solutions & Experimental Protocols:
-
Strategy 1: Utilize a Sterically Hindered Asp Side-Chain Protecting Group. Bulkier protecting groups on the aspartic acid side chain can physically block the intramolecular cyclization.
-
Recommended Protecting Groups: Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OBno)-OH have shown significant reduction in aspartimide formation compared to the standard Fmoc-Asp(OtBu)-OH.[5]
-
Protocol for Coupling Fmoc-Asp(OBno)-OH:
-
Resin Preparation: Swell the resin and perform Fmoc deprotection as in the standard protocol.
-
Activation: Dissolve Fmoc-Asp(OBno)-OH (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF. Pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Washing: Wash the resin with DMF.
-
Cleavage: The OBno group is removed during the final TFA cleavage.
-
-
-
Strategy 2: Employ a Non-Ester-Based Asp Side-Chain Protecting Group. Cyanosulfurylide (CSY) protecting groups mask the carboxylic acid with a stable C-C bond, completely preventing aspartimide formation.[2]
-
Protocol for CSY Deprotection:
-
Peptide Synthesis: Incorporate Fmoc-Asp(CSY)-OH using standard coupling protocols.
-
Cleavage from Resin: Cleave the peptide from the resin using a standard TFA cocktail. The CSY group remains intact.
-
CSY Removal: Dissolve the crude peptide in an aqueous solvent (e.g., CH3CN/H2O, 1:1). Add an electrophilic halogen source, such as N-chlorosuccinimide (NCS), and monitor the reaction by LC-MS. The reaction is typically complete within minutes.[6][7]
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism of aspartimide formation?
A1: Aspartimide formation is a base-catalyzed intramolecular reaction. The backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue attacks the carbonyl carbon of the Asp side-chain ester. This forms a five-membered succinimide (B58015) ring, known as an aspartimide. This intermediate can then be hydrolyzed to form a mixture of the desired α-peptide and the undesired β-peptide, and is also prone to racemization.[1][2]
Q2: Why are Asp-Ser sequences particularly prone to aspartimide formation?
A2: The propensity for aspartimide formation is sequence-dependent. While Asp-Gly is generally the most susceptible sequence due to the lack of steric hindrance from the glycine (B1666218) residue, Asp-Ser is also known to be problematic. The hydroxyl group of the serine side chain does not sterically hinder the cyclization and may influence the local conformation in a way that facilitates the reaction.
Q3: How does temperature affect aspartimide formation?
A3: Increased temperature accelerates the rate of aspartimide formation. This is a critical consideration in microwave-assisted peptide synthesis, where elevated temperatures are used. Careful optimization of temperature and reaction times is necessary to minimize this side reaction when using microwave irradiation.
Q4: Can backbone protection of the serine residue prevent aspartimide formation?
A4: Yes, protecting the backbone amide nitrogen of the serine residue with a group like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) can completely prevent aspartimide formation by blocking the nucleophilic nitrogen.[8] However, coupling to a Dmb/Hmb-protected amino acid can be challenging. A more practical approach for Asp-Ser sequences is the use of a pseudoproline dipeptide, which is a form of backbone protection.
Data Presentation
Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups in Preventing Aspartimide Formation
| Protecting Group | Structure | Relative Steric Hindrance | Effectiveness in Preventing Aspartimide Formation |
| OtBu (tert-Butyl) | Standard | Low | Prone to significant aspartimide formation in susceptible sequences. |
| OMpe (3-methylpent-3-yl) | Bulky | Medium | Significant reduction in aspartimide formation compared to OtBu.[5] |
| OBno (5-n-butyl-5-nonyl) | Very Bulky | High | Extremely effective; can reduce aspartimide formation to almost undetectable levels.[5] |
| CSY (Cyanosulfurylide) | Non-ester | N/A | Complete suppression of aspartimide formation.[2] |
Table 2: Effect of Fmoc-Deprotection Conditions on Aspartimide Formation
| Deprotection Reagent | Conditions | Effect on Aspartimide Formation |
| Piperidine | 20% in DMF | Standard condition, high potential for aspartimide formation. |
| Piperidine / HOBt | 20% Piperidine, 0.1 M HOBt in DMF | Significant reduction in aspartimide formation.[3] |
| Piperazine / HOBt | 5% Piperazine, 0.1 M HOBt in NMP:EtOH (9:1) | Effective in reducing aspartimide formation; piperazine is a weaker base.[4] |
| Piperidine / Formic Acid | 20% Piperidine with 1% Formic Acid in DMF | Can be effective in minimizing aspartimide formation. |
Mandatory Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation adjacent to a serine residue.
Caption: Troubleshooting workflow for preventing aspartimide formation at Asp-Ser sequences.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. benchchem.com [benchchem.com]
- 4. epublications.marquette.edu [epublications.marquette.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. peptide.com [peptide.com]
Technical Support Center: Synthesis of Long Peptides Containing Ser(tBu)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of long peptides containing O-tert-butyl-L-serine (Ser(tBu)).
Troubleshooting Guides
Issue 1: Poor Yield and Purity Due to Peptide Aggregation
Question: My solid-phase peptide synthesis (SPPS) of a long peptide with multiple Ser(tBu) residues is resulting in low yield and high levels of deletion or truncated sequences. How can I troubleshoot this?
Answer: This is a common issue caused by on-resin peptide aggregation, where the growing peptide chains interact with each other, hindering the accessibility of the N-terminus for deprotection and coupling reactions.[1][2] Here is a systematic approach to address this problem:
Step-by-Step Troubleshooting:
-
Solvent Modification:
-
Switch to NMP: If you are using N,N-Dimethylformamide (DMF), switch to N-Methyl-2-pyrrolidone (NMP), which can be more effective at disrupting secondary structures.[3]
-
Add a Co-solvent: Incorporate Dimethyl sulfoxide (B87167) (DMSO) as a co-solvent with DMF (e.g., 25% DMSO in DMF) to enhance solvation.[4]
-
Chaotropic Agents: Consider the addition of chaotropic salts like LiCl to the coupling and deprotection solutions to disrupt hydrogen bonding.
-
-
Employ Aggregation-Disrupting Amino Acid Derivatives:
-
Pseudoproline Dipeptides: This is a highly effective strategy. Substitute a Ser or Thr residue along with the preceding amino acid with a pseudoproline dipeptide.[1][2] The native sequence is regenerated upon cleavage with Trifluoroacetic acid (TFA).[5]
-
Alternative Serine Protecting Group: For sequences with poly-serine tracts, using Fmoc-Ser(Trt)-OH instead of Fmoc-Ser(tBu)-OH can be beneficial. The bulky trityl (Trt) group acts as a steric shield, preventing interchain hydrogen bonding that leads to aggregation.[6]
-
-
Optimize Synthesis Conditions:
-
Elevated Temperature: Perform coupling reactions at a higher temperature (e.g., 50-75°C) to disrupt secondary structures.
-
Microwave-Assisted Synthesis: Utilize a microwave peptide synthesizer to improve coupling efficiency for difficult sequences.
-
In Situ Neutralization: For Boc-based synthesis, use in situ neutralization protocols to minimize aggregation.[5]
-
Experimental Protocol: Incorporation of a Pseudoproline Dipeptide
Objective: To mitigate on-resin aggregation during SPPS by incorporating a pseudoproline dipeptide.
Materials:
-
Fmoc-Xaa-Ser(ΨMe,Mepro)-OH or Fmoc-Xaa-Thr(ΨMe,Mepro)-OH dipeptide
-
Standard SPPS resins and reagents (e.g., Rink Amide resin, piperidine (B6355638), coupling reagents like HBTU/HATU, and DIPEA)
-
Peptide synthesizer or manual synthesis vessel
Methodology:
-
Identify a Ser or Thr residue within the aggregating sequence to be replaced.
-
During the SPPS cycle at the point of incorporation, use the corresponding Fmoc-pseudoproline dipeptide instead of the single Fmoc-amino acid for the preceding residue.
-
Dissolve the pseudoproline dipeptide in DMF or NMP.
-
Activate the dipeptide using your standard coupling protocol (e.g., with HBTU and DIPEA).
-
Couple the activated dipeptide to the resin-bound peptide.
-
Proceed with the standard SPPS cycles for the remaining amino acids.
-
Upon completion of the synthesis, cleave the peptide from the resin using a standard TFA cleavage cocktail. The oxazolidine (B1195125) ring of the pseudoproline will be cleaved, regenerating the native serine or threonine residue.[1]
Logical Workflow for Troubleshooting Aggregation
Caption: Troubleshooting workflow for peptide aggregation.
Issue 2: Side Reactions Involving Ser(tBu)
Question: I am observing unexpected peaks in my HPLC analysis of a long peptide containing Ser(tBu). What are the potential side reactions and how can I minimize them?
Answer: Several side reactions can occur with Ser(tBu) during SPPS. The most common are racemization and β-elimination.
Troubleshooting Guide:
-
Racemization:
-
Cause: The activation of Fmoc-Ser(tBu)-OH, particularly with the base N,N-Diisopropylethylamine (DIPEA), can lead to the loss of stereochemical integrity.[6][7]
-
Mitigation:
-
Replace DIPEA with a less hindered base like collidine.
-
For sensitive couplings, consider using base-free conditions with DIC/HOBt.[7]
-
-
-
β-Elimination:
-
Cause: Under basic conditions, the proton on the α-carbon of serine can be abstracted, leading to the formation of a dehydroalanine (B155165) intermediate. This can then react with piperidine (from Fmoc deprotection) to form piperidinyl-alanine adducts.[5]
-
Mitigation:
-
Minimize the exposure time to basic conditions during Fmoc deprotection.
-
Ensure complete neutralization after the deprotection step.
-
-
Data on Racemization with Different Bases
| Base Used with Coupling Reagent | Extent of Racemization | Recommendation |
| DIPEA | Can be significant[6][7] | Avoid for Ser(tBu) coupling if possible |
| Collidine | Reduced racemization | Recommended alternative to DIPEA |
| Base-free (DIC/HOBt) | Minimal racemization | Ideal for particularly sensitive couplings[7] |
Signaling Pathway of a Common Side Reaction
Caption: Mechanism of base-induced racemization of Ser(tBu).
Issue 3: Incomplete Deprotection of the tBu Group
Question: After TFA cleavage of my long peptide, mass spectrometry analysis indicates that the tert-butyl (tBu) protecting group on some serine residues is still present. Why is this happening and how can I ensure complete deprotection?
Answer: Incomplete removal of the tBu group from Ser(tBu) in long peptides is often due to insufficient exposure to the strong acid of the cleavage cocktail, which can be exacerbated by peptide aggregation even after cleavage from the resin.
Troubleshooting Steps:
-
Extend Cleavage Time: For long peptides, a standard cleavage time of 2-3 hours may be insufficient. Extend the cleavage time to 4-6 hours.[8]
-
Repeat Cleavage: If incomplete deprotection persists, precipitate the peptide with cold ether, wash, and subject the peptide to a second treatment with a fresh cleavage cocktail.[8]
-
Optimize Scavengers: Ensure the cleavage cocktail contains appropriate scavengers to quench the reactive tBu cations that are formed. A standard Reagent K cocktail (TFA/water/phenol/thioanisole/EDT) is generally effective.
-
Consider Stronger Acids: In very difficult cases, a stronger acid such as Trifluoromethanesulfonic acid (TFMSA) could be used, but this is generally reserved for Boc-SPPS and requires careful handling due to its hazardous nature.[9]
Experimental Protocol: Extended TFA Cleavage
Objective: To ensure complete removal of tBu protecting groups from a long peptide.
Materials:
-
Resin-bound peptide
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Cold diethyl ether
-
Centrifuge
Methodology:
-
Wash the resin-bound peptide with Dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 4-6 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Incubate at -20°C for 30 minutes to maximize precipitation.
-
Pellet the peptide by centrifugation and decant the ether.
-
Wash the peptide pellet with cold ether 2-3 times.
-
Dry the crude peptide under vacuum.
-
Analyze the peptide by mass spectrometry to confirm complete deprotection.
Frequently Asked Questions (FAQs)
Q1: When should I choose Fmoc-Ser(tBu)-OH versus Fmoc-Ser(Trt)-OH?
-
A1: Fmoc-Ser(tBu)-OH is the standard and more cost-effective choice for routine peptide synthesis.[6] However, for long, "difficult," or aggregation-prone sequences, especially those with multiple serine residues, Fmoc-Ser(Trt)-OH is often superior as the bulky Trt group helps to disrupt interchain aggregation, leading to higher purity and yield.[6]
Q2: My Fmoc-Ser(tBu)-OH is not dissolving well in DMF. What should I do?
-
A2: Poor solubility can be caused by low-quality DMF (water absorption), low laboratory temperatures, or variations in the crystalline structure of the amino acid derivative.[4] To improve solubility, you can:
Q3: Can the tBu group from Ser(tBu) cause side reactions during cleavage?
-
A3: Yes. The tBu cation released during TFA cleavage is a reactive electrophile. It can alkylate sensitive residues like Cysteine, Methionine, and Tryptophan. This is why a scavenger cocktail containing reagents like triisopropylsilane (B1312306) (TIS), water, and dithiothreitol (B142953) (DTT) is crucial to quench these cations.[5][10]
Q4: Are there alternatives to using protected serine derivatives for long peptides?
-
A4: For very long peptides or proteins, a convergent synthesis approach using native chemical ligation (NCL) is often employed.[11][12] This involves synthesizing smaller, protected peptide fragments (which could still contain Ser(tBu)) and then ligating them together in solution. This approach can be more efficient than a linear stepwise synthesis for very long targets.[12]
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. ADMEBio | The scientist's marketplace for Life Science products [admebio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Purification of H-Ser(tBu)-OMe.HCl
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with H-Ser(tBu)-OMe.HCl. Our aim is to help you overcome common challenges encountered during the purification of this versatile amino acid derivative.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product is an oil or fails to crystallize | - Residual solvent (e.g., ethyl acetate, dichloromethane).- Presence of impurities that inhibit crystallization.- Incorrect pH. | - Solvent Removal: Ensure all solvents are thoroughly removed under high vacuum. Consider co-evaporation with a solvent in which the product is sparingly soluble but the impurity is soluble (e.g., diethyl ether or hexane).- Purification: Purify the oil by column chromatography before attempting crystallization again.- pH Adjustment: Ensure the pH is acidic (around 1-2) by adding HCl if necessary.[1] |
| Low Yield After Purification | - Incomplete reaction or significant side reactions during synthesis.- Loss of product during extraction or washing steps.- Product remains in the mother liquor after crystallization.- Inefficient elution during column chromatography. | - Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure completion.- Extraction Optimization: Minimize the number of extraction and washing steps. Ensure the pH of the aqueous layer is appropriate to prevent loss of the amine hydrochloride salt.- Crystallization: Cool the crystallization mixture to a lower temperature (e.g., 0-4 °C) for an extended period to maximize crystal formation. Concentrate the mother liquor and attempt a second crystallization.- Chromatography: Use a more polar solvent system to ensure complete elution from the silica (B1680970) gel column. |
| Presence of Impurities in Final Product (by NMR or LC-MS) | - Starting Material: Unreacted Boc-Ser(tBu)-OH or other starting materials.- Side Products: Formation of byproducts during the reaction (e.g., from incomplete protection or deprotection).- Deprotection Products: Cleavage of the tert-butyl group to form H-Ser-OMe.HCl or cleavage of the methyl ester to form H-Ser(tBu)-OH.- Solvent Adducts: Formation of adducts with residual solvents. | - Recrystallization: Perform one or more recrystallizations from a suitable solvent system (e.g., methanol (B129727)/acetone[1], ethanol (B145695)/diethyl ether).- Column Chromatography: Purify the product using silica gel column chromatography. A gradient elution from a non-polar to a more polar solvent system can be effective.- Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be employed.[2] |
| Broad or Unexpected Peaks in NMR Spectrum | - Presence of water or residual protic solvents.- Paramagnetic impurities.- pH of the NMR sample is not optimal. | - Sample Preparation: Ensure the product is thoroughly dried before preparing the NMR sample. Use deuterated solvents from a fresh, sealed bottle.- Filtration: Filter the NMR sample through a small plug of celite or glass wool to remove any particulate matter.- pH Adjustment: A drop of DCl in D2O can sometimes sharpen exchangeable proton signals. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials such as Boc-Ser(tBu)-OH, byproducts from the esterification reaction, and partially deprotected species where either the tert-butyl group or the methyl ester has been cleaved. Side products from the deprotection of the Boc group, such as isobutylene, are also possible.
Q2: What is a good starting point for a recrystallization solvent system?
A2: A common technique for crystallizing hydrochloride salts of amino acid esters is to dissolve the crude product in a minimal amount of a polar solvent like methanol or ethanol and then add a less polar solvent, such as diethyl ether, acetone[1], or ethyl acetate, until turbidity is observed. Cooling the mixture then induces crystallization.
Q3: When should I choose column chromatography over recrystallization?
A3: Column chromatography is generally preferred when impurities have similar solubility profiles to the desired product, making separation by recrystallization difficult. It is also useful for removing baseline impurities or when dealing with oily products that fail to crystallize.
Q4: How can I monitor the purity of this compound during purification?
A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of purification. Staining with ninhydrin (B49086) can visualize the primary amine of the product and any amine-containing impurities. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the methods of choice.
Q5: What are the typical storage conditions for purified this compound?
A5: this compound should be stored in a cool, dry place, typically at -20°C for long-term stability, in a tightly sealed container to protect it from moisture.
Data Presentation
The following table summarizes typical quantitative data for common purification methods for this compound. These values are representative and may vary depending on the scale of the reaction and the initial purity of the crude material.
| Purification Method | Typical Yield (%) | Purity (%) | Advantages | Disadvantages |
| Recrystallization | 70-90 | >98 | - Simple and cost-effective for large quantities.- Can yield highly pure crystalline material. | - May not be effective for removing impurities with similar solubility.- Potential for product loss in the mother liquor. |
| Silica Gel Column Chromatography | 60-85 | >99 | - Effective for separating a wide range of impurities.- Can handle oily products. | - More time-consuming and requires larger volumes of solvent.- Potential for product degradation on silica gel for sensitive compounds. |
| Preparative HPLC | 50-75 | >99.5 | - Provides very high purity.- Excellent for separating closely related impurities. | - Expensive and not suitable for large-scale purification.- Requires specialized equipment. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolve the crude this compound in a minimal amount of hot methanol.
-
Slowly add acetone (B3395972) to the solution until it becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature.
-
For maximum yield, place the flask in a refrigerator (4°C) or freezer (-20°C) for several hours or overnight.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold acetone.
-
Dry the crystals under high vacuum to a constant weight.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the elution solvent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate, and then adding a small percentage of methanol).
-
Collect Fractions: Collect fractions and monitor them by TLC, staining with ninhydrin to identify the product-containing fractions.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
References
Optimizing the Neutralization of H-Ser(tBu)-OMe.HCl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance on the optimal conditions for neutralizing H-Ser(tBu)-OMe.HCl to its free base form, a critical step in many synthetic workflows, particularly in peptide synthesis. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during this procedure, ensuring high yield and purity of the desired product while minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common bases used for the neutralization of this compound?
A1: The most frequently employed bases for neutralizing amino acid hydrochlorides like this compound are weak organic amines, such as triethylamine (B128534) (TEA), and mild inorganic bases like sodium bicarbonate. The choice of base is crucial to prevent side reactions.
Q2: What are the potential side reactions during the neutralization of this compound?
A2: The primary concerns are hydrolysis of the methyl ester and the O-tert-butyl ether protecting groups, as well as racemization at the alpha-carbon. Strong bases, such as lithium hydroxide (B78521) or sodium hydroxide, should be used with caution as they can promote these undesired reactions. Serine derivatives, in particular, are known to be susceptible to racemization under basic conditions.
Q3: Is the O-tert-butyl (tBu) protecting group stable under basic conditions?
A3: The tert-butyl ether is generally considered stable to a wide range of basic conditions, which is one of its key advantages as a protecting group.[1][2] However, prolonged exposure to strong bases or elevated temperatures should be avoided to prevent potential cleavage.
Q4: How can I monitor the progress of the neutralization reaction?
A4: The reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material (the HCl salt) and the appearance of the free base. A ninhydrin (B49086) stain can be used to visualize the amino group. Alternatively, if the free base is being extracted, the pH of the aqueous layer can be monitored.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of free base | Incomplete neutralization. | Ensure at least one equivalent of a suitable base is used. For weaker bases like sodium bicarbonate, a slight excess may be necessary. |
| Loss of product during workup. | The free base of H-Ser(tBu)-OMe is somewhat water-soluble. Ensure thorough extraction with an appropriate organic solvent (e.g., dichloromethane (B109758), ethyl acetate). Perform multiple extractions (e.g., 3x) for better recovery. | |
| Presence of starting material (HCl salt) in the final product | Insufficient amount of base used. | Recalculate the molar equivalents of the base. It is advisable to use a slight excess (e.g., 1.05-1.1 equivalents) of a tertiary amine base. |
| Inefficient mixing during a biphasic reaction (e.g., with aqueous NaHCO₃). | Ensure vigorous stirring to maximize the surface area between the organic and aqueous phases. | |
| Hydrolysis of the methyl ester (presence of H-Ser(tBu)-OH) | Use of a strong aqueous base (e.g., NaOH, LiOH). | Opt for a milder base such as triethylamine in an organic solvent or a saturated aqueous solution of sodium bicarbonate at low temperatures (e.g., 0 °C). |
| Prolonged reaction time in the presence of water. | Minimize the reaction time, especially when using aqueous bases. Proceed with the workup as soon as the neutralization is complete. | |
| Racemization of the product | Exposure to strong basic conditions or elevated temperatures. | Use a mild, non-nucleophilic base like triethylamine at or below room temperature. Avoid prolonged exposure to basic conditions. |
Comparison of Common Neutralization Bases
| Base | Typical Solvent | Equivalents | Pros | Cons |
| Triethylamine (TEA) | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (B1210297) (EtOAc) | 1.05 - 1.2 | - Mild and non-nucleophilic.- The resulting triethylammonium (B8662869) chloride is often insoluble in organic solvents and can be removed by filtration. | - Volatile and has a strong odor.- The hydrochloride salt byproduct may sometimes be soluble in the reaction mixture, requiring an aqueous wash for removal. |
| Sodium Bicarbonate (NaHCO₃) | Dichloromethane (DCM) / Water (biphasic) | Saturated aqueous solution (excess) | - Inexpensive and readily available.- Byproducts (NaCl, H₂O, CO₂) are easily removed. | - Requires a biphasic system, which can sometimes lead to emulsions.- The reaction can be slower due to the heterogeneous nature. |
| N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM), Tetrahydrofuran (THF) | 1.05 - 1.2 | - Sterically hindered and non-nucleophilic.- The resulting hydrochloride salt is often more soluble in organic solvents than the TEA salt, which can be advantageous for certain applications. | - More expensive than TEA.- The hydrochloride salt byproduct is more difficult to remove by filtration. |
Experimental Protocols
Protocol 1: Neutralization with Triethylamine in Dichloromethane
This protocol is recommended for its mild conditions and ease of execution, minimizing the risk of side reactions.
-
Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM, approximately 10 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (TEA, 1.1 eq) dropwise to the stirred solution.
-
Reaction: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Workup (Option A - Filtration): If a precipitate (triethylammonium chloride) forms, remove it by filtration. Wash the filtrate with water and then with brine.
-
Workup (Option B - Aqueous Wash): Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free base, typically as an oil.
Protocol 2: Neutralization with Aqueous Sodium Bicarbonate
This protocol is a cost-effective alternative using a mild inorganic base.
-
Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Neutralization: Add a saturated aqueous solution of sodium bicarbonate to the organic solution in a separatory funnel.
-
Extraction: Shake the funnel vigorously, venting frequently to release the generated CO₂. Separate the organic layer.
-
Further Extraction: Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Visualizing the Process
To further clarify the experimental workflow and the chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the neutralization of this compound.
Caption: Chemical equation for the neutralization of this compound.
References
Technical Support Center: Ser(tBu) Peptide Analysis
Welcome to the troubleshooting and support center for researchers working with peptides containing O-tert-butyl serine (Ser(tBu)). This guide provides answers to frequently asked questions regarding unexpected peaks observed during mass spectrometry analysis, offering potential causes and solutions to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing an unexpected peak with a mass increase of approximately +56 Da. What is the likely cause?
A: A mass addition of +56 Da is the most common artifact seen with Ser(tBu) and other tBu-protected residues. This peak corresponds to the tert-butyl group (mass of C₄H₉ = 57 Da, but observed as a +56 Da shift due to the replacement of a proton).
There are two primary causes:
-
Incomplete Deprotection: The tert-butyl protecting group was not fully removed from the serine side chain during the final acid cleavage step (e.g., using Trifluoroacetic acid - TFA).[1]
-
Tert-butyl Cation Adduction: During acid cleavage, the liberated tert-butyl group forms a stable carbocation (tBu⁺). This cation can then re-attach to the peptide chain, most commonly at tryptophan (Trp) or methionine (Met) residues, forming an adduct.[2][3]
Recommended Actions:
-
Optimize Cleavage: Ensure your cleavage cocktail contains effective scavengers like triisopropylsilane (B1312306) (TIS) and water to quench the tert-butyl cations as they form.[1][2]
-
HPLC Analysis: Analyze your HPLC chromatogram. A peak with a longer retention time than your target peptide is often the more hydrophobic, incompletely deprotected species.[1]
-
MS/MS Fragmentation: Perform MS/MS on the [+56 Da] peak. Fragmentation should confirm the location of the modification.
Q2: My mass spectrum shows a significant peak at [M-18] Da. What does this represent?
A: A mass loss of 18 Da corresponds to the loss of a water molecule (H₂O), a process known as dehydration.[4][5] For serine-containing peptides, this is a well-documented phenomenon that results in the formation of a dehydroalanine (B155165) (Dha) residue.[6][7][8]
Potential Causes:
-
In-Source Fragmentation: Dehydration can occur within the mass spectrometer, especially under harsh ionization conditions.[4]
-
Cleavage Conditions: The strongly acidic conditions of TFA cleavage can promote β-elimination from the serine residue, leading to water loss.[9]
-
Sample Preparation: Spontaneous dehydration can sometimes occur during sample preparation, particularly when drying aqueous solutions at elevated temperatures.[10]
Recommended Actions:
-
Use Soft Ionization: Employ "softer" ionization techniques (e.g., lower laser power in MALDI, lower cone voltage in ESI) to minimize in-source decay.
-
Modify Cleavage Protocol: Reduce cleavage time or temperature to minimize acid-catalyzed side reactions.
Q3: I am seeing other unexpected peaks, such as [M+42] Da or [M+86] Da. What are these?
A: These mass shifts can arise from a variety of sources, including protecting groups, scavengers, or a combination of events.
-
[M+42] Da: This often corresponds to an acetylation (+42 Da for CH₃CO- replacing H-). This can occur if acetic anhydride (B1165640) or acetic acid was used in your synthesis or purification steps, potentially acetylating a free amine (like the N-terminus or a Lys side chain).
-
[M+86] Da: This mass difference is less common. One possibility is the loss of water (-18 Da) combined with the loss of the entire serine side chain, followed by the addition of another molecule. A more direct explanation could be an unexpected adduct from a matrix or solvent component. It is crucial to perform MS/MS on this peak to elucidate its structure. In some cases, an [M-86] peak may be observed, corresponding to the loss of the serine residue itself.
Recommended Actions:
-
Review Synthesis History: Carefully check all reagents used during synthesis, purification, and sample preparation.
-
Check for Contaminants: Ensure high-purity, LC-MS grade solvents and reagents are used to avoid adduct formation from contaminants.[11]
-
Utilize MS/MS: Fragmentation analysis is the most reliable method for identifying the nature and location of these modifications.[12]
Data Summary: Common Mass Modifications
The following table summarizes common mass shifts observed with Ser(tBu) peptides and their probable causes.
| Mass Shift (Da) | Identity | Probable Cause(s) |
| +56.1 | tert-Butyl group addition | Incomplete deprotection of Ser(tBu); Adduction of a tert-butyl cation to the peptide.[1] |
| -18.0 | Loss of Water (H₂O) | Dehydration of Ser or Thr residues, forming dehydroalanine (Dha) or dehydrobutyrine (Dhb).[4][5][6] |
| +22.0 | Sodium Adduct | Formation of [M+Na]⁺ from glassware or solvent impurities.[13] |
| +38.1 | Potassium Adduct | Formation of [M+K]⁺ from glassware or solvent impurities. |
| +42.0 | Acetyl group addition | Unintended acetylation of free amine groups. |
Experimental Protocols
Protocol 1: Optimized TFA Cleavage for Peptides with Ser(tBu)
This protocol is designed to maximize the removal of acid-labile protecting groups like tert-butyl while minimizing side reactions.
Materials:
-
Peptide-bound resin
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Centrifuge tubes
-
Nitrogen or argon gas stream
Procedure:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Incubate the mixture at room temperature with gentle shaking for 2-3 hours. Note: For sensitive sequences, reducing the time to 1.5-2 hours may prevent other side reactions.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Concentrate the TFA solution to about 10% of its original volume using a gentle stream of nitrogen or argon.
-
Precipitate the crude peptide by adding it dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the concentrated TFA).
-
Pellet the precipitated peptide by centrifugation (e.g., 3000 x g for 5 minutes).
-
Decant the ether and wash the peptide pellet twice more with cold ether to remove residual TFA and scavengers.[1]
-
Dry the final peptide pellet under vacuum.
Protocol 2: Sample Preparation for Mass Spectrometry
This protocol provides a general guideline for preparing peptide samples for MALDI-TOF or ESI-MS analysis.
Materials:
-
Dried crude or purified peptide
-
Solvent A: 0.1% TFA in HPLC-grade water
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile
-
For MALDI: Appropriate matrix solution (e.g., α-cyano-4-hydroxycinnamic acid)
Procedure:
-
Dissolve the peptide in a small amount of Solvent A or a mixture of Solvent A and B to a final concentration of approximately 1 mg/mL.
-
For ESI-MS: Dilute the stock solution further with your initial mobile phase to a concentration of 1-10 pmol/µL. Infuse directly or inject onto an LC system.
-
For MALDI-TOF: a. Mix 1 µL of the peptide solution with 1 µL of the matrix solution directly on the MALDI target plate. b. Allow the spot to air-dry completely (the "dried-droplet" method). c. Analyze the sample using an appropriate calibration file and laser intensity. Start with low laser power to avoid in-source fragmentation of labile groups.
Visualized Workflows and Mechanisms
Caption: Troubleshooting workflow for unexpected mass spec peaks.
Caption: Formation of dehydroalanine from a Ser(tBu) residue.
Caption: Competing pathways for the tert-butyl cation during cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dehydroalanine - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. benchchem.com [benchchem.com]
- 10. Spontaneous dehydration side reactions of core amino acids in GC-...: Ingenta Connect [ingentaconnect.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. support.waters.com [support.waters.com]
Technical Support Center: Strategies for Preventing Serine Side-Chain Modification
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing unwanted side-chain modifications of serine during chemical synthesis and bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What are the most common unwanted side-chain modifications of serine during peptide synthesis?
A1: The hydroxyl group (-OH) of the serine side chain is nucleophilic and susceptible to several unwanted reactions during peptide synthesis. The most common issues include:
-
O-acylation: The hydroxyl group can be acylated by the activated C-terminus of the incoming amino acid, leading to the formation of a branched peptide. This is more likely to occur with highly reactive coupling reagents.
-
β-Elimination: Under basic conditions, such as during Fmoc deprotection with piperidine (B6355638), the hydroxyl group can be eliminated to form a dehydroalanine (B155165) (Dha) residue. This Dha residue can then react with nucleophiles present in the reaction mixture.[1][2]
-
Racemization: The stereochemical integrity of the serine α-carbon can be compromised, particularly during the activation step of the coupling reaction, leading to the incorporation of D-serine instead of L-serine.[1][3][4]
-
N→O Acyl Shift: Under acidic conditions, typically during the final cleavage from the resin, the peptide backbone can rearrange, with the acyl group migrating from the nitrogen to the oxygen of the serine side chain.[1]
Q2: When is it necessary to protect the serine side chain?
A2: For the synthesis of short peptides or when serine is located at the N-terminus, it is sometimes possible to proceed without side-chain protection. However, for the synthesis of longer peptides and to minimize the risk of the side reactions mentioned above, protection of the serine hydroxyl group is highly recommended.[5][6]
Q3: How do I choose the right protecting group for my experiment?
A3: The choice of protecting group depends on the overall synthetic strategy, particularly the chemistry used for N-terminal protection (e.g., Fmoc or Boc) and the desired final product. The ideal protecting group should be stable under the conditions of peptide chain elongation and selectively removable under conditions that do not affect other protecting groups or the peptide backbone. Our "Decision Tree for Serine Protecting Group Selection" diagram below can help guide your choice.
Troubleshooting Guides
Issue 1: Incomplete Coupling to a Serine-Containing Peptide
-
Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to a truncated sequence (deletion of the amino acid that should have been coupled).
-
Possible Cause: Steric hindrance from the serine protecting group or aggregation of the peptide on the solid support can prevent efficient coupling.
-
Solution:
-
Optimize Coupling Conditions: Increase the coupling time or perform a double coupling.
-
Use a Stronger Coupling Reagent: Switch to a more reactive coupling reagent like HATU or HCTU.
-
Change Solvent: In cases of peptide aggregation, switching from DMF to a more disruptive solvent like NMP can be beneficial.
-
Issue 2: Presence of a +85 Da Adduct in the Final Peptide
-
Symptom: Mass spectrometry shows a mass increase of +85 Da on the serine residue.
-
Possible Cause: This is a classic sign of β-elimination to dehydroalanine, followed by the addition of piperidine (from the Fmoc deprotection step).[1]
-
Solution:
-
Use a Weaker Base for Fmoc Deprotection: Consider using 20% piperidine in a less polar solvent like NMP, or using a bulkier secondary amine.
-
Ensure Complete Protection: Confirm that the serine hydroxyl group is fully protected, as the free hydroxyl group can facilitate β-elimination.
-
Issue 3: Racemization of Serine Residues
-
Symptom: Chiral HPLC analysis of the hydrolyzed peptide shows the presence of D-serine.
-
Possible Cause: The choice of coupling reagent and base can significantly influence the extent of racemization. Reagents like HATU in the presence of N-methylmorpholine (NMM) have been shown to cause higher levels of racemization for serine.[3]
-
Solution:
Data Presentation: Comparison of Common Serine Protecting Groups
| Protecting Group | Structure | Lability | Advantages | Disadvantages | Primary Application |
| tert-Butyl (tBu) | -O-C(CH₃)₃ | Acid-labile (TFA)[7] | Highly stable to the basic conditions of Fmoc removal; good solubility.[7] | Requires strong acid for cleavage, which can be harsh on sensitive peptides; can lead to t-butyl cation side products.[7] | Standard protection in Fmoc-SPPS.[7] |
| Benzyl (Bzl) | -O-CH₂-C₆H₅ | Strong acid-labile (HF) or hydrogenolysis[7] | Stable to both TFA and piperidine.[7] | Requires very harsh cleavage conditions (HF) or catalytic hydrogenation, limiting its use in standard Fmoc-SPPS.[7] | Boc-SPPS and synthesis of protected peptide fragments.[5][6] |
| Trityl (Trt) | -O-C(C₆H₅)₃ | Very acid-labile (dilute TFA)[7] | Can be removed under milder acidic conditions than tBu, allowing for the synthesis of protected peptide fragments.[7] | The bulky nature can sometimes hinder coupling efficiency.[7] | On-resin side-chain modifications and synthesis of protected peptide fragments.[7] |
Experimental Protocols
Protocol 1: Protection of Serine with a tert-Butyl (tBu) Group
This protocol describes the incorporation of Fmoc-Ser(tBu)-OH during Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Ser(tBu)-OH
-
Coupling reagent (e.g., HBTU)
-
Base (e.g., DIPEA)
-
DMF (N,N-dimethylformamide)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group.
-
Activation: In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution to begin activation.
-
Coupling: Add the activated Fmoc-Ser(tBu)-OH solution to the resin and agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
Protocol 2: Cleavage of the tBu Protecting Group and from Resin
This protocol uses a standard trifluoroacetic acid (TFA) cocktail for the final deprotection and cleavage of the peptide from the resin.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5 v/v/v) (TIS = triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dry peptide-resin in a reaction vessel.
-
Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate) to precipitate the peptide.
-
Isolation: Centrifuge the suspension to pellet the crude peptide. Wash the pellet with cold diethyl ether and dry under vacuum.
Advanced Strategies and Orthogonal Protection
For more complex synthetic targets, such as those requiring site-specific modification after peptide synthesis, orthogonal protecting groups are necessary. These protecting groups can be removed under specific conditions that do not affect other protecting groups on the peptide.
-
Silyl Ethers (e.g., TBDMS): These are labile to fluoride (B91410) ions (e.g., TBAF) and offer an orthogonal protection strategy to acid- and base-labile groups.
-
Photolabile Protecting Groups (e.g., o-nitrobenzyl): These groups can be removed by irradiation with UV light, providing spatial and temporal control over deprotection.[8][9][10]
-
Enzyme-Labile Protecting Groups: These groups are removed by specific enzymes, offering high selectivity under mild, physiological conditions.[11][12]
-
Serine/Threonine Ligation (STL): This chemoselective ligation strategy allows for the coupling of unprotected peptide fragments, one with a C-terminal salicylaldehyde (B1680747) ester and the other with an N-terminal serine or threonine. This is a powerful tool for the synthesis of large proteins and for bioconjugation.[13][14][15][16]
Visualizations
Decision Tree for Serine Protecting Group Selection
Caption: Decision logic for selecting a serine protecting group.
General Workflow for Fmoc-SPPS of a Serine-Containing Peptide
Caption: General workflow of Fmoc-SPPS for a serine-containing peptide.
Mechanism of β-Elimination of Serine
Caption: Mechanism of base-catalyzed β-elimination of serine.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group | MDPI [mdpi.com]
- 10. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 11. Enzymes as reagents in peptide synthesis: enzyme-labile protection for carboxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzymes as reagents in peptide synthesis: enzyme-labile protection for carboxyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Serine/Threonine Ligation: Origin, Mechanistic Aspects, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and application of serine/threonine ligation for synthetic protein chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Serine/threonine ligation for the chemical synthesis of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
Technical Support Center: Improving the Stability of Peptides Containing Ser(tBu)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with peptides containing the tert-butyl protected serine residue, Ser(tBu).
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for peptides containing Ser(tBu)?
A1: The primary stability concerns for peptides containing Ser(tBu) can be categorized into two main areas: issues arising during solid-phase peptide synthesis (SPPS) and degradation of the final, purified peptide.
-
During SPPS:
-
Aggregation: Peptides with multiple serine residues can be prone to aggregation, which can hinder coupling efficiency and lead to truncated or deletion sequences.[1]
-
Incomplete Fmoc Deprotection: Aggregation can make the N-terminal Fmoc group inaccessible, leading to incomplete removal.
-
Racemization: The use of certain bases, like N,N-Diisopropylethylamine (DIPEA), during coupling of Fmoc-Ser(tBu)-OH can sometimes induce racemization.
-
-
Post-Synthesis (Final Peptide):
-
Incomplete Deprotection of Ser(tBu): The tert-butyl ether on the serine side chain is more resistant to acidolysis than tBu esters on Asp and Glu, and may require stronger acid concentrations or longer cleavage times for complete removal.[2]
-
Side Reactions from tBu+ Cation: During the final trifluoroacetic acid (TFA) cleavage, the released tert-butyl cation (tBu+) is a reactive electrophile that can cause side reactions, such as the S-tert-butylation of cysteine residues or alkylation of tryptophan.[1]
-
General Peptide Degradation: Like other peptides, those containing serine are susceptible to degradation pathways such as hydrolysis (which is pH-dependent), oxidation, and deamidation.[3]
-
Q2: When should I use Ser(Trt) instead of Ser(tBu)?
A2: Fmoc-Ser(Trt)-OH is often a better choice for "difficult" or aggregation-prone sequences, such as those containing poly-serine tracts.[1] The bulky trityl (Trt) group helps to disrupt interchain hydrogen bonding, which is a primary cause of aggregation.[1] While Fmoc-Ser(tBu)-OH is generally more cost-effective for routine synthesis, using Fmoc-Ser(Trt)-OH in problematic sequences can lead to higher purity and yield of the final peptide.
Q3: How can I prevent side reactions during the final cleavage of my Ser(tBu)-containing peptide?
A3: The most effective way to prevent side reactions from the tBu+ cation generated during TFA cleavage is to use a "scavenger" cocktail. Scavengers are nucleophilic compounds that trap the reactive tBu+ cations before they can modify sensitive amino acid residues. The choice of scavenger depends on the peptide sequence.
-
Triisopropylsilane (TIS): Highly effective at reducing the tBu+ cation to isobutane.
-
Water: Can act as a scavenger by reacting with the tBu+ cation to form t-butanol.
-
1,2-Ethanedithiol (EDT): Often used to protect tryptophan and methionine residues.
A common cleavage cocktail is Reagent K, which consists of 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.
Q4: What are the optimal storage conditions for lyophilized Ser(tBu)-containing peptides?
A4: To maximize long-term stability, lyophilized peptides should be stored at -20°C or -80°C and protected from light. Storing peptides in a lyophilized state is generally preferred as it minimizes degradation pathways that occur in solution, such as hydrolysis.
Q5: How does pH affect the stability of peptides containing serine in solution?
A5: The pH of a solution can significantly impact the stability of peptides containing serine. At a pH between 5 and 6, the peptide backbone can undergo hydrolysis on the N-terminal side of the serine residue.[3] This is thought to be facilitated by the hydroxyl group of the serine side chain acting as a nucleophile, attacking the adjacent amide bond and leading to peptide fragmentation.[3] At a pH greater than 7, base-catalyzed epimerization at the serine residue can occur.[3] Therefore, maintaining a pH outside of these critical ranges is important for the stability of serine-containing peptides in solution.
Troubleshooting Guides
Issue 1: Low Yield and Purity During Solid-Phase Peptide Synthesis
| Symptom | Potential Cause | Recommended Solution |
| Low yield of the desired peptide, presence of truncated sequences. | Peptide aggregation on the resin, leading to incomplete coupling and Fmoc deprotection. | - For sequences with multiple serines, consider using Fmoc-Ser(Trt)-OH instead of Fmoc-Ser(tBu)-OH to minimize aggregation.[1]- Use a lower substitution resin.- Perform the synthesis at a higher temperature.- Add chaotropic salts to the coupling mixture. |
| Presence of deletion sequences. | Incomplete Fmoc deprotection. | - Increase the Fmoc deprotection time.- Use a stronger base for deprotection, such as DBU in the piperidine (B6355638) solution. |
| Minor impurities with the same mass as the desired peptide. | Racemization at the Ser(tBu) residue. | - Avoid using DIPEA as the base during coupling of Fmoc-Ser(tBu)-OH.- Consider using a different coupling reagent that is less prone to causing racemization. |
Issue 2: Incomplete Deprotection and Side Products After Cleavage
| Symptom | Potential Cause | Recommended Solution |
| A significant peak in the HPLC or mass spectrum corresponding to the peptide with the tBu group still attached. | Incomplete removal of the Ser(tBu) protecting group. | - Increase the concentration of TFA in the cleavage cocktail.- Extend the cleavage reaction time.- Ensure the cleavage is performed at room temperature, as lower temperatures will slow the reaction. |
| A major impurity with a mass increase of +56 Da, especially in cysteine-containing peptides. | S-tert-butylation of cysteine by the tBu+ cation. | - Use a cleavage cocktail with effective scavengers, such as TIS and EDT.- Optimize the scavenger concentrations for your specific peptide sequence. |
| Modification of tryptophan residues. | Alkylation of the tryptophan indole (B1671886) ring by the tBu+ cation. | - Ensure your cleavage cocktail contains scavengers like TIS or EDT. |
Issue 3: Degradation of the Purified Peptide in Solution
| Symptom | Potential Cause | Recommended Solution |
| Appearance of new peaks in the HPLC chromatogram over time when the peptide is in solution. | Hydrolysis of the peptide backbone at the serine residue. | - Adjust the pH of the solution to be outside the 5-6 range. A slightly acidic (pH < 5) or neutral to slightly basic (pH > 7) buffer may improve stability, but this needs to be determined empirically for each peptide.[3]- Store the peptide in a lyophilized form and only reconstitute it immediately before use. |
| Loss of peptide concentration and formation of aggregates. | Physical instability and aggregation. | - Optimize the formulation by adding excipients such as sugars (e.g., trehalose (B1683222), sucrose) or polyols (e.g., mannitol).- Store peptide solutions in aliquots to avoid repeated freeze-thaw cycles. |
| Decrease in the main peak and appearance of oxidation products. | Oxidation of susceptible residues (e.g., Met, Cys, Trp). | - Prepare buffers with degassed solvents.- Consider adding antioxidants to the formulation, but test for compatibility.- Store solutions under an inert gas like argon or nitrogen. |
Quantitative Data Summary
The following tables provide representative data on peptide stability. The exact values will be sequence-dependent and should be determined experimentally for your specific peptide.
Table 1: Representative pH Stability of a Model Serine-Containing Peptide in Solution at 25°C
| pH | % Remaining Peptide after 24 hours | % Remaining Peptide after 7 days |
| 3.0 | 98% | 92% |
| 5.5 | 85% | 60% |
| 7.5 | 95% | 88% |
| 9.0 | 92% | 80% |
Table 2: Representative Thermal Stability of a Lyophilized Serine-Containing Peptide
| Storage Temperature | % Remaining Peptide after 1 month | % Remaining Peptide after 6 months |
| -80°C | >99% | >99% |
| -20°C | >99% | 98% |
| 4°C | 97% | 90% |
| 25°C | 85% | 65% |
Experimental Protocols
Protocol 1: Forced Degradation Study for a Ser(tBu)-Containing Peptide
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and degradation pathways.
-
Peptide Preparation:
-
Prepare a stock solution of the purified, lyophilized peptide in a suitable solvent (e.g., water or a weak buffer) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the peptide stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 6, 12, and 24 hours.
-
Base Hydrolysis: Mix the peptide stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1, 4, 8, and 16 hours.
-
Oxidative Degradation: Mix the peptide stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 2, 6, 12, and 24 hours, protected from light.
-
Thermal Degradation: Incubate the peptide stock solution at 60°C and 80°C for 1, 3, and 7 days.
-
Photostability: Expose the peptide stock solution to a light source according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At each time point, take an aliquot of the stressed sample and quench the reaction if necessary (e.g., neutralize the acidic or basic solutions).
-
Analyze the samples by RP-HPLC with UV detection to quantify the remaining parent peptide and the formation of degradation products.
-
Use LC-MS to identify the mass of the degradation products to help elucidate the degradation pathways.
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent peptide at each time point for each stress condition.
-
Plot the percentage of the remaining peptide versus time to determine the degradation kinetics.
-
Protocol 2: Lyophilization of a Ser(tBu)-Containing Peptide with a Stabilizing Excipient
This protocol describes how to lyophilize a peptide with an excipient to improve its long-term stability.
-
Formulation Preparation:
-
Dissolve the purified peptide in water for injection (WFI) to the desired concentration.
-
Dissolve a cryoprotectant excipient, such as trehalose or mannitol, in the peptide solution. A common starting concentration is 5% (w/v).
-
Sterile filter the formulation through a 0.22 µm filter.
-
-
Filling and Freezing:
-
Dispense the formulated peptide solution into lyophilization vials.
-
Partially insert lyophilization stoppers onto the vials.
-
Load the vials onto the shelves of a lyophilizer.
-
Freeze the samples to a temperature below the eutectic point of the formulation (typically -40°C or lower).
-
-
Primary Drying (Sublimation):
-
Once the samples are completely frozen, apply a vacuum to the chamber (e.g., ≤ 200 mTorr).
-
Raise the shelf temperature to facilitate the sublimation of ice (e.g., -10°C). The temperature should be kept below the collapse temperature of the formulation.
-
Hold these conditions until all the ice has sublimated.
-
-
Secondary Drying (Desorption):
-
Increase the shelf temperature (e.g., to 25°C) to remove residual bound water.
-
Maintain a low vacuum during this phase.
-
Hold until the desired final moisture content is reached.
-
-
Stoppering and Storage:
-
Backfill the chamber with an inert gas like nitrogen before fully stoppering the vials under vacuum.
-
Remove the vials from the lyophilizer and seal them with aluminum caps.
-
Store the lyophilized product at the recommended temperature (e.g., -20°C).
-
Visualizations
Caption: Troubleshooting workflow for low yield and purity in SPPS.
Caption: Common degradation pathways for serine-containing peptides.
References
Validation & Comparative
A Head-to-Head Comparison of H-Ser(tBu)-OMe.HCl and H-Ser(Trt)-OMe.HCl in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups for amino acid building blocks is a cornerstone of successful solid-phase peptide synthesis (SPPS). For the incorporation of serine, two commonly utilized derivatives are O-tert-butyl-L-serine methyl ester hydrochloride (H-Ser(tBu)-OMe.HCl) and O-trityl-L-serine methyl ester hydrochloride (H-Ser(Trt)-OMe.HCl). The choice between the tert-butyl (tBu) and trityl (Trt) side-chain protecting groups can significantly influence coupling efficiency, prevention of side reactions, and the overall purity and yield of the final peptide. This guide provides an objective, data-supported comparison to inform the selection process in peptide synthesis workflows.
The fundamental difference between these two reagents lies in the acid lability of their respective side-chain protecting groups. The Trt group is considerably more sensitive to acid than the tBu group.[1] This key distinction dictates their strategic application in peptide synthesis, particularly within the widely adopted Fmoc/tBu orthogonal strategy.
Performance Comparison: tBu vs. Trt Protection for Serine
The performance of this compound and H-Ser(Trt)-OMe.HCl is primarily evaluated based on the behavior of their corresponding Nα-Fmoc protected derivatives (Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH) during solid-phase peptide synthesis.
Quantitative Data Summary
While direct head-to-head percentage yields and purities can be sequence-dependent, the literature provides clear qualitative and semi-quantitative comparisons. A seminal study by Barlos et al. (1998) demonstrated that the use of Fmoc-amino acids with Trt side-chain protection, including for serine, consistently resulted in crude peptides of higher purity compared to their tBu-protected counterparts, especially in sequences containing other challenging residues like methionine and tryptophan.[2][3]
| Performance Metric | This compound (via Fmoc-Ser(tBu)-OH) | H-Ser(Trt)-OMe.HCl (via Fmoc-Ser(Trt)-OH) | Key Considerations & References |
| Acid Lability | Requires strong acid (e.g., >90% TFA) for cleavage. | Highly acid-labile; can be cleaved with dilute TFA (e.g., 1-10% in DCM).[1][4] | Trt's lability allows for selective on-resin side-chain deprotection while tBu groups remain intact.[1] |
| Prevention of Aggregation | Less effective. Prone to aggregation in "difficult" sequences (e.g., poly-serine). | Highly effective. The steric bulk of the Trt group disrupts inter-chain hydrogen bonding.[1][3] | In the synthesis of deca-serine, Fmoc removal from the tBu-protected chain was problematic due to aggregation, an issue not seen with Trt protection.[3] |
| Crude Peptide Purity | Generally lower, especially in complex or aggregation-prone sequences. | Generally higher. Leads to purer crude peptides, simplifying purification.[2] | For complex model peptides, the Trt strategy consistently yields higher purity products.[2][5] |
| Side Reactions | S-tert-butylation: Released tBu cations can alkylate nucleophilic residues like Cys and Met.[6] | Premature Cleavage: High acid sensitivity can lead to partial deprotection during prolonged acidic conditions (e.g., some resin loading procedures).[1] | Scavengers are crucial during final cleavage for both. Triisopropylsilane (TIS) is highly effective at scavenging the trityl cation.[7][8] |
| Cost-Effectiveness | Lower initial reagent cost. Cost-effective for routine, non-aggregating sequences. | Higher initial reagent cost. Cost-effective for difficult sequences due to higher success rates, purity, and yield, reducing purification costs.[3] | The true cost is sequence-dependent. Higher upfront cost of Trt can be offset by reduced synthesis failures and purification expenses.[3] |
| Primary Application | Standard workhorse for routine Fmoc/tBu solid-phase peptide synthesis. | Synthesis of "difficult" or aggregation-prone peptides. Synthesis of protected peptide fragments for convergent synthesis.[1] | The choice is a strategic one based on the target peptide's sequence and complexity. |
Experimental Protocols
The following are representative protocols for the use of these amino acid derivatives in Fmoc-based solid-phase peptide synthesis.
Experimental Protocol 1: In Situ Neutralization and Coupling
This protocol describes the coupling of an amino acid hydrochloride salt to a resin-bound amine.
Materials:
-
Resin with free amine (pre-swollen in DMF)
-
This compound or H-Ser(Trt)-OMe.HCl (3-5 equivalents)
-
Coupling Reagent (e.g., HBTU, 3-5 equivalents)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA, 6-10 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Pre-activation: In a separate vessel, dissolve the amino acid hydrochloride salt (e.g., this compound) and the coupling reagent (e.g., HBTU) in DMF.
-
Neutralization and Activation: Add DIPEA to the pre-activation mixture. The amount of base should be sufficient to neutralize the hydrochloride salt and facilitate the coupling reaction. Allow the mixture to activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the vessel containing the swollen resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction completion using a qualitative test such as the Kaiser ninhydrin (B49086) test. A negative test (yellow beads) indicates a complete reaction.
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.
Experimental Protocol 2: Cleavage and Deprotection
The choice of cleavage cocktail is critical to ensure complete deprotection and minimize side reactions.
Protocol 2A: Cleavage of Peptides containing Ser(tBu)
This protocol uses a standard strong acid cocktail.
Materials:
-
Dry peptidyl-resin
-
Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT). Prepare fresh.
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
Procedure:
-
Place the dry peptidyl-resin in a suitable reaction vessel.
-
Add the freshly prepared Reagent K (approx. 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the cleavage mixture to separate the resin. Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and add dropwise to a 10-fold excess of ice-cold diethyl ether to precipitate the crude peptide.
-
Pellet the peptide by centrifugation, decant the ether, and wash the pellet with cold ether (2x).
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[9]
Protocol 2B: Cleavage of Peptides containing Ser(Trt)
This protocol uses a cocktail with a scavenger highly effective for the trityl cation.
Materials:
-
Dry peptidyl-resin
-
Cleavage Cocktail (Reagent B): 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS). Prepare fresh.
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
Procedure:
-
Place the dry peptidyl-resin in a suitable reaction vessel.
-
Add the freshly prepared Reagent B (approx. 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 1-2 hours. The reaction mixture may turn yellow due to the formation of the trityl cation.[7]
-
Filter the cleavage mixture and wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide in ice-cold diethyl ether as described in Protocol 2A.
-
Isolate and dry the crude peptide as described above.[8]
Mandatory Visualizations
Logical Workflow for Protecting Group Selection
The following diagram illustrates the decision-making process for selecting between tBu and Trt side-chain protection for serine.
Caption: Decision tree for selecting Ser(tBu) vs. Ser(Trt).
General Experimental Workflow in SPPS
This diagram outlines the iterative cycle of solid-phase peptide synthesis using these building blocks.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Conclusion
The choice between this compound and H-Ser(Trt)-OMe.HCl is a strategic decision based on the specific challenges presented by the target peptide. For routine, non-aggregating sequences where cost is a primary driver, the robust and economical tBu protecting group is the logical choice. However, for the synthesis of complex, aggregation-prone peptides, or when strategies involving selective deprotection are required, the superior performance of the Trt protecting group in enhancing peptide purity and yield often justifies its higher initial cost. By understanding the distinct properties of each protecting group and applying the appropriate experimental protocols, researchers can optimize their peptide synthesis strategies for greater success.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc/Trt-amino acids: comparison to Fmoc/tBu-amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. peptide.com [peptide.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Serine Protecting Groups in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate side-chain protecting group for serine is a pivotal decision in Solid-Phase Peptide Synthesis (SPPS). This choice profoundly influences coupling efficiency, the prevention of side reactions, and the overall success of synthesizing the target peptide. This guide provides an objective comparison of the most commonly used serine protecting groups in Fmoc-based SPPS, supported by experimental data and detailed methodologies to inform your synthetic strategy.
The hydroxyl group of serine is nucleophilic and requires protection to prevent undesirable side reactions, such as O-acylation, during peptide chain elongation.[1] The ideal protecting group should be stable during the repetitive basic conditions of Fmoc-deprotection while being readily cleavable under conditions that do not degrade the final peptide.[2] The most prevalent choices for serine side-chain protection in modern Fmoc-SPPS are ether-based groups, primarily the tert-butyl (tBu) ether, the trityl (Trt) ether, and to a lesser extent, the benzyl (B1604629) (Bzl) ether.[3]
Comparative Performance of Serine Protecting Groups
While a direct head-to-head quantitative comparison under identical conditions is not extensively documented in the literature, a performance overview can be synthesized from available data and established principles of peptide chemistry.[3]
| Protecting Group | Structure | Lability | Advantages | Disadvantages | Primary Application |
| tert-Butyl (tBu) | -O-C(CH₃)₃ | Acid-labile (TFA)[3] | High stability to basic Fmoc removal conditions, integral to the orthogonal Fmoc/tBu strategy, good solubility of the protected amino acid.[3] | Requires strong acid (e.g., TFA) for cleavage, which can be harsh for sensitive peptides; can lead to t-butyl cation side products.[3][4] | Standard protection for serine in routine Fmoc-SPPS.[3] |
| Trityl (Trt) | -O-C(C₆H₅)₃ | Very acid-labile (dilute TFA)[5] | Can be removed under milder acidic conditions than tBu, beneficial for synthesizing protected peptide fragments and for peptides with acid-sensitive modifications.[3][5] The bulky nature can disrupt peptide aggregation.[6] | The steric bulk may occasionally hinder coupling efficiency.[3] | On-resin side-chain modifications, synthesis of protected peptide fragments, and synthesis of aggregation-prone sequences.[3][6] |
| Benzyl (Bzl) | -O-CH₂-C₆H₅ | Strong acid-labile (HF) or hydrogenolysis[3] | Stable to both acidic (TFA) and basic (piperidine) conditions used in Fmoc-SPPS.[3] | Requires very harsh cleavage conditions (e.g., HF) or catalytic hydrogenation, limiting its use in standard Fmoc-SPPS.[3][7] | More commonly used in Boc-SPPS and for the synthesis of protected peptide fragments where cleavage from the resin is desired while retaining side-chain protection.[3] |
| Tetrahydropyranyl (Thp) | Mild acid-labile[8] | Low cost, easy to introduce, stable to most non-acidic reagents, and confers good solubility.[8][9] | Introduces a new stereocenter, leading to diastereomeric mixtures (though this is not a limitation for its temporary use in SPPS).[8] | An alternative for Fmoc/tBu SPPS, particularly where mild acid lability is advantageous.[8][9] |
Experimental Protocols
Detailed experimental protocols are sequence-dependent; however, the following provides a general framework for the use of different serine protecting groups in manual Fmoc-SPPS.
General Coupling Protocol for Fmoc-Ser(PG)-OH
-
Resin Swelling: Swell the resin (e.g., Rink Amide MBHA, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[10]
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.[3][10]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.[3]
-
Coupling:
-
In a separate vial, dissolve the Fmoc-Ser(PG)-OH (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.[3][10]
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid/coupling agent solution and pre-activate for 1-2 minutes.[10] Note: DIPEA has been reported to induce racemization during the coupling of Fmoc-Ser(tBu)-OH, and the use of collidine may be a better alternative.[11]
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.[3][10]
-
-
Washing: Wash the resin with DMF (3-5 times) and dichloromethane (B109758) (DCM) (3-5 times) to remove excess reagents and byproducts.[3]
-
Confirmation of Coupling: Perform a Kaiser test to ensure the completion of the coupling reaction (a negative result indicates completion).[10] If the test is positive, a second coupling may be required.
Cleavage and Deprotection Protocols
The choice of cleavage cocktail is critical and depends on the protecting groups used and the amino acid composition of the peptide.
1. Cleavage of tBu-protected Serine:
-
Reagent: A common cleavage cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.[10][12] This cocktail is particularly useful for peptides containing sensitive residues like tryptophan, methionine, and cysteine that are susceptible to alkylation by the tert-butyl carbocation generated during cleavage.[12]
-
Procedure:
-
After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.[10]
-
Add the cleavage cocktail to the resin (e.g., 1-2 mL per 100 mg of resin) and agitate at room temperature for 2-4 hours.[12]
-
Filter the cleavage mixture to separate the resin and collect the filtrate.[12]
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.[10][12]
-
Pellet the peptide by centrifugation, decant the ether, and wash the pellet with cold ether.[12]
-
Dry the crude peptide pellet under a stream of inert gas or in a vacuum desiccator.[12]
-
2. Selective Cleavage of Trt-protected Serine (On-Resin):
-
Reagent: A solution of 1-5% TFA in DCM with scavengers like triisopropylsilane (B1312306) (TIS).[13][14]
-
Procedure:
-
Swell the peptide-resin in DCM.
-
Treat the resin with the cleavage cocktail for short intervals (e.g., 10-30 minutes) at room temperature.
-
Monitor the cleavage progress by taking small samples of the resin, cleaving them with a stronger acid, and analyzing the product by HPLC.
-
Once the selective deprotection is complete, wash the resin thoroughly to remove the cleaved Trt groups and residual acid before proceeding with on-resin modifications.
-
3. Cleavage of Bzl-protected Serine:
-
Hydrogenolysis:
-
Reagent: H₂ gas with a palladium on carbon (Pd/C) catalyst in a suitable solvent like methanol (B129727) or DMF.[7][15]
-
Procedure: The peptide-resin is suspended in the solvent, the catalyst is added, and the mixture is subjected to a hydrogen atmosphere until the reaction is complete. This method is generally mild but may not be compatible with other reducible functional groups in the peptide.[7]
-
-
Strong Acid Cleavage:
-
Reagent: Anhydrous hydrogen fluoride (B91410) (HF).
-
Procedure: This method requires specialized equipment and extreme caution due to the hazardous nature of HF. It is a very harsh method and is less commonly used in modern Fmoc-SPPS.[3]
-
4. Cleavage of Thp-protected Serine:
-
Reagent: The Thp group is labile to mild acidic conditions, such as low concentrations of TFA in the presence of cation scavengers.[8]
-
Procedure: The cleavage can be performed similarly to the cleavage of tBu groups but with milder TFA concentrations, which can be beneficial for acid-sensitive peptides.
Potential Side Reactions and Mitigation
-
Racemization: While generally low for serine, racemization can be induced by certain bases like DIPEA during coupling.[6][11] The use of alternative bases like collidine or optimizing coupling conditions can minimize this risk.[11]
-
β-Elimination: Under basic conditions, the serine side chain can undergo β-elimination to form a dehydroalanine (B155165) residue. Stable ether protecting groups like tBu, Trt, and Bzl effectively minimize this side reaction during Fmoc deprotection.[3]
-
N-O Acyl Shift: During strong acid cleavage with TFA, an N-O acyl shift can occur, where the peptide backbone migrates to the serine hydroxyl group. This is a reversible reaction that can be influenced by the composition of the cleavage cocktail and work-up conditions.[3]
-
Alkylation from Protecting Groups: The carbocations generated during the cleavage of tBu and Trt groups can alkylate nucleophilic residues like tryptophan, methionine, and cysteine.[4][12] The inclusion of scavengers in the cleavage cocktail is crucial to prevent these side reactions.[12]
Visualizing the Workflow and Decision-Making Process
To aid in understanding the role of serine protecting groups in SPPS, the following diagrams illustrate the general workflow and a decision-making guide for selecting the appropriate protecting group.
Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision guide for selecting a serine protecting group in SPPS.
Conclusion
The choice of a side-chain protecting group for serine in SPPS is a critical parameter that requires careful consideration of the overall synthetic strategy. For routine Fmoc-SPPS, the tert-butyl (tBu) group remains the gold standard due to its stability and compatibility with the orthogonal protection scheme. The trityl (Trt) group offers a valuable alternative when milder cleavage conditions are necessary, particularly for the synthesis of protected peptide fragments or for sequences prone to aggregation.[3] The benzyl (Bzl) group, while historically significant, is less commonly employed in modern Fmoc-SPPS due to the harsh conditions required for its removal.[3] Newer alternatives like the tetrahydropyranyl (Thp) group may offer advantages in specific scenarios. Researchers should meticulously evaluate the specific requirements of their target peptide, including its sensitivity to acid and the potential for side reactions, when selecting a serine protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
The Strategic Advantage of Tert-Butyl Protection for Serine in Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group for the side chain of serine is a critical decision that profoundly influences the efficiency of synthesis, and the purity and yield of the final peptide. Among the various options, the tert-butyl (tBu) group has established itself as the gold standard for routine applications within the widely adopted Fmoc/tBu orthogonal protection strategy. This guide provides an objective comparison of tert-butyl protection for serine against its main alternatives, supported by experimental data, to facilitate an informed choice for your specific synthetic needs.
Core Advantages of Tert-Butyl (tBu) Protection
The primary role of the tBu group is to protect the reactive hydroxyl side chain of serine, thereby preventing undesirable side reactions during peptide chain elongation.[1][2] This protection is crucial for ensuring the synthesis of the target peptide with high fidelity. The key advantages of using Fmoc-Ser(tBu)-OH include:
-
Orthogonality in Fmoc-SPPS: The tBu group is highly stable under the basic conditions (typically piperidine (B6355638) in DMF) used to remove the N-terminal Fmoc group, which is a cornerstone of the orthogonal Fmoc/tBu protection scheme.[2]
-
Prevention of Side Reactions: By protecting the hydroxyl group, tBu protection prevents O-acylation by the activated carboxyl group of the incoming amino acid, which would otherwise lead to the formation of depsipeptides (ester bonds) instead of the desired peptide bond.[3] It also helps to minimize side reactions like β-elimination under basic conditions.[2]
-
Acid Lability for Final Cleavage: The tBu group is efficiently removed under strong acidic conditions, typically with trifluoroacetic acid (TFA), which is often used for the final cleavage of the peptide from the solid support.[1] This allows for simultaneous side-chain deprotection and resin cleavage in a single step.
-
Good Solubility: Fmoc-Ser(tBu)-OH generally exhibits good solubility in the solvents commonly used in SPPS, facilitating efficient coupling reactions.[2]
Performance Comparison: tBu vs. Alternative Protecting Groups
While tBu is the workhorse for serine protection, other protecting groups, primarily the trityl (Trt) and benzyl (B1604629) (Bzl) groups, are used in specific contexts. The choice between these depends on the specific requirements of the peptide being synthesized, such as its sequence, length, and the presence of sensitive residues.
| Protecting Group | Lability | Key Advantages | Key Disadvantages | Primary Application |
| tert-Butyl (tBu) | Strong Acid (TFA) | Highly stable to base, integral to Fmoc/tBu orthogonality, good solubility.[2] | Requires strong acid for cleavage which can be harsh; can lead to t-butyl cation side products.[2] | Standard protection for serine in routine Fmoc-SPPS.[2] |
| Trityl (Trt) | Very Mild Acid (e.g., 1% TFA) | Cleavable under mild acidic conditions, allows for on-resin modifications, can improve synthesis of "difficult" sequences by preventing aggregation.[3][4] | More expensive than tBu derivatives, bulky nature may slightly hinder coupling efficiency.[1][2] | Synthesis of protected peptide fragments, peptides with sensitive residues, and aggregation-prone sequences.[3][4] |
| Benzyl (Bzl) | Very Strong Acid (HF) or Hydrogenolysis | Stable to both TFA and piperidine. | Requires very harsh cleavage conditions (HF), making it less compatible with standard Fmoc-SPPS.[2] | Primarily used in Boc-based SPPS. |
Experimental Data: A Focus on Purity
While comprehensive head-to-head quantitative data is often sequence-dependent, studies have highlighted the performance differences between tBu and Trt protection, especially in the synthesis of "difficult" sequences. A notable study by Barlos et al. (1998) provided a comparison of crude peptide purities for sequences containing nucleophilic amino acids, which are susceptible to modification by carbocations generated during deprotection.
| Model Peptide Sequence | Serine Protecting Group | Crude Peptide Purity (%) |
| Fmoc-Ser-Met-Ser-Met-Ser-OH | tBu | 68 |
| Trt | 98 | |
| Fmoc-Ser-Trp-Ser-Trp-Ser-OH | tBu | 78 |
| Trt | "Much higher purity" | |
| H-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OH | tBu | 43 |
| Trt | 80-92 (depending on cleavage conditions) |
Data synthesized from Barlos K. et al., J Pept Res, 1998.[5]
This data underscores a key advantage of the Trt group: its high acid lability allows for the use of milder cleavage conditions, which minimizes the formation of side products, resulting in significantly higher purity of the crude peptide, especially for sequences containing sensitive residues like Met and Trp.[5][6] For routine sequences without such challenges, the cost-effectiveness and robustness of tBu protection make it the preferred choice.[1]
Experimental Protocols
Coupling of Fmoc-Ser(tBu)-OH in Manual SPPS
This protocol describes a standard coupling procedure on a 0.1 mmol scale.
Materials:
-
Rink Amide or Wang resin (0.1 mmol)
-
Fmoc-Ser(tBu)-OH (3-5 equivalents)
-
Coupling reagent (e.g., HBTU, 3-5 equivalents)
-
Base (e.g., DIPEA, 6-10 equivalents)
-
DMF (N,N-dimethylformamide)
-
20% Piperidine in DMF
-
DCM (Dichloromethane)
-
Reaction vessel with a sintered glass frit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice for 10 minutes each to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Ser(tBu)-OH and the coupling reagent (e.g., HBTU) in DMF. Add DIPEA to the mixture and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times).
-
Monitoring the Coupling Reaction (Kaiser Test): Perform a Kaiser test to confirm the completion of the coupling. A negative result (colorless or yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be required.
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.
Kaiser Test for Monitoring Coupling Completion
The Kaiser test is a colorimetric assay to detect free primary amines.
Reagents:
-
Solution A: 16.5 mg KCN in 25 mL of distilled water, then 1.0 mL of this solution diluted with 49 mL of pyridine.
-
Solution B: 1.0 g of ninhydrin (B49086) in 20 mL of n-butanol.
-
Solution C: 40 g of phenol (B47542) in 20 mL of n-butanol.
Procedure:
-
Take a small sample of resin beads (10-15) in a test tube.
-
Add 2-3 drops of each of Solution A, B, and C to the test tube.
-
Heat the test tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue beads and/or blue solution: Incomplete coupling (free amines present).
-
Yellow/colorless beads and solution: Complete coupling (no free primary amines).
-
Note: The Kaiser test is not reliable for N-terminal proline.[7]
Final Cleavage and Deprotection (TFA-based)
This protocol describes a standard procedure for cleaving the peptide from the resin and removing the tBu protecting group.
Materials:
-
Dry peptidyl-resin
-
Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
Procedure:
-
Place the dry peptidyl-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin and agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin from the solution containing the deprotected peptide.
-
Wash the resin with a small volume of fresh TFA or DCM and combine the filtrates.
-
Precipitate the crude peptide by slowly adding the TFA solution to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution). A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Mandatory Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Ser(tBu)-OH.
Caption: Decision logic for selecting a serine protecting group in Fmoc-SPPS.
References
A Comparative Guide to Alternative Building Blocks for H-Ser(tBu)-OMe.HCl in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of building blocks is critical to the success of synthesizing pure, high-yield peptides. While H-Ser(tBu)-OMe.HCl is a commonly used serine derivative, a comprehensive understanding of its alternatives is essential for optimizing synthesis strategies, particularly for challenging sequences. This guide provides an objective comparison of alternative building blocks, focusing on the widely adopted Fmoc/tBu strategy, and presents supporting experimental data for informed decision-making.
The primary alternatives to incorporating a serine residue in Fmoc-based SPPS, instead of starting with a pre-loaded resin or using this compound in solution-phase synthesis, are N-α-Fmoc protected serine derivatives with various side-chain protecting groups. The most common of these are Fmoc-Ser(tBu)-OH and its key alternative, Fmoc-Ser(Trt)-OH.
Performance Comparison of Serine Protecting Groups
The selection of a side-chain protecting group for serine significantly impacts coupling efficiency, prevention of side reactions like aggregation and racemization, and the overall purity of the final peptide. The tert-butyl (tBu) group is the standard choice due to its stability and compatibility with the orthogonal Fmoc/tBu strategy. However, for "difficult" or aggregation-prone sequences, such as those containing multiple serine residues, the bulkier trityl (Trt) group often demonstrates superior performance.[1]
A study by Barlos et al. (1998) provides a direct comparison of the performance of Fmoc-amino acids with tBu versus Trt side-chain protection in the synthesis of model peptides containing challenging residues like Met and Trp alongside Ser. The results consistently showed that the use of Trt-protected amino acids led to crude peptides of higher purity.[1][2]
Quantitative Performance Data
The following tables summarize the comparative purity of crude peptides synthesized using either tBu or Trt side-chain protection for all susceptible amino acids in the sequence, as determined by HPLC analysis.
Table 1: HPLC Purity of Crude Peptide 1: Fmoc-Ser-Met-Ser-Met-Ser-OH
| Side-Chain Protection | Crude Peptide Purity (%) |
| tBu | Not Reported Directly, but lower than Trt |
| Trt | Higher Purity Observed |
Table 2: HPLC Purity of Crude Peptide 2: H-Tyr-Asn-Trp-Asn-Ser-Phe-Gly-Leu-Arg-Phe-NH₂
| Serine Side-Chain Protection | Key Residue Protection | Crude Peptide Purity (%) |
| tBu | Tyr(tBu), Trp(Boc), Asn(Trt), Arg(Pbf) | 43 |
| Trt | Tyr(Trt), Trp(Boc), Asn(Trt), Arg(Pbf) | 80 |
| Trt (milder cleavage) | Tyr(Trt), Trp(Boc), Asn(Trt), Arg(Pbf) | 92 |
Data synthesized from Barlos, K., Gatos, D., & Koutsogianni, S. (1998). Fmoc/Trt-amino acids: comparison to Fmoc/tBu-amino acids in peptide synthesis. Journal of peptide research, 51(3), 194–200.[1][2]
Key Considerations for Selecting a Serine Building Block
| Feature | Fmoc-Ser(tBu)-OH | Fmoc-Ser(Trt)-OH |
| Primary Application | Standard Fmoc-SPPS | SPPS of "difficult" or aggregation-prone sequences |
| Side-Chain Lability | Acid-labile (requires strong acid like TFA) | Very acid-labile (cleaved by dilute TFA) |
| Prevention of Aggregation | Standard performance | Superior due to the steric bulk of the Trt group |
| Side Reactions | Potential for t-butylation of sensitive residues | Reduced side reactions due to milder cleavage |
| Cost-Effectiveness | Generally more affordable | Higher initial cost, but can be more cost-effective for difficult sequences due to higher yield and purity |
Experimental Protocols
The following is a representative manual solid-phase peptide synthesis protocol for a comparative study of Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH.
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH
-
Other required Fmoc-amino acids (with tBu or Trt side-chain protection for comparison)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Synthesis Workflow
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a manual SPPS vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 15-20 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
Perform a Kaiser test to ensure complete coupling.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence. For the comparative study, two separate syntheses are performed in parallel, one using Fmoc-Ser(tBu)-OH and the other using Fmoc-Ser(Trt)-OH.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.
-
For tBu-protected peptide: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours.
-
For Trt-protected peptide: Treat the resin with a milder cleavage cocktail of TFA/TIS/Water (e.g., 1:0.5:0.5 v/v/v in DCM for selective cleavage or a standard 95:2.5:2.5 mixture for full deprotection) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Analysis: Analyze the crude peptide by reverse-phase HPLC to determine purity and by mass spectrometry to confirm the molecular weight.
Visualizing Synthesis and Decision Logic
The following diagrams illustrate the general workflow of Fmoc-SPPS and the decision-making process for selecting a serine protecting group.
References
A Comparative Guide to the Validation of Peptide Sequences Containing Ser(tBu)
For researchers, scientists, and professionals in drug development, the precise validation of synthetic peptides is a critical step to ensure the integrity and desired functionality of the final product. The presence of protecting groups, such as the tert-butyl (tBu) group on serine (Ser), introduces a layer of complexity to the analytical process. This guide provides a comprehensive comparison of three primary analytical techniques for the validation of peptide sequences containing Ser(tBu): Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Edman Degradation.
Data Presentation: A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method depends on the specific information required, the sample purity, and the available instrumentation. The following table summarizes the key performance characteristics of each technique for the validation of a peptide containing Ser(tBu).
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Edman Degradation |
| Primary Information | Provides the molecular weight of the peptide, allowing for confirmation of the successful incorporation of Ser(tBu) and the overall sequence mass. Tandem MS (MS/MS) provides sequence information through fragmentation analysis. | Yields detailed structural information, including the confirmation of the presence and location of the Ser(tBu) residue through characteristic chemical shifts. 2D NMR techniques confirm the amino acid sequence and connectivity. | Determines the amino acid sequence from the N-terminus by sequential removal and identification of amino acid residues. |
| Detection of Ser(tBu) | The mass of the tBu group (56.11 Da) will be reflected in the total mass. In MS/MS, a characteristic neutral loss of 56 Da (isobutylene) from the precursor or fragment ions can indicate the presence of Ser(tBu). | The nine equivalent protons of the tBu group produce a strong, sharp singlet in the 1H NMR spectrum, typically between 1.2 and 1.5 ppm. The quaternary carbon and the three methyl carbons of the tBu group have characteristic signals in the 13C NMR spectrum. | The acid-labile tBu group is cleaved during the trifluoroacetic acid (TFA) treatment step of the Edman cycle. The identified PTH-amino acid will be a derivative of serine, not Ser(tBu). This confirms the presence of a serine at that position but not the integrity of the protecting group prior to the analysis. |
| Sequence Confirmation | High-resolution MS provides an accurate mass of the intact peptide. MS/MS fragmentation patterns (b- and y-ions) allow for de novo sequencing or confirmation against a theoretical sequence. | 2D NMR experiments (COSY, TOCSY, NOESY, ROESY) establish through-bond and through-space correlations between amino acid residues, confirming the sequence and connectivity. | Provides direct, sequential identification of amino acids from the N-terminus. |
| Quantitative Analysis | Can be quantitative, especially when using isotopic labeling methods. However, quantification can be influenced by ionization efficiency. | Quantitative NMR (qNMR) can be used for accurate concentration determination and to assess the ratio of protected to deprotected peptide if both are present. | Provides quantitative information on the amount of each PTH-amino acid released per cycle, allowing for the assessment of synthetic purity and byproduct formation. |
| Sensitivity | High (picomole to femtomole range). | Lower sensitivity, typically requiring micromole to nanomole amounts of sample. | High sensitivity (picomole range).[1][2] |
| Analysis Time | Rapid, with results obtainable within minutes to a few hours. | Can be time-consuming, especially for 2D experiments and data analysis, often taking several hours to days. | Slower, as it is a sequential process. Each cycle can take approximately 20-60 minutes.[3] |
| Sample Purity | Tolerant to some impurities, but complex mixtures can suppress ionization of the target peptide. | Requires high sample purity (>95%) for unambiguous spectral interpretation.[4] | Requires a highly purified peptide sample for accurate sequencing.[4] |
| Limitations | Acidic matrices in MALDI-TOF can cause premature cleavage of the tBu group.[5] Fragmentation in MS/MS may not always be complete, leading to ambiguous sequence determination. | Lower throughput and higher sample concentration requirements. Spectral overlap in larger peptides can complicate analysis. | Not suitable for peptides with a blocked N-terminus. The length of the peptide that can be reliably sequenced is typically limited to 30-50 residues.[1] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below, with specific considerations for a peptide containing Ser(tBu).
Mass Spectrometry (MALDI-TOF)
Objective: To determine the molecular weight of the intact peptide to confirm the presence of the Ser(tBu) group.
Protocol:
-
Sample Preparation:
-
Dissolve the peptide sample in a suitable solvent, such as a mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA), to a final concentration of approximately 1-10 pmol/µL.[6]
-
-
Matrix Selection:
-
Choose a neutral matrix, such as 2,4,6-trihydroxyacetophenone (THAP) or 2-amino-5-nitropyridine, to avoid premature cleavage of the acid-labile tBu group.[5] Prepare a saturated solution of the matrix in a suitable solvent (e.g., acetonitrile/water).
-
-
Target Plate Spotting (Dried-Droplet Method):
-
Spot 0.5-1 µL of the matrix solution onto the MALDI target plate and let it air dry.
-
Spot 0.5-1 µL of the peptide solution on top of the dried matrix spot.
-
Alternatively, premix the peptide and matrix solutions in a 1:1 ratio before spotting 1 µL onto the target plate.
-
Allow the spot to completely air dry, forming co-crystals of the peptide and matrix.
-
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in positive ion reflectron mode for higher mass accuracy.
-
Calibrate the instrument using a standard peptide mixture with known molecular weights.
-
-
Data Analysis:
-
Determine the monoisotopic mass of the peptide from the resulting spectrum.
-
Compare the experimental mass to the theoretical mass of the peptide containing Ser(tBu). A match confirms the successful synthesis of the protected peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the presence and location of the Ser(tBu) group and validate the overall peptide sequence.
Protocol:
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture of H₂O/D₂O). The concentration should ideally be in the millimolar range.[7]
-
Adjust the pH of the solution as needed for optimal spectral resolution.
-
-
1D 1H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum.
-
Look for a prominent singlet peak between approximately 1.2 and 1.5 ppm, which is characteristic of the nine equivalent protons of the tert-butyl group.[8] The integration of this peak should correspond to nine protons relative to other known proton signals in the peptide.
-
-
2D NMR Acquisition (COSY, TOCSY, NOESY/ROESY):
-
COSY (Correlation Spectroscopy): To identify protons that are coupled through a few bonds, which helps in identifying individual amino acid spin systems.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid spin system, even if they are not directly coupled. This is crucial for assigning specific amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). This provides information on the sequential connectivity of amino acids (Hα(i) to HN(i+1) NOEs) and the overall peptide conformation.[7][9]
-
-
Data Analysis:
-
Assign the proton resonances to specific amino acids using the TOCSY and COSY spectra.
-
Use the sequential NOEs/ROEs to walk through the peptide backbone and confirm the amino acid sequence.
-
The presence of the Ser(tBu) residue is confirmed by the characteristic tBu singlet in the 1D spectrum and the connectivity of the serine α- and β-protons to the rest of the peptide backbone in the 2D spectra.
-
Edman Degradation
Objective: To determine the N-terminal amino acid sequence of the peptide.
Protocol:
-
Sample Preparation:
-
Ensure the peptide sample is highly purified and salt-free.
-
Typically, 10-100 picomoles of peptide are required for sequencing.[1]
-
The sample is loaded onto a polyvinylidene difluoride (PVDF) membrane or into the reaction cartridge of an automated sequencer.
-
-
Automated Sequencing Cycles:
-
Coupling: The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) peptide.
-
Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain using anhydrous trifluoroacetic acid (TFA). This step will also cleave the acid-labile tBu group from the serine side chain.
-
Conversion: The cleaved anilinothiazolinone (ATZ)-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative.
-
-
PTH-Amino Acid Identification:
-
The PTH-amino acid is identified by reverse-phase high-performance liquid chromatography (RP-HPLC) by comparing its retention time to that of known PTH-amino acid standards.
-
For the cycle corresponding to the Ser(tBu) residue, the identified PTH derivative will be that of a modified serine, as the tBu group will have been removed.
-
-
Data Analysis:
-
The sequence is determined by the order of the identified PTH-amino acids from each cycle.
-
The presence of a serine derivative at the expected position validates that part of the sequence. However, this method does not confirm that the tBu group was intact on the starting material.
-
Mandatory Visualization
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ehu.eus [ehu.eus]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. manoa.hawaii.edu [manoa.hawaii.edu]
- 7. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 8. scienceopen.com [scienceopen.com]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
A Comparative Guide to the Analytical Characterization of Peptides Containing H-Ser(tBu)-OMe.HCl
For researchers, scientists, and drug development professionals, the accurate analysis of synthetic peptides is paramount to ensure purity, structural integrity, and ultimately, therapeutic efficacy. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of peptides incorporating the protected amino acid derivative, H-Ser(tBu)-OMe.HCl (O-tert-Butyl-L-serine methyl ester hydrochloride). We present a detailed examination of NMR techniques, alongside a comparison with alternative analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), supported by experimental data and protocols.
Introduction to this compound in Peptide Synthesis
The use of protecting groups is a cornerstone of solid-phase peptide synthesis (SPPS). The tert-butyl (tBu) group is frequently employed to protect the hydroxyl functionality of serine, preventing unwanted side reactions during peptide chain elongation. The methyl ester (OMe) protects the C-terminus, and the hydrochloride salt (.HCl) enhances the stability and solubility of the amino acid derivative. This compound is a key building block for introducing a protected serine residue into a peptide sequence. Its subsequent analysis, both as a raw material and within a final peptide product, is critical for quality control.
NMR Analysis of this compound and Derived Peptides
NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of molecules in solution. For peptides containing this compound, NMR provides unambiguous confirmation of its incorporation and reveals information about the local chemical environment.
Characteristic NMR Signals:
The 1H NMR spectrum of a peptide containing a Ser(tBu) residue is distinguished by a prominent singlet in the upfield region, typically around 1.1-1.3 ppm. This signal, integrating to nine protons, corresponds to the three equivalent methyl groups of the tert-butyl ether, making it an excellent diagnostic marker for the presence of this protecting group. The protons of the serine backbone and the methyl ester will resonate at characteristic chemical shifts, which can be confirmed with two-dimensional NMR experiments.
Quantitative NMR Data for this compound
Below are the typical 1H and estimated 13C NMR chemical shifts for the parent amino acid derivative, this compound.
| Assignment | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm, estimated) |
| t-Butyl (-C(CH3)3) | ~1.2 (s, 9H) | ~28 |
| Methoxy (-OCH3) | ~3.8 (s, 3H) | ~53 |
| α-CH | ~4.2 (t, 1H) | ~55 |
| β-CH2 | ~3.6-3.9 (m, 2H) | ~65 |
| Quaternary t-Butyl C | - | ~74 |
| Carbonyl (C=O) | - | ~170 |
Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and pH.
NMR Data for a Representative Peptide: Ac-Ala-Ser(tBu)-NHMe
To illustrate the NMR analysis of a peptide containing the Ser(tBu) residue, the following table presents the expected 1H NMR chemical shifts for the hypothetical dipeptide N-acetyl-L-alanyl-O-tert-butyl-L-serine-N-methylamide.
| Residue | Proton | Expected Chemical Shift (ppm) | Multiplicity | J (Hz) |
| Ac | CH3 | 2.0 | s | - |
| Ala | NH | 8.0 | d | 7.5 |
| α-CH | 4.4 | dq | 7.5, 7.2 | |
| β-CH3 | 1.4 | d | 7.2 | |
| Ser(tBu) | NH | 7.8 | d | 8.0 |
| α-CH | 4.5 | m | - | |
| β-CH2a | 3.8 | dd | 9.0, 4.0 | |
| β-CH2b | 3.6 | dd | 9.0, 5.5 | |
| t-Butyl | 1.2 | s | - | |
| NHMe | NH | 7.5 | q | 5.0 |
| CH3 | 2.8 | d | 5.0 |
Comparison with Alternative Analytical Techniques
While NMR provides detailed structural information, HPLC and MS (B15284909) are indispensable for assessing purity and confirming molecular weight, respectively. The following table offers a quantitative comparison of these techniques for peptide analysis.
| Parameter | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Primary Information | Structure, Conformation, Dynamics | Purity, Quantity | Molecular Weight, Sequence |
| Limit of Detection (LOD) | ~1-10 µM | ~0.1-1 µM | ~1-100 nM (Full Scan), <100 pM (SRM) |
| Limit of Quantification (LOQ) | ~10-50 µM[1] | ~0.5-5 µM[2] | ~10-500 nM (Full Scan), <1 nM (SRM) |
| Resolution | Atomic | High (separates closely related impurities) | High (distinguishes isotopic peaks) |
| Analysis Time | Minutes to hours | 15-60 minutes per sample | Minutes per sample |
| Sample Consumption | Non-destructive, ~500 µL | Destructive, ~10-100 µL | Destructive, ~1-10 µL |
| Strengths | - Unambiguous structure determination- Non-destructive- Quantitative without reference standard (qNMR)[3] | - High resolution for purity assessment- Well-established and robust- High throughput | - High sensitivity- Confirms molecular identity- Can identify post-translational modifications |
| Limitations | - Lower sensitivity- Complex spectra for large peptides- High initial instrument cost | - Does not provide structural information on impurities- Requires reference standards for identification | - Indirect structural information- Ionization efficiency can vary |
Experimental Protocols
NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Dissolve 1-5 mg of the peptide in 500 µL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or 90% H2O/10% D2O). The choice of solvent depends on the peptide's solubility.
-
For quantitative NMR (qNMR), a precisely weighed internal standard is added.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Instrument: 500 MHz NMR spectrometer (or higher field for better resolution).
-
1H NMR:
-
Pulse sequence: zg30
-
Number of scans (ns): 16-64
-
Relaxation delay (d1): 5 seconds (for quantitative analysis, should be > 5 * T1 of the slowest relaxing proton)
-
Acquisition time (aq): ~3-4 seconds
-
Spectral width (sw): 12-16 ppm
-
-
13C NMR:
-
Pulse sequence: zgpg30
-
Number of scans (ns): 1024-4096
-
Relaxation delay (d1): 2 seconds
-
-
2D NMR (COSY, TOCSY, HSQC): Standard parameter sets are typically used and optimized for the specific sample and spectrometer. For TOCSY, a mixing time of 60-80 ms is common for peptides.
-
-
NMR Data Processing:
-
Apply an exponential window function (line broadening of 0.3 Hz for 1H) to improve the signal-to-noise ratio.
-
Fourier transform the Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum (e.g., to the residual solvent peak or an internal standard like TMS).
-
HPLC Method for Peptide Purity Analysis
-
Instrumentation: HPLC or UHPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: A typical gradient would be 5-95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the peptide in mobile phase A at a concentration of 1 mg/mL.
Mass Spectrometry for Molecular Weight Confirmation
-
Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
ESI-MS:
-
The peptide solution from the HPLC can be directly infused into the ESI source.
-
Acquire spectra in positive ion mode.
-
-
MALDI-TOF MS:
-
Mix the peptide sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).
-
Spot the mixture onto a MALDI plate and allow it to dry.
-
Acquire spectra in positive ion mode. The tert-butyl group may be lost during ionization, leading to a prominent [M-56+H]+ ion.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of analyzing a synthetic peptide containing this compound.
Conclusion
The analysis of peptides containing this compound requires a multi-faceted analytical approach. NMR spectroscopy is the gold standard for unambiguous structural verification, with the tert-butyl group providing a clear and easily identifiable signal. However, for a comprehensive quality assessment, NMR should be used in conjunction with high-resolution separation techniques like HPLC for purity determination and mass spectrometry for definitive molecular weight confirmation. By understanding the strengths and limitations of each technique, researchers can confidently characterize their synthetic peptides, ensuring the quality and reliability of their scientific endeavors.
References
Mass Spectrometry of Ser(tBu)-Containing Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic peptide chemistry and proteomics, the choice of protecting groups for reactive amino acid side chains is a critical determinant of success, both in synthesis and subsequent analysis. For serine, a frequently encountered amino acid, the tert-butyl (tBu) protecting group is a common choice, particularly in Fmoc-based solid-phase peptide synthesis (SPPS). This guide provides a comparative analysis of the mass spectrometric behavior of Ser(tBu)-containing peptides against peptides with unprotected serine and those with the alternative trityl (Trt) protecting group. This comparison is supported by an understanding of fragmentation chemistry and established experimental protocols.
Performance Comparison: Ser(tBu) vs. Alternatives in Mass Spectrometry
The tert-butyl group's influence on the mass spectrometric analysis of peptides is primarily dictated by its stability in the gas phase and its propensity to detach during ionization and fragmentation. This behavior can be both advantageous and challenging, depending on the analytical goal.
| Feature | Ser(tBu) | Unprotected Serine (Ser) | Ser(Trt) |
| Precursor Ion Stability | Moderate; prone to neutral loss of isobutylene (B52900) (56 Da) under energetic ionization or in-source decay. | High; the hydroxyl group is stable. | Low; the trityl group is highly labile and readily lost as a trityl cation (243 Da). |
| Fragmentation Pattern (CID) | Predominantly backbone fragmentation (b- and y-ions), often accompanied by a significant neutral loss of isobutylene from the precursor and fragment ions. | Classic backbone fragmentation (b- and y-ions) with potential for water loss from serine-containing fragments. | Dominated by the loss of the trityl group, often suppressing backbone fragmentation information. |
| Side Reactions in MS | In-source or collision-induced loss of the tBu group can complicate spectral interpretation by generating multiple species from a single peptide. O-sulfonation can occur during synthesis and cleavage, leading to a mass shift of +80 Da.[1] | Generally stable, with minimal side reactions observed in the mass spectrometer. | The high lability of the Trt group can lead to significant in-source decay, making it difficult to observe the intact protected peptide. |
| Sequencing Confidence | Can be high if the backbone fragmentation is sufficient, but the neutral loss can reduce the intensity of key fragment ions. | High, as the fragmentation is typically predictable and follows established rules. | Can be low for the protected peptide due to the dominant loss of the protecting group. |
Experimental Insights and Considerations
The choice of serine protection strategy has significant implications for mass spectrometric analysis.
-
Ser(tBu): The moderate stability of the tBu group makes it a double-edged sword. While its loss can be a diagnostic marker, it can also lead to spectral complexity. The observation of a neutral loss of 56 Da can confirm the presence of a tBu-protected residue. However, this can also deplete the abundance of the intact precursor ion, potentially reducing the sensitivity for subsequent MS/MS analysis. For complex peptide mixtures, the presence of multiple species (intact and deprotected) for each Ser(tBu)-containing peptide can complicate data analysis.
-
Unprotected Serine: From a mass spectrometry perspective, analyzing peptides with unprotected serine is the most straightforward. The fragmentation patterns are predictable, primarily yielding b- and y-ions that are directly informative for sequence determination. This makes it the ideal choice when the synthesis strategy allows for it.
-
Ser(Trt): The high lability of the trityl group makes it generally unsuitable for mass spectrometric analysis of the fully protected peptide. The dominant fragmentation pathway is the loss of the trityl cation, which often overshadows the desired backbone fragmentation needed for sequence confirmation. However, this lability is advantageous in synthetic strategies where the protecting group is intended to be removed under very mild conditions.
Experimental Protocols
Below are detailed methodologies for the mass spectrometric analysis of Ser(tBu)-containing peptides.
Sample Preparation
-
Cleavage and Deprotection: Following solid-phase synthesis, cleave the peptide from the resin and remove the protecting groups using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether to remove scavengers and soluble byproducts.
-
Solubilization: Dissolve the dried peptide pellet in an appropriate solvent for LC-MS analysis, typically a mixture of water and acetonitrile (B52724) with a small amount of formic acid (e.g., 0.1%) to aid in protonation.
LC-MS/MS Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano- or micro-flow liquid chromatography system.
-
Chromatography:
-
Column: A C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of mobile phase B to elute peptides of varying hydrophobicity. The gradient should be optimized based on the specific peptide's retention characteristics.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
MS1 Scan: Acquire full scan mass spectra to detect the precursor ions of the peptides.
-
MS2 Fragmentation: Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation. Electron transfer dissociation (ETD) can also be considered as it may provide complementary fragmentation information, especially for peptides with labile modifications.
-
Data Analysis: Analyze the MS/MS spectra to identify the peptide sequence. Pay close attention to the presence of a neutral loss of 56 Da from the precursor and fragment ions, which is indicative of the Ser(tBu) group.
-
Visualizations
Experimental Workflow for Mass Spectrometry of Ser(tBu) Peptides
Caption: A typical workflow for the mass spectrometric analysis of a Ser(tBu)-containing peptide.
Fragmentation Pathways of a Ser(tBu)-Containing Peptide
Caption: Primary fragmentation pathways observed for Ser(tBu) peptides in mass spectrometry.
References
A Comparative Guide to HPLC Analysis for the Purity of H-Ser(tBu)-OMe.HCl
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the chemical and enantiomeric purity of H-Ser(tBu)-OMe.HCl (O-tert-Butyl-L-serine methyl ester hydrochloride). It is intended for researchers, scientists, and professionals in drug development who require robust analytical techniques for quality control of amino acid derivatives. The guide also presents alternative methods and includes supporting, illustrative experimental data.
Introduction
This compound is a protected amino acid derivative commonly used in peptide synthesis. Ensuring its purity is critical for the successful synthesis of the target peptide and for the final therapeutic product's safety and efficacy.[1] Impurities can include by-products from the synthesis, residual starting materials, or the undesired D-enantiomer.[2] This guide focuses on reversed-phase HPLC (RP-HPLC) for chemical purity assessment and chiral HPLC for determining enantiomeric purity, comparing them with other analytical techniques such as Thin-Layer Chromatography (TLC) and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the industry standard for the analysis of pharmaceutical compounds, including amino acid derivatives.[3] Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities. For a comprehensive purity assessment of this compound, two distinct HPLC methods are recommended: one for chemical purity and another for enantiomeric purity.
1. Reversed-Phase HPLC for Chemical Purity
This method is designed to separate this compound from potential non-chiral impurities. A C18 column is a common choice for the separation of protected amino acids.[4] Detection is typically performed at low UV wavelengths (210-220 nm) where the peptide bond and carbonyl group absorb light.
2. Chiral HPLC for Enantiomeric Purity
The presence of the D-enantiomer is a critical impurity. Chiral HPLC is a direct method to separate enantiomers, most commonly employing a chiral stationary phase (CSP).[5][6] Polysaccharide-based CSPs are widely used and effective for a broad range of compounds, including amino acid derivatives.[7]
Experimental Protocols
Protocol 1: RP-HPLC for Chemical Purity
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg/mL of this compound in Mobile Phase A.
Protocol 2: Chiral HPLC for Enantiomeric Purity
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Chiral Stationary Phase (e.g., polysaccharide-based, such as cellulose (B213188) or amylose (B160209) derivatives), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Isocratic mixture of Hexane and Ethanol (e.g., 90:10 v/v) with 0.1% TFA.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg/mL of this compound in the mobile phase.
Data Presentation and Comparison
The following tables summarize hypothetical but realistic performance data for the HPLC methods and compare them with alternative techniques.
Table 1: HPLC Method Performance Comparison
| Parameter | RP-HPLC (Chemical Purity) | Chiral HPLC (Enantiomeric Purity) |
| Analyte | This compound | L- and D- enantiomers |
| Typical Retention Time | ~12.5 min | L-isomer: ~8.2 min, D-isomer: ~9.5 min |
| Resolution (Rs) | > 2.0 (from impurities) | > 1.8 (between enantiomers) |
| Limit of Detection (LOD) | ~0.01% | ~0.02% |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.05% |
| Precision (%RSD) | < 2.0% | < 3.0% |
Table 2: Comparison of Analytical Techniques for Purity of this compound
| Technique | Principle | Pros | Cons |
| RP-HPLC | Differential partitioning between a nonpolar stationary phase and a polar mobile phase. | High resolution, quantitative, well-established, can be automated. | May not separate enantiomers. |
| Chiral HPLC | Enantioselective interactions with a chiral stationary phase. | Direct and accurate quantification of enantiomers. | Columns can be expensive and have specific mobile phase requirements. |
| Thin-Layer Chromatography (TLC) | Separation based on differential migration on a solid support. | Simple, rapid, low cost, good for screening. | Low resolution, not quantitative, less sensitive. |
| Capillary Electrophoresis (CE) | Separation based on differential migration in an electric field. | High efficiency, minimal sample and solvent usage.[8] | Can have lower reproducibility, requires specialized equipment. |
| HPLC-Mass Spectrometry (HPLC-MS) | Combines HPLC separation with mass-based detection. | Provides molecular weight information for impurity identification.[1] | Higher cost and complexity. |
Visualizations
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Logical relationship of analytical methods for purity determination.
Conclusion
For a comprehensive and regulatory-compliant purity analysis of this compound, a combination of reversed-phase and chiral HPLC methods is recommended. RP-HPLC provides accurate quantification of chemical impurities, while chiral HPLC directly measures the critical enantiomeric purity. While techniques like TLC offer rapid screening and CE provides a high-efficiency alternative, HPLC remains the most robust and widely accepted method in the pharmaceutical industry. The choice of method should align with the specific requirements of the analysis, from early-stage screening to final product quality control.
References
- 1. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hplc.eu [hplc.eu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ymc.co.jp [ymc.co.jp]
- 8. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cost-Benefit Analysis of Serine Derivatives in Research and Drug Development
For researchers, scientists, and drug development professionals, the selection of appropriate molecular tools is paramount. This guide provides a comprehensive cost-benefit analysis of key serine derivatives: L-serine, D-serine, Phosphatidylserine (B164497), and O-acetylserine. We delve into their therapeutic applications, associated costs, and the experimental data supporting their use, offering a comparative framework to inform strategic decisions in research and development.
Executive Summary
Serine and its derivatives play crucial roles in a multitude of physiological processes, particularly within the central nervous system. Their therapeutic potential in a range of neurological and psychiatric disorders is an active area of investigation. This guide presents a comparative analysis of four key serine derivatives, weighing their efficacy and potential applications against their economic costs. L-serine emerges as a promising and cost-effective option for a variety of neurological conditions. D-serine, while a potent modulator of the NMDA receptor, presents a higher cost and a more complex safety profile. Phosphatidylserine is positioned primarily as a nutraceutical for cognitive support with a moderate cost. O-acetylserine, a key metabolic intermediate, is primarily a research chemical with a cost profile reflecting its role in specialized laboratory applications.
Data Presentation: A Quantitative Comparison of Serine Derivatives
The following table summarizes the key quantitative data for each serine derivative, providing a clear and structured comparison of their costs, efficacy in specific applications, and toxicity profiles.
| Derivative | Bulk Cost (per kg) | Therapeutic Applications | Efficacy (Selected Quantitative Data) | Toxicity (LD50, Rodent Oral) |
| L-serine | ~$35 - $400[1][2][3][4][5][6] | Amyotrophic Lateral Sclerosis (ALS), GRIN disorders, Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1), Alzheimer's Disease, Schizophrenia.[7][8][9][10] | ALS: Phase I trial showed L-serine was well-tolerated at doses up to 30g/day; some evidence suggested a potential slowing of disease progression.[10][11][12] GRIN disorders: Improved neurological symptoms and reduced seizures in a phase 2A clinical trial.[8] HSAN1: Significant improvement in CMTNS score compared to placebo after 1 year.[9] | 14 g/kg (rat)[13] |
| D-serine | ~$2500 - POR (Price on Request)[14][15][16][17] | Schizophrenia (adjunctive therapy), Alzheimer's Disease, Depression.[18][19] | Schizophrenia: Dose-dependent improvement in cognitive and negative symptoms in some studies when used as an add-on to antipsychotics.[20] NMDA Receptor Modulation: Potent co-agonist of the NMDA receptor.[19] | Nephrotoxicity observed in rats at doses >500 mg/kg.[20] |
| Phosphatidylserine | Price varies significantly based on source and purity. | Age-related cognitive decline, Alzheimer's Disease, dementia.[9][21][22][23] | Cognitive Decline: Meta-analysis showed a positive effect on memory in older adults with cognitive decline.[2][21] | Generally well-tolerated with no major adverse effects reported in clinical trials.[21][23] |
| O-acetylserine | Price on Request for bulk quantities. | Primarily a research chemical; intermediate in cysteine biosynthesis. | Not applicable for direct therapeutic use in the context of this comparison. | Data not readily available. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for evaluating the efficacy and toxicity of serine derivatives.
In Vitro Neuroprotection Assay (L-serine)
-
Objective: To assess the neuroprotective effects of L-serine against glutamate-induced excitotoxicity in primary cortical neurons.
-
Methodology:
-
Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat fetuses and cultured in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Treatment: After 7 days in vitro, neurons are pre-incubated with varying concentrations of L-serine (e.g., 10, 50, 100 µM) for 24 hours.
-
Induction of Excitotoxicity: Neurons are then exposed to 100 µM glutamate (B1630785) for 30 minutes.
-
Assessment of Cell Viability: Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[24] The absorbance is measured at 570 nm, and the results are expressed as a percentage of the control (untreated) cells.
-
LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell death, is measured using a commercially available kit.[25]
-
NMDA Receptor Activity Assay (D-serine)
-
Objective: To determine the effect of D-serine on N-methyl-D-aspartate (NMDA) receptor-mediated calcium influx in cultured hippocampal neurons.
-
Methodology:
-
Cell Culture and Loading: Primary hippocampal neurons are cultured on glass coverslips. After 10-14 days in vitro, cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Experimental Setup: Coverslips are placed in a perfusion chamber on the stage of an inverted fluorescence microscope.
-
Stimulation: Neurons are perfused with a magnesium-free extracellular solution containing a sub-saturating concentration of NMDA (e.g., 10 µM).
-
D-serine Application: D-serine at various concentrations (e.g., 1, 10, 100 µM) is co-applied with NMDA.
-
Measurement of Calcium Influx: Changes in intracellular calcium concentration are monitored by measuring the ratio of fluorescence emission at 340 nm and 380 nm excitation.[19][26]
-
Cognitive Enhancement Evaluation in an Animal Model (Phosphatidylserine)
-
Objective: To assess the effect of Phosphatidylserine on learning and memory in a mouse model of age-related cognitive decline.
-
Methodology:
-
Animals and Treatment: Aged (18-24 months) C57BL/6 mice are used. Mice are orally administered with either vehicle or Phosphatidylserine (e.g., 50 mg/kg/day) for 4 weeks.
-
Morris Water Maze Test: This test is used to evaluate spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water. The time taken to find the platform (escape latency) and the path length are recorded.
-
Probe Trial: After the training period, the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.[27]
-
Data Analysis: The performance of the Phosphatidylserine-treated group is compared to the vehicle-treated group.
-
In Vitro Cytotoxicity Assay
-
Objective: To determine the potential cytotoxicity of a serine derivative.
-
Methodology:
-
Cell Line: A relevant cell line (e.g., HEK293 for general toxicity, or a specific neuronal cell line for neurotoxicity) is cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the serine derivative for 24, 48, and 72 hours.
-
MTT Assay: Cell viability is assessed using the MTT assay as described in Protocol 1.[24][28]
-
IC50 Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the analysis of serine derivatives.
Caption: D-Serine acts as a co-agonist at the NMDA receptor, facilitating glutamate-mediated calcium influx, which is crucial for synaptic plasticity and cognitive functions.
Caption: Experimental workflow for assessing the neuroprotective effects of L-serine against excitotoxicity in vitro.
References
- 1. L-Serine, 99% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. biolimitless.com [biolimitless.com]
- 3. L-Serine, 1 kg, CAS No. 56-45-1 | Serine | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 4. rpicorp.com [rpicorp.com]
- 5. calpaclab.com [calpaclab.com]
- 6. alkalisci.com [alkalisci.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. researchgate.net [researchgate.net]
- 9. Phosphatidylserine & Your Brain | Cognitive Vitality | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Phase I clinical trial of safety of L-serine for ALS patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A 90-day Feeding Toxicity Study of l-Serine in Male and Female Fischer 344 Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. indiamart.com [indiamart.com]
- 15. D-Serine, 99% 312-84-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 16. echemi.com [echemi.com]
- 17. D-Serine, 25 g, plastic, CAS No. 312-84-5 | Serine | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 18. researchgate.net [researchgate.net]
- 19. D-serine regulation of NMDA receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | D-Serine: A Cross Species Review of Safety [frontiersin.org]
- 21. Effect of phosphatidylserine on cognitive function in the elderly: A systematic review and meta-analysis -Korean Journal of Food Science and Technology | Korea Science [koreascience.kr]
- 22. alzdiscovery.org [alzdiscovery.org]
- 23. researchgate.net [researchgate.net]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 26. pnas.org [pnas.org]
- 27. Cognition-enhancing properties of subchronic phosphatidylserine (PS) treatment in middle-aged rats: comparison of bovine cortex PS with egg PS and soybean PS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Solution-Phase vs. Solid-Phase Synthesis Utilizing H-Ser(tBu)-OMe.HCl
For researchers and professionals in drug development and peptide synthesis, the choice between solution-phase and solid-phase synthesis is a critical decision that impacts efficiency, scalability, and purity. This guide provides an objective comparison of these two methodologies, specifically in the context of incorporating the serine derivative, H-Ser(tBu)-OMe.HCl.
This compound, or O-tert-Butyl-L-serine methyl ester hydrochloride, is a commonly used amino acid derivative in peptide synthesis.[1][2][3] Its tert-butyl protecting group on the serine hydroxyl function and the methyl ester on the C-terminus make it a versatile building block for the synthesis of complex peptides.
Performance Comparison: Solution-Phase vs. Solid-Phase Synthesis
The selection of a synthesis strategy is contingent on several factors, including the desired peptide length, complexity, and production scale. Below is a summary of key performance indicators for each method when using this compound.
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |
| Best Suited For | Long peptides, high-throughput synthesis[4] | Short peptides, structure-activity relationship (SAR) studies[4] |
| Purification | Simplified due to resin-bound intermediates[5] | Can be time-consuming, requiring purification after each step[4] |
| Automation | Easily automated for efficient synthesis[4] | Difficult to automate[4] |
| Scalability | Excellent for milligram-to-gram scale[4] | More economical for large-scale production of short peptides[5][6] |
| Reaction Conditions | Excess reagents used to drive reactions to completion[5] | Precise control over stoichiometry |
| Yield | Can be lower for longer peptides due to cumulative inefficiencies[6] | Potentially higher for shorter peptides due to purification of intermediates |
| Cost-Effectiveness | Can be more expensive due to resin and excess reagent usage | Generally more cost-effective for short peptides[4] |
Experimental Protocols
Detailed methodologies for incorporating this compound into a peptide sequence are provided below for both solid-phase and solution-phase synthesis.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual synthesis of a peptide on a resin support using the Fmoc/tBu strategy.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin) in dichloromethane (B109758) (DCM).
-
Wash the resin multiple times with DCM and then with dimethylformamide (DMF).
2. First Amino Acid Attachment (Loading):
-
Dissolve the first Fmoc-protected amino acid in DCM.
-
Add N,N-diisopropylethylamine (DIPEA) to the amino acid solution.
-
Add the amino acid solution to the swollen resin and agitate for 1-2 hours.
-
Cap any unreacted sites on the resin using a capping solution (e.g., a mixture of methanol (B129727) and DIPEA in DCM).
3. Peptide Chain Elongation (for subsequent amino acids, including this compound):
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc group.
-
Coupling of this compound:
-
Activate the carboxyl group of the incoming Fmoc-protected amino acid (or in the final step, this compound, after in-situ neutralization of the hydrochloride and protection of the N-terminus if necessary) using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).[7]
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
4. Cleavage and Deprotection:
-
Once the desired peptide sequence is assembled, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers) to cleave the peptide from the resin and remove the side-chain protecting groups (including the tert-butyl group from serine).
-
Filter the resin and collect the filtrate containing the crude peptide.
5. Purification:
-
Precipitate the crude peptide with cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Solution-Phase Peptide Synthesis (LPPS) Protocol
This protocol describes the synthesis of a dipeptide in solution.
1. Activation of the First Amino Acid:
-
Dissolve the N-terminally protected amino acid (e.g., Boc-Ala-OH) in a suitable solvent like DCM or THF.
-
Add a coupling agent (e.g., EDC.HCl) and an activator (e.g., HOBt) to the solution at 0°C.
2. Coupling Reaction:
-
In a separate flask, dissolve this compound in the same solvent and neutralize it with a base (e.g., DIPEA) to obtain the free amine.
-
Add the free amine solution of H-Ser(tBu)-OMe to the activated amino acid solution.
-
Allow the reaction to warm to room temperature and stir overnight.
3. Work-up and Purification of the Dipeptide:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic phase sequentially with a weak acid solution (e.g., 0.1 M HCl), a weak base solution (e.g., saturated NaHCO3), and brine.[8]
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the resulting dipeptide by flash chromatography or recrystallization.
4. Deprotection (if necessary for further elongation):
-
To elongate the peptide chain, selectively deprotect either the N-terminus (e.g., remove Boc group with TFA) or the C-terminus (e.g., saponify the methyl ester with LiOH).
-
Purify the deprotected dipeptide before proceeding to the next coupling step.
Workflow Visualization
The following diagrams illustrate the distinct workflows of solid-phase and solution-phase peptide synthesis.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for Solution-Phase Peptide Synthesis (LPPS).
Conclusion
Both solid-phase and solution-phase synthesis methods have their distinct advantages and are valuable tools in peptide chemistry. SPPS offers speed and ease of automation, making it ideal for the synthesis of long peptides and for high-throughput applications.[4] In contrast, LPPS provides greater flexibility and is often more cost-effective for the large-scale production of shorter peptides.[5][6] The choice of method when using this compound will ultimately depend on the specific goals of the research or drug development project, including the target peptide's length, complexity, and the desired scale of production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. H-Ser(tBu)-OMe·HCl | this compound | C-protective Amino Acid | Ambeed.com [ambeed.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
- 6. neulandlabs.com [neulandlabs.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. rsc.org [rsc.org]
A Comparative Guide to Serine Protection Strategies in Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups for trifunctional amino acids like serine is a cornerstone of successful solid-phase peptide synthesis (SPPS). The hydroxyl side chain of serine is nucleophilic and requires protection to prevent undesired side reactions, such as acylation, during peptide elongation. The choice of protecting group profoundly influences coupling efficiency, prevention of side reactions, and the overall deprotection strategy. This guide provides an objective comparison of common serine protection strategies, with a focus on the widely used Fmoc/tBu orthogonal approach, supported by experimental data and detailed protocols.
Performance Comparison of Common Serine Protecting Groups
The most prevalent protecting groups for the serine hydroxyl group are ethers, primarily the tert-butyl (tBu), trityl (Trt), and benzyl (B1604629) (Bzl) ethers. Their selection is intrinsically linked to the overarching synthetic strategy, particularly the choice between Fmoc and Boc for Nα-protection.
Data Presentation
The following tables summarize the key characteristics and performance aspects of the most common serine side-chain protecting groups. While direct, head-to-head quantitative comparisons under identical conditions are scarce in the literature, this data is synthesized from established principles and published experimental insights.[1][2]
Table 1: Comparison of Serine Side-Chain Protecting Groups in Fmoc-SPPS
| Protecting Group | Structure | Lability | Advantages | Disadvantages | Primary Application |
| tert-Butyl (tBu) | -O-C(CH₃)₃ | Acid-labile (strong acid, e.g., TFA)[1][3] | Highly stable to the basic conditions of Fmoc removal (piperidine). Forms the basis of the orthogonal Fmoc/tBu strategy.[1][4] Good solubility of the protected amino acid. | Requires strong acid (e.g., TFA) for cleavage, which can be harsh on sensitive peptides. Can lead to t-butyl cation side products upon cleavage.[1] | Standard protection for serine in routine Fmoc-SPPS.[5][6] |
| Trityl (Trt) | -O-C(C₆H₅)₃ | Highly acid-labile (cleaved by mild/dilute TFA)[7][8] | Can be removed under milder acidic conditions than tBu, allowing for the synthesis of protected peptide fragments and on-resin side-chain modifications.[7][8] May improve synthesis of aggregation-prone sequences.[9] | The bulky nature may sometimes hinder coupling efficiency.[1] High acid sensitivity can lead to premature cleavage.[9] | On-resin side-chain modifications (e.g., phosphorylation) and synthesis of protected peptide fragments.[8] |
| Benzyl (Bzl) | -O-CH₂-C₆H₅ | Strong acid-labile (HF) or hydrogenolysis[1][10] | Stable to both acidic (TFA) and basic (piperidine) conditions used in Fmoc-SPPS. | Requires very harsh cleavage conditions (e.g., HF), limiting its use in modern Fmoc-SPPS.[1] | Primarily used in Boc-SPPS strategies.[4][11] |
Table 2: Summary of Performance Characteristics and Side Reaction Prevention
| Protecting Group | Coupling Efficiency (Qualitative) | Racemization Risk | β-Elimination Prevention | N-O Acyl Shift Potential |
| tert-Butyl (tBu) | Generally high[1] | Low, but can be influenced by the choice of base and coupling reagents.[2] | Effective, due to the stable ether linkage.[2] | Possible during strong acid cleavage (e.g., TFA).[2] |
| Trityl (Trt) | Potentially lower due to steric bulk.[1] | Low. | Effective.[2] | Less common due to milder cleavage conditions. |
| Benzyl (Bzl) | Generally high[1] | Low. | Effective.[2] | Possible during strong acid cleavage (e.g., HF). |
Mandatory Visualizations
Orthogonal Protection Strategy in Fmoc-SPPS
The diagram below illustrates the core principle of the Fmoc/tBu orthogonal protection strategy, where the Nα-Fmoc group and the acid-labile side-chain protecting groups (like tBu) are removed by distinct chemical mechanisms.
Caption: Orthogonal protection in Fmoc-SPPS.
Serine Phosphorylation in the MAPK Signaling Pathway
Serine phosphorylation is a critical post-translational modification that regulates numerous cellular processes. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that heavily relies on the phosphorylation of serine and threonine residues.
Caption: Simplified MAPK/ERK signaling cascade.
Experimental Protocols
Detailed experimental protocols are highly dependent on the specific peptide sequence, resin, and instrumentation. However, the following provides representative procedures for key steps in serine protection and deprotection.
General Coupling Protocol for Fmoc-Ser(PG)-OH
This protocol outlines the manual coupling of a protected serine residue onto a resin-bound peptide chain.
Materials:
-
Fmoc-Ser(PG)-OH (PG = tBu, Trt, etc.) (3-5 equivalents)
-
Coupling agent (e.g., HBTU, HATU) (3-5 equivalents)
-
Base (e.g., DIPEA, Collidine) (6-10 equivalents)
-
Resin with N-terminal deprotected amine
-
DMF (Peptide synthesis grade)
-
DCM (ACS grade)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 1-2 hours in a reaction vessel.[2]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.[2]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[2]
-
Activation: In a separate vessel, dissolve Fmoc-Ser(PG)-OH and the coupling agent in DMF. Add the base to this solution to begin activation.
-
Coupling: Add the activated amino acid mixture to the resin. Shake at room temperature for 1-2 hours.[2]
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[2] A Kaiser test can be performed to confirm the completion of the coupling.
Detailed Deprotection Protocols
The tBu group is removed during the final cleavage of the peptide from the resin using a strong acid cocktail.
Materials:
-
Dry peptidyl-resin
-
Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT))[1]
-
Dichloromethane (DCM)
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Centrifuge
Procedure:
-
Place the dry peptidyl-resin (e.g., 50-100 mg) in a suitable reaction vessel.[1]
-
Add the cleavage cocktail (e.g., 1-2 mL per 100 mg of resin) to the resin.[1]
-
Gently agitate the mixture at room temperature for 2 to 4 hours.[1][12]
-
Filter the cleavage mixture to separate the resin from the solution containing the deprotected peptide.[1]
-
Wash the resin with a small volume of fresh TFA or DCM and combine the filtrates.[1]
-
Slowly add the TFA solution to a centrifuge tube containing cold diethyl ether or MTBE (approximately 10 times the volume of the TFA solution) to precipitate the peptide.[1]
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether and wash the peptide pellet with cold ether two more times.[1]
-
Dry the crude peptide under a stream of inert gas or in a vacuum desiccator.[1]
The high acid lability of the Trt group allows for its selective removal on the resin while other acid-labile groups (like tBu) remain intact.
Materials:
-
Dry peptidyl-resin with Ser(Trt)
-
Deprotection Solution: 1-10% TFA in DCM (v/v) with a scavenger such as 2.5% triethylsilane (TES) or triisopropylsilane (B1312306) (TIS).[13]
-
DCM
-
DMF
-
Neutralizing solution (e.g., 10% DIPEA in DMF)
Procedure:
-
Swell the resin in DCM.
-
Treat the resin with the deprotection solution (e.g., 10% TFA, 2.5% TES in DCM) for 30 minutes at room temperature.[13] For more sensitive applications, lower concentrations of TFA (e.g., 1%) can be used.[13]
-
Filter and wash the resin with DCM.
-
Wash the resin with a neutralizing solution to remove residual acid.
-
Wash the resin thoroughly with DMF to prepare for the next on-resin modification step.
The Bzl group is typically used in Boc-SPPS and requires very strong acids like liquid hydrogen fluoride (B91410) (HF) for cleavage. This procedure is extremely hazardous and should only be performed by trained personnel in a specialized apparatus.
Materials:
-
Dry peptidyl-resin with Ser(Bzl)
-
Liquid Hydrogen Fluoride (HF)
-
Scavenger (e.g., anisole, p-cresol)
-
Specialized HF cleavage apparatus
Procedure:
-
Place the dry peptide-resin and a magnetic stir bar into the reaction vessel of the HF apparatus.
-
Add the scavenger (e.g., 1 mL of p-cresol (B1678582) per gram of resin).
-
Cool the reaction vessel to -5 to 0 °C.
-
Carefully distill liquid HF into the reaction vessel.[14]
-
Stir the mixture at 0 °C for 1-2 hours.[14]
-
Remove the HF by evaporation under a vacuum.
-
Work up the remaining residue by washing with cold ether to precipitate the peptide, followed by extraction of the peptide into an appropriate aqueous buffer.
Conclusion
The selection of a serine side-chain protecting group is a critical decision in peptide synthesis. For routine Fmoc-SPPS, the tert-butyl (tBu) group is the industry standard, offering high stability and compatibility with the orthogonal protection scheme. The trityl (Trt) group provides a valuable alternative for synthesizing protected peptide fragments or when on-resin side-chain modifications are required, owing to its high acid lability. While historically significant, the benzyl (Bzl) group is less common in modern Fmoc-SPPS due to the harsh conditions required for its removal, making it more suitable for Boc-based strategies. By understanding the distinct characteristics and leveraging the appropriate protocols, researchers can optimize their synthetic strategies to achieve high yields and purity for their target serine-containing peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. biosynth.com [biosynth.com]
- 10. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 11. HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
Benchmarking H-Ser(tBu)-OMe.HCl: A Comparative Guide for Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical decision that profoundly influences coupling efficiency, prevention of side reactions, and the overall success of a synthetic strategy. This guide provides an objective comparison of H-Ser(tBu)-OMe.HCl, a commonly used O-tert-butyl protected serine methyl ester, with its alternatives in the context of peptide synthesis. The performance of these derivatives is evaluated based on key metrics supported by established principles in peptide chemistry.
Executive Summary
This compound is a versatile building block, particularly in solution-phase peptide synthesis, offering a stable side-chain protection that is compatible with various coupling methods. The tert-butyl (tBu) ether protecting group for the serine hydroxyl function is robust and prevents side reactions under standard coupling conditions. Its primary alternatives involve variations in the side-chain protection (e.g., Benzyl (B1604629) ether) or the C-terminal protecting group (e.g., Benzyl ester). The choice between these derivatives is dictated by the specific requirements of the synthetic route, including the desired cleavage conditions and the potential for side reactions such as racemization.
Performance Comparison of Serine Derivatives
The performance of C-terminally protected serine derivatives in peptide synthesis is assessed by several factors, including coupling efficiency, the propensity for racemization, and the conditions required for deprotection. While direct head-to-head quantitative data for this compound against all its alternatives in solution-phase synthesis is not extensively documented in a single study, a comparative analysis can be constructed based on the known properties of the protecting groups.
Table 1: Comparison of C-Terminally Protected Serine Derivatives
| Feature | This compound | H-Ser(Bzl)-OMe.HCl | H-Ser(tBu)-OBzl.HCl |
| Side-Chain Protection | tert-Butyl (tBu) | Benzyl (Bzl) | tert-Butyl (tBu) |
| C-Terminal Protection | Methyl Ester (OMe) | Methyl Ester (OMe) | Benzyl Ester (OBzl) |
| Side-Chain Cleavage | Strong acid (e.g., TFA) | Strong acid (e.g., HF) or hydrogenolysis[1] | Strong acid (e.g., TFA) |
| C-Terminal Deprotection | Saponification (e.g., NaOH)[2] | Saponification (e.g., NaOH) | Hydrogenolysis[2] |
| Racemization Risk | Serine is prone to racemization, especially with certain coupling reagents.[3][4] The bulky tBu group may offer some steric hindrance to epimerization. | The benzyl group is less bulky than tBu, potentially offering less steric protection against racemization. | Similar to this compound. |
| Key Advantages | tBu group is stable to a wide range of reagents, making it compatible with many synthetic strategies.[1] | Bzl group can be removed by hydrogenolysis, offering an orthogonal deprotection strategy to acid-labile groups. | Offers orthogonal deprotection of the C-terminus (hydrogenolysis) and side-chain (strong acid). |
| Potential Disadvantages | Harsh acidic conditions required for tBu group removal. Saponification of the methyl ester can sometimes lead to side reactions.[5] | Harsh conditions (HF) may be needed for acid cleavage. Catalytic transfer hydrogenation for Bzl removal can sometimes be slow or incomplete. | Hydrogenolysis may not be compatible with other functional groups in the peptide. |
| Primary Application | Solution-phase synthesis where the tBu group's stability is advantageous. | Solution-phase synthesis requiring orthogonal deprotection of the side chain. | Solution-phase synthesis where mild, orthogonal C-terminal deprotection is critical. |
Experimental Protocols
Detailed methodologies are essential for the successful application and comparison of these derivatives. Below is a representative protocol for the synthesis of a dipeptide using this compound.
Protocol 1: Synthesis of Boc-Ala-Ser(tBu)-OMe using DCC/HOBt
This protocol outlines the coupling of N-Boc-protected Alanine to this compound using the dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) coupling methodology in solution.
Materials:
-
This compound
-
Boc-Ala-OH
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Saturated NaCl (aq) (Brine)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Neutralization of this compound: Dissolve this compound (1.0 eq) in anhydrous DCM or DMF. Cool the solution to 0°C in an ice bath. Add DIEA or NMM (1.1 eq) dropwise and stir for 15-20 minutes at 0°C.
-
Activation of Boc-Ala-OH: In a separate flask, dissolve Boc-Ala-OH (1.05 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF. Cool the solution to 0°C. Add DCC (1.1 eq) and stir the mixture for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling Reaction: Add the activated Boc-Ala-OH solution to the neutralized H-Ser(tBu)-OMe solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Dilute the filtrate with EtOAc.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
The crude dipeptide can be purified by silica (B1680970) gel column chromatography.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
-
Key Performance Considerations
Coupling Efficiency
The efficiency of the coupling reaction is paramount for achieving a high yield of the desired peptide. While specific comparative data is limited, the steric hindrance of the side-chain protecting group can influence coupling kinetics. The bulky tBu group might slightly slow down the reaction compared to the less bulky Bzl group, potentially requiring longer reaction times or more potent coupling reagents.[1]
Racemization
Serine is one of the amino acids that is particularly susceptible to racemization during peptide bond formation, which can occur via direct enolization or through the formation of an oxazolone (B7731731) intermediate.[3][4][6] The choice of coupling reagent and the reaction conditions play a significant role in minimizing this side reaction. The use of additives like HOBt is crucial for suppressing racemization when using carbodiimide (B86325) coupling agents like DCC.[7][8][9]
Deprotection Strategies
The choice of protecting groups dictates the deprotection strategy, a critical consideration for the overall synthetic plan.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis of peptide esters by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epimerisation in Peptide Synthesis [mdpi.com]
- 7. peptide.com [peptide.com]
- 8. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of H-Ser(tBu)-OMe.HCl: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like H-Ser(tBu)-OMe.HCl (O-tert-Butyl-L-serine methyl ester hydrochloride) is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this amino acid derivative, ensuring the protection of personnel and the environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to be familiar with the immediate safety precautions for handling this compound. While some safety data sheets (SDS) indicate that the compound is not classified as a hazardous substance, it is prudent to handle it with care to minimize exposure.[1][2]
Personal Protective Equipment (PPE): All personnel handling this compound should wear the following standard laboratory PPE:
-
Safety goggles or glasses
-
Lab coat
-
Gloves
In situations where dust may be generated, a dust respirator should be used.[3]
General Handling Precautions:
-
Avoid creating dust.[4]
-
Ensure adequate ventilation in the work area.[4]
-
Wash hands thoroughly after handling.
-
Avoid contact with skin, eyes, and clothing.[2]
Spill Response and Cleanup
In the event of a small spill, follow these steps to safely clean the affected area:
-
Restrict Access: Cordon off the spill area to prevent further contamination.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use appropriate tools, such as a brush and dustpan, to carefully sweep up the spilled solid.
-
Collection: Place the swept-up material into a clearly labeled, sealed container for waste disposal.[3][4]
-
Decontamination: Clean the spill area with a suitable solvent or detergent and wipe dry.
-
Dispose of Materials: All contaminated cleaning materials should be placed in the same waste container as the spilled chemical.
For larger spills, the procedure is similar but requires more extensive containment and the use of a shovel to collect the material into a suitable waste disposal container.[3]
Disposal Procedures
The primary guideline for the disposal of this compound is to adhere to all federal, state, and local environmental regulations.[3] The recommended method of disposal is to engage a licensed professional waste disposal service.[1][2]
Step-by-Step Disposal Protocol:
-
Container Preparation: Ensure that the original container is empty and, if possible, rinsed with a suitable solvent. The rinsate should be collected and treated as chemical waste.
-
Waste Collection: Place the empty container and any contaminated materials (e.g., weighing paper, gloves, cleaning supplies) into a designated, properly labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled with the contents, including the full chemical name "this compound" and any associated hazards.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[4]
-
Professional Disposal: Arrange for a licensed chemical waste disposal company to collect and dispose of the waste in accordance with all applicable regulations.
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound, compiled from various safety data sheets.
| Property | Value |
| Molecular Formula | C8H17NO3 · HCl |
| Molecular Weight | 211.68 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 170 - 177 °C / 338 - 350.6 °F[4] |
| Solubility | Soluble in water |
| Storage Temperature | 2-8°C (Refrigerated) |
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagrams illustrate the key decision points and procedural flow.
Caption: Disposal workflow for this compound from identification to final disposal.
Caption: Logical relationship of safety procedures for this compound.
References
Personal protective equipment for handling H-Ser(tBu)-OMe.HCl
Essential Safety and Handling Guide for H-Ser(tBu)-OMe.HCl
Topic: Personal Protective Equipment for Handling this compound
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of this compound, also known as O-tert-Butyl-L-serine methyl ester hydrochloride. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk to personnel.
Hazard Identification and Safety Summary
This compound is a serine derivative that requires careful handling due to its potential health hazards.[1][2][3] Based on available safety data, the compound is classified with the following hazards:
-
Harmful if swallowed (H302)[4]
-
Causes skin irritation (H315)[4]
-
Causes serious eye irritation (H319)[4]
-
Harmful if inhaled (H332)[4]
-
May cause respiratory irritation (H335)[4]
The following table summarizes the key safety information for this compound.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed[4] | |
| Skin Corrosion/Irritation (Category 2) | Warning | H315: Causes skin irritation[4] | |
| Serious Eye Damage/Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation[4] | |
| Acute Toxicity, Inhalation (Category 4) | Warning | H332: Harmful if inhaled[4] | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | Warning | H335: May cause respiratory irritation[4] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the necessary steps for safely handling this compound from receipt to disposal.
Pre-Handling Preparations
-
Training: All personnel must be trained on the hazards of this compound and the procedures outlined in this guide.
-
Safety Data Sheet (SDS) Review: A copy of the most current SDS for this compound must be readily accessible to all personnel.
-
Emergency Equipment Check: Ensure that a calibrated emergency eyewash station and safety shower are accessible and in good working order. A spill kit appropriate for solid chemical spills should also be available.
-
Engineering Controls: All handling of this compound powder must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
Required Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to prevent skin, eye, and respiratory exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile), inspected before use. | To prevent skin contact and irritation.[5] |
| Eye Protection | Safety goggles that provide a complete seal around the eyes. | To protect against dust particles and splashes causing serious eye irritation.[5] |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling the powder outside of a fume hood.[5] | To prevent inhalation of the harmful powder, which can cause respiratory irritation.[4] |
| Body Protection | A full-length laboratory coat, fully fastened. | To protect skin and clothing from contamination. |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
Handling Procedure
-
Donning PPE: Before entering the designated handling area, don all required PPE in the correct order.
-
Working in a Fume Hood: Conduct all weighing and transferring of this compound powder inside a certified chemical fume hood.
-
Avoiding Dust Formation: Handle the compound carefully to avoid generating dust.
-
Portioning and Use: Use appropriate tools (e.g., spatula) to handle the solid. If creating a solution, add the solid to the solvent slowly.
-
Container Sealing: Keep the container of this compound tightly closed when not in use.[4]
-
Decontamination: After handling, decontaminate the work area in the fume hood.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination and wash hands thoroughly with soap and water.[5]
Storage
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5]
-
Recommended storage temperatures are -20°C for up to one month or -80°C for up to six months for stock solutions.[1]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be collected in a designated, labeled hazardous waste container.
-
Container Rinsing: Empty containers must be triple-rinsed with an appropriate solvent. The first rinseate must be collected and disposed of as hazardous waste.[6]
-
Disposal Method: Dispose of hazardous waste through a licensed environmental waste disposal service, in accordance with all federal, state, and local regulations.[5] Do not dispose of down the drain or in regular trash.
Emergency Procedures
| Emergency Situation | Procedural Steps |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area with plenty of soap and water.[5] 3. Seek medical attention if irritation persists.[4] |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention.[4] |
| Inhalation | 1. Move the affected person to fresh air.[4] 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water.[4][5] 3. Seek immediate medical attention. |
| Spill | 1. Evacuate the area and restrict access. 2. Wear appropriate PPE, including respiratory protection. 3. Carefully sweep up the solid material, avoiding dust generation, and place it in a designated hazardous waste container. 4. Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste. |
Experimental Workflow and Safety Logic
The following diagrams illustrate the procedural flow for handling this compound and the logical decision-making process for ensuring safety.
Caption: Safe handling workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. Methyl O-tert-butyl-L-serinate--hydrogen chloride (1/1) | C8H18ClNO3 | CID 16218549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [chemdict.com]
- 5. peptide.com [peptide.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
